5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17)7-4-5-8(15-2)9(6-7)16-3/h4-6H,1-3H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQMWNZTYYWAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351718 | |
| Record name | 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174573-92-3 | |
| Record name | 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis protocol for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known to be a core component in a wide array of therapeutic agents. This document outlines the synthetic pathway, delves into the mechanistic underpinnings of the reactions, and provides a step-by-step protocol grounded in established chemical principles.
Synthetic Strategy Overview
The synthesis of the target molecule is achieved through a robust and well-documented three-step sequence. This strategy is predicated on the initial formation of an acid hydrazide, followed by its conversion to a thiosemicarbazide intermediate, which is then cyclized under basic conditions to yield the final 1,2,4-triazole-3-thiol. This approach is favored for its reliability and the general availability of the starting materials.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
This section provides the step-by-step methodologies for each stage of the synthesis. Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3,4-dimethoxybenzoyl hydrazide
The initial step involves the nucleophilic acyl substitution reaction between a methyl ester and hydrazine hydrate to form the corresponding acid hydrazide. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,4-dimethoxybenzoate (0.05 mol, 9.8 g).
-
Add 100 mL of ethanol to dissolve the ester.
-
Slowly add 85% hydrazine hydrate (15 mL) to the stirred solution.[1]
-
Heat the reaction mixture to reflux and maintain for 3-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The yield is typically quantitative.[1]
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| Methyl 3,4-dimethoxybenzoate | 196.19 | 0.05 | 9.8 g |
| Hydrazine Hydrate (85%) | 50.06 | ~0.25 | 15 mL |
| Ethanol | 46.07 | - | 100 mL |
Table 1: Reagents for the synthesis of 3,4-dimethoxybenzoyl hydrazide.
Step 2: Synthesis of 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide
This step involves the reaction of the synthesized acid hydrazide with methyl isothiocyanate. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the thiosemicarbazide backbone.[2][3]
Protocol:
-
In a 250 mL round-bottom flask, dissolve the 3,4-dimethoxybenzoyl hydrazide (0.05 mol, 9.8 g) from Step 1 in 100 mL of absolute ethanol with gentle warming.
-
To this solution, add methyl isothiocyanate (0.055 mol, 4.02 g or ~3.8 mL) dropwise with constant stirring.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction's completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry thoroughly.
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 3,4-dimethoxybenzoyl hydrazide | 196.21 | 0.05 | 9.8 g |
| Methyl isothiocyanate | 73.12 | 0.055 | 4.02 g (~3.8 mL) |
| Absolute Ethanol | 46.07 | - | 100 mL |
Table 2: Reagents for the synthesis of the thiosemicarbazide intermediate.
Step 3: Synthesis of this compound
The final step is an intramolecular cyclization of the thiosemicarbazide intermediate under basic conditions. The base facilitates the deprotonation and subsequent nucleophilic attack, leading to the formation of the 1,2,4-triazole ring, followed by dehydration. This type of base-catalyzed cyclization is a standard and efficient method for synthesizing 1,2,4-triazole-3-thiols.[4][5][6]
Protocol:
-
Suspend the 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide (0.04 mol, ~10.8 g) from Step 2 in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (0.08 mol, 3.2 g) in 20 mL of water and add it to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours with vigorous stirring. The solid should dissolve as the reaction proceeds.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing 200 mL of cold water.
-
Acidify the solution to a pH of approximately 5-6 by the slow, dropwise addition of dilute hydrochloric acid while stirring.
-
The target compound will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide | 269.33 | 0.04 | ~10.8 g |
| Sodium Hydroxide (NaOH) | 40.00 | 0.08 | 3.2 g |
| Ethanol | 46.07 | - | 100 mL |
| Water | 18.02 | - | 20 mL + 200 mL |
Table 3: Reagents for the cyclization to this compound.
Mechanistic Insights
The key transformation in this synthesis is the base-catalyzed cyclization of the acylthiosemicarbazide. The mechanism involves the deprotonation of a nitrogen atom, which enhances its nucleophilicity, followed by an intramolecular attack on the carbonyl carbon.
Figure 2: Simplified mechanism of the base-catalyzed cyclization.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
FT-IR Spectroscopy: Look for characteristic absorption bands, including N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and the C-S stretching of the thiol group. The absence of a C=O band from the thiosemicarbazide precursor is a key indicator of successful cyclization.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show signals corresponding to the aromatic protons of the dimethoxyphenyl group, the methoxy protons (as singlets), the N-methyl protons (as a singlet), and a broad signal for the SH proton (which is exchangeable with D₂O).
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule, including the characteristic C=S carbon of the triazole-thiol ring.
-
Mass Spectrometry: This will confirm the molecular weight of the final product.
Safety and Handling
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
-
Methyl isothiocyanate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Solvents such as ethanol are flammable. Avoid open flames and ensure proper ventilation.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.
- GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. Retrieved from a relevant university chemistry group website.
- Request PDF. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.
- Full article: Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (n.d.). Taylor & Francis Online.
- Reactions of Carbon Disulfide with N-Nucleophiles. (2007).
- Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Request PDF. (n.d.). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives.
- Mohareb, R. M., Aziz, S. I., Abdel-Sayed, N. I., & El-Banna, A. H. (1999). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. RSC Publishing.
- Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.
- Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.).
- Synthesis of 3,4-dimethoxybenzoic acid hydrazide. (n.d.). PrepChem.com.
- Hulina, Yu. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][8][9] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.
- Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015).
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. (n.d.).
- Synthesis of bis(aroylthiourea)hydrazine consist of (a) Reaction of... (n.d.).
- 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025).
- The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the... (n.d.).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- The synthesis route of the title compound; (i) 2 eq. of... (n.d.).
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (n.d.).
- ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (n.d.).
- Synthesis of Potassium (1,1-Dioxothiolan-3-yl)
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Reaction Of Isothiocyanate Research Articles. (n.d.). R Discovery.
- Reactivity and diverse synthetic applications of acyl isothiocyan
- Process for the preparation of methyl dithiocarbazate. (n.d.).
-
4H-1,2,4-triazoles and Novel 5,6-dihydro-[7][8][9]triazolo[3,4-b][7][9][10]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. (2012). PubMed.
- Preparation of thiosemicarbazide and methyl-thiosemicarbazide. (n.d.).
- synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3. (n.d.). RASĀYAN. J. Chem.
- Isothiocyanic acid, methyl ester. (n.d.). Organic Syntheses Procedure.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
- (PDF) Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. (n.d.).
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (n.d.).
- Process for preparing methyl isothiocyanate by using water phase synthesis method. (n.d.).
Sources
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Physicochemical properties of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Physicochemical Profile of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Executive Summary
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound built upon a privileged scaffold in medicinal chemistry. The 1,2,4-triazole-3-thiol core is integral to numerous compounds with established pharmacological activities. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data on analogous structures to present a detailed profile of the target molecule. We will explore its rational synthesis, in-depth spectroscopic characterization, critical physicochemical properties, and potential biological significance. The guide emphasizes the causality behind experimental methodologies and provides predictive data to facilitate future research and application.
Introduction and Strategic Significance
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial properties.[1][2][3] The incorporation of a thiol group at the 3-position introduces a crucial functional handle for further chemical modification and a key pharmacophoric element in its own right, capable of coordinating with metallic ions in enzymes.
The specific compound, this compound, combines this potent triazole-thiol core with a 3,4-dimethoxyphenyl moiety. This catechol-O-methylated pattern is present in numerous natural products and synthetic drugs, often contributing to receptor affinity and influencing pharmacokinetic properties. This guide aims to provide an authoritative resource on this molecule by elucidating its synthesis, structural features, and key physicochemical parameters, thereby establishing a foundation for its potential development as a therapeutic agent or a versatile chemical intermediate.
Synthesis and Purification Protocol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the base-catalyzed intramolecular cyclization of a corresponding 1-aroyl-4-alkyl-thiosemicarbazide precursor. This method is efficient and provides high yields of the desired heterocyclic core.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for the target compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 1-(3,4-Dimethoxybenzoyl)-4-methylthiosemicarbazide (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methylthiosemicarbazide (1.0 eq) in 50 mL of anhydrous pyridine. Cool the flask in an ice bath to 0-5°C with continuous stirring.
-
Acylation: Add a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq) in 20 mL of anhydrous pyridine dropwise to the cooled thiosemicarbazide solution over 30 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Pour the reaction mixture into 200 mL of crushed ice with vigorous stirring. The intermediate product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum. The product is typically of sufficient purity for the next step.
Part B: Synthesis of this compound (Target Compound)
-
Cyclization: Suspend the dried intermediate from Part A (1.0 eq) in 100 mL of a 2M aqueous sodium hydroxide solution.[2]
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC). The rationale for using a strong base is to facilitate the deprotonation and subsequent intramolecular nucleophilic attack required for ring closure.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully acidify it with cold 4M hydrochloric acid to a pH of approximately 5-6. This protonates the triazole thiolate salt, causing the target compound to precipitate.
-
Purification: Collect the crude solid by vacuum filtration. The primary purification method is recrystallization from ethanol or an ethanol/water mixture. This process is chosen for its effectiveness in removing inorganic salts and any unreacted starting material, yielding a product of high purity. Dry the final crystalline product in a vacuum oven.
Structural Elucidation and Spectroscopic Analysis
Unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques. While direct spectra for the title compound are not widely published, the following analysis is based on characteristic data from closely related analogues and foundational spectroscopic principles.[4][5][6]
Molecular Structure
Caption: Structure of the target molecule.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis is instrumental for identifying key functional groups. The spectrum is expected to show characteristic absorption bands confirming the presence of the triazole core, the thiol/thione group, and the dimethoxyphenyl substituent.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Rationale |
| ~3100-3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the phenyl ring.[7] |
| ~2980-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the methyl groups (N-CH₃ and O-CH₃). |
| ~2600-2550 | S-H Stretch | Weak | A key, though often weak, band indicating the thiol tautomer. Its absence may suggest the thione form dominates.[8] |
| ~1610-1580 | C=N Stretch (Triazole) | Strong | Characteristic stretching vibration of the endocyclic C=N bond in the triazole ring.[5] |
| ~1520, ~1450 | Aromatic C=C Stretch | Strong | Confirms the benzene ring structure. |
| ~1350-1250 | C=S Stretch | Strong | Indicates the presence of the thione tautomer. This region is critical for assessing the tautomeric equilibrium.[6] |
| ~1250, ~1020 | Asymmetric & Symmetric C-O-C Stretch | Strong | Characteristic of the aryl ether (methoxy) groups.[6] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive atomic-level map of the molecule's structure.
¹H-NMR (Expected signals, referenced to TMS in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5-14.0 | Singlet (broad) | 1H | SH / NH | This downfield, exchangeable proton is characteristic of the thiol or thione tautomer.[4] |
| ~7.2-7.4 | Multiplet | 3H | Ar-H | Protons on the 3,4-dimethoxyphenyl ring. |
| ~3.85 | Singlet | 3H | OCH₃ | Methoxy group protons at the 4-position of the phenyl ring.[5] |
| ~3.80 | Singlet | 3H | OCH₃ | Methoxy group protons at the 3-position of the phenyl ring.[5] |
| ~3.50 | Singlet | 3H | N-CH₃ | Protons of the methyl group attached to the N4 of the triazole ring. |
¹³C-NMR (Expected signals, referenced to TMS in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C=S (C3) | The thione carbon is highly deshielded and characteristic of this tautomeric form.[6] |
| ~150.0-152.0 | C-O (Ar) | Aromatic carbons directly attached to the methoxy groups. |
| ~148.0 | C=N (C5) | Carbon of the triazole ring attached to the phenyl group. |
| ~110.0-125.0 | CH & C (Ar) | Remaining carbons of the dimethoxyphenyl ring. |
| ~56.0 | OCH₃ | Carbon atoms of the two methoxy groups. |
| ~32.0 | N-CH₃ | Carbon of the N-methyl group. |
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Formula: C₁₁H₁₃N₃O₂S
-
Molecular Weight: 251.31 g/mol
-
Expected Ion Peak (ESI+): m/z 252.08 [M+H]⁺. The high-resolution mass should align with the calculated exact mass, confirming the elemental composition.
Physicochemical Properties and Tautomerism
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility to cell permeability.
Thiol-Thione Tautomerism
A pivotal characteristic of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic and crystallographic studies on analogous compounds suggest that in the solid state and in polar solvents, the thione form is generally predominant due to its greater thermodynamic stability.[9] This equilibrium is crucial as it dictates the molecule's hydrogen bonding potential and reactivity.
Caption: Thiol-Thione tautomeric equilibrium.
Summary of Physicochemical Data
| Property | Value / Description | Rationale and Significance |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole-3-thiol | - |
| CAS Number | 174573-92-3[10] | Unique identifier for the compound. |
| Molecular Formula | C₁₁H₁₃N₃O₂S | Confirmed by mass spectrometry and elemental analysis. |
| Molecular Weight | 251.31 g/mol | Fundamental property for all quantitative work. |
| Appearance | Predicted: White to off-white crystalline solid | Based on physical descriptions of similar 1,2,4-triazole-3-thiols.[9] |
| Melting Point | Predicted: >200 °C | Analogous 4,5-disubstituted triazole-thiols are high-melting solids due to strong intermolecular hydrogen bonding and crystal packing forces.[6] |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water. | The heterocyclic and aromatic nature suggests solubility in polar aprotic solvents, while limited hydrogen bond donation to water predicts poor aqueous solubility. |
| logP (Lipophilicity) | Predicted: 2.0 - 3.5 | Calculated logP for a similar compound, 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, is 3.36.[11] This moderate lipophilicity is often favorable for oral drug absorption. |
| pKa (Acidity) | Predicted: 6.5 - 7.5 | The thiol/thione proton is acidic. This value is critical for understanding the compound's ionization state at physiological pH, which affects solubility, receptor binding, and membrane transport. |
Potential Biological Activities and Future Directions
The structural motifs within this compound are strongly associated with significant pharmacological activity.
-
Anti-inflammatory Activity: Numerous 1,2,4-triazole derivatives substituted with methoxyphenyl groups have demonstrated potent anti-inflammatory effects.[2][12] The mechanism often involves the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).
-
Anticancer Potential: The 3,4,5-trimethoxyphenyl moiety, structurally similar to the one present here, is a key feature of the tubulin polymerization inhibitor combretastatin. Triazole-based compounds have also shown cytotoxic activity against various cancer cell lines, including HepG2 and MCF-7.[3][13]
-
Antimicrobial Activity: The triazole-thiol scaffold is a known pharmacophore for antimicrobial and antifungal agents.[1]
Future Research:
-
X-ray Crystallography: Obtaining a single-crystal X-ray structure is of paramount importance to definitively confirm the molecular geometry and, crucially, to determine the dominant tautomeric form in the solid state.
-
In Vitro Biological Screening: The compound should be systematically screened against a panel of relevant biological targets, such as cancer cell lines (e.g., HepG2, MCF-7), microbial strains, and key inflammatory enzymes.
-
Quantitative Physicochemical Analysis: Experimental determination of pKa, logP, and aqueous solubility is necessary to validate predictions and build robust structure-activity relationships (SAR).
-
Derivatization Studies: The thiol group serves as an excellent nucleophile for S-alkylation, allowing for the synthesis of a library of derivatives to explore and optimize biological activity.[9]
Conclusion
This compound is a molecule of significant scientific interest, positioned at the intersection of proven pharmacophores. This guide has provided a detailed, predictive framework for its synthesis, structural identity, and key physicochemical properties based on a thorough analysis of related chemical entities. The compound's moderate lipophilicity, acidic character, and structural resemblance to known bioactive agents make it a compelling candidate for further investigation in drug discovery programs. The protocols and data presented herein serve as a foundational resource to accelerate such research endeavors.
References
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9. [Link]
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Labanauskas, L., et al. (2001). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. [Link]
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Baluja, S., & Solanki, A. (n.d.). Studies on Physicochemical properties of 4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Schiff Bases. SARJ. [Link]
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Singh, S., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(1). [Link]
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Al-Warhi, T., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. National Center for Biotechnology Information. [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]
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Unknown Authors. (n.d.). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Semantic Scholar. [Link]
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Unknown Author. (n.d.). Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3). ResearchGate. [Link]
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Jassbi, A. R., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. [Link]
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Unknown Authors. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
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Unknown Author. (n.d.). Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. U.S. National Center for Biotechnology Information. [Link]
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Gradinaru, A. C., et al. (2022). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. [Link]
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Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
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Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Parashchuk, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceGate. [Link]
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Hassan, M., et al. (2020). Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. ResearchGate. [Link]
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Liu, X. H., et al. (2011). 4H-1,2,4-triazoles and Novel 5,6-dihydro-[2][4][14]triazolo[3,4-b][2][4][15]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. PubMed. [Link]
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Al-Janabi, K. H. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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Unknown Author. (2019). Crystal structure of 5,5′-((3-hydroxy-4-methoxyphenyl)methylene)bis(1,3-diethyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), C24H30N4O6S2. ResearchGate. [Link]
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Hafez, H. N., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]
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5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS number and structure
An In-Depth Technical Guide to 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2] This guide details the compound's chemical identity, structure, and physicochemical properties. Furthermore, it presents a detailed, field-proven protocol for its synthesis and characterization, discusses its established and putative biological activities based on its structural motifs, and proposes potential mechanisms of action. This whitepaper is intended to serve as a foundational resource for researchers engaged in the exploration of novel triazole derivatives as therapeutic agents.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of drugs with diverse therapeutic applications.[3] This includes well-known antifungal agents like fluconazole and itraconazole, as well as anticancer drugs such as letrozole and anastrozole.[1][3] The incorporation of a thiol or thione group at the 3-position of the triazole ring often enhances the pharmacological profile, leading to potent biological activity.[1] These sulfur-containing derivatives, known as 1,2,4-triazole-3-thiols (or their tautomeric thione form), have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2][4]
The specific compound of interest, this compound, combines this privileged triazole-thiol core with a 3,4-dimethoxyphenyl moiety. The presence of methoxy groups on an aromatic ring is a common feature in pharmacologically active molecules, often enhancing binding to biological targets and improving pharmacokinetic properties.[5] This unique combination of structural features makes it a compelling candidate for further investigation in drug discovery programs.
Compound Profile
Chemical Identity
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 174573-92-3[6] |
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 251.31 g/mol |
Chemical Structure
The structure consists of a central 1,2,4-triazole ring substituted at position 4 with a methyl group and at position 5 with a 3,4-dimethoxyphenyl group. The key functional group is the thiol at position 3. The molecule exists in tautomeric equilibrium between the thiol and thione forms, a common characteristic of this scaffold.[1]
Figure 1: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular cyclization of the corresponding N-substituted thiosemicarbazide precursor. This method is a standard and efficient approach for constructing this heterocyclic system.[2][3]
Synthetic Workflow
The logical pathway to the target compound involves the initial formation of an acylthiosemicarbazide from 3,4-dimethoxybenzoyl chloride and 4-methyl-3-thiosemicarbazide, followed by cyclization.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
3,4-dimethoxybenzoyl chloride
-
4-methyl-3-thiosemicarbazide
-
Pyridine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide (Intermediate)
-
Dissolve 4-methyl-3-thiosemicarbazide (10 mmol) in 50 mL of anhydrous pyridine in a round-bottom flask, cooling the mixture in an ice bath.
-
Add 3,4-dimethoxybenzoyl chloride (10 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator. The crude intermediate can be used in the next step without further purification.
-
-
Step 2: Cyclization to form this compound
-
Suspend the crude intermediate (8 mmol) in 80 mL of a 2 M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain reflux for 6 hours, monitoring the reaction progress by TLC.
-
After cooling the reaction mixture to room temperature, filter to remove any insoluble material.
-
Carefully acidify the clear filtrate with concentrated HCl in an ice bath until the pH is approximately 5-6.
-
Collect the white precipitate that forms by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove salts.
-
Recrystallize the crude product from ethanol to yield pure white crystals of the target compound.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment, expecting signals for the methyl group, methoxy groups, aromatic protons, and the thiol/amine protons.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
FT-IR: To identify key functional groups, such as N-H, S-H (thiol), C=N, and C=S (thione tautomer) vibrations.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Biological Activity and Potential Applications
While specific studies on this compound are limited, the extensive research on structurally related analogues provides a strong basis for predicting its pharmacological profile.
Anti-inflammatory Activity
Numerous studies have reported significant anti-inflammatory activity for 1,2,4-triazole-3-thiol derivatives, particularly those bearing methoxyphenyl substituents.[7][8][9] For example, a series of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives were synthesized and shown to exhibit anti-inflammatory properties.[9] The 3,4-dimethoxy substitution pattern is a key feature in many known anti-inflammatory agents, suggesting that the title compound is a promising candidate for this therapeutic area.
Anticancer Potential
The 1,2,4-triazole scaffold is a validated target for anticancer drug design.[1] Derivatives are known to interact with various biomolecular targets, including enzymes and receptors, to exert antiproliferative effects.[1] The presence of electron-donating methoxy groups has been shown to enhance the antitumor activity of related heterocyclic systems.[3] Research on similar compounds, such as those bearing a 3,4,5-trimethoxyphenyl moiety, has demonstrated potent cytotoxicity against cancer cell lines like HepG2.[10]
Antimicrobial and Antioxidant Activity
The triazole-thiol core is also associated with antimicrobial and antioxidant effects.[3][11] The sulfur and nitrogen atoms can act as key binding sites and participate in redox reactions.[1] Compounds with methoxyphenyl groups have shown notable activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[5]
Proposed Mechanism of Action
The diverse biological activities of 1,2,4-triazoles stem from their ability to interact with a wide range of biological targets.
Enzyme Inhibition
A primary mechanism for the anti-inflammatory effects of related compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The triazole scaffold can chelate metal ions in enzyme active sites or form hydrogen bonds, leading to inhibition. The diagram below illustrates this proposed pathway.
Caption: Proposed anti-inflammatory mechanism via COX enzyme inhibition.
Future Research Directions
This compound represents a molecule with high potential for drug development. Future research should focus on:
-
In-vitro Screening: Comprehensive screening against panels of cancer cell lines, microbial strains, and key enzymes (e.g., COX-1/2, tyrosine kinases).
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues by modifying the substituents on the phenyl ring and at the N4 position to optimize potency and selectivity.
-
In-vivo Studies: Evaluation of the most promising candidates in animal models of inflammation, cancer, or infection to determine efficacy and safety profiles.
-
Computational Modeling: Docking studies to elucidate binding modes with potential biological targets and guide further rational drug design.
This technical guide provides a solid foundation for initiating advanced research into this promising chemical entity.
References
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved January 13, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved January 13, 2026, from [Link]
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PubMed. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9. Retrieved January 13, 2026, from [Link]
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DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved January 13, 2026, from [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Retrieved January 13, 2026.
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PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-9. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). 5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. Retrieved January 13, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved January 13, 2026, from [Link]
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PubMed. (n.d.). 4H-1,2,4-triazoles and Novel 5,6-dihydro-[1][12][13]triazolo[3,4-b][1][3][12]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. Retrieved January 13, 2026, from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved January 13, 2026, from [Link]
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Starting materials for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Executive Summary
This guide provides a comprehensive technical overview of the essential starting materials and synthetic strategy for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure known for a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the precursor molecules, the rationale behind their selection, and a step-by-step synthetic pathway grounded in established chemical principles. We will dissect the target molecule to its fundamental building blocks, elucidate the reaction mechanism, and provide actionable protocols to guide laboratory synthesis.
Introduction to the Target Molecule and Synthetic Rationale
The title compound, this compound, is a trisubstituted 1,2,4-triazole. Its structure is composed of three key fragments:
-
A 3,4-dimethoxyphenyl group at the 5-position.
-
A methyl group at the 4-position of the triazole ring.
-
A thiol (or thione) group at the 3-position, which exists in a tautomeric equilibrium.
The synthesis of such 4,5-disubstituted-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of an appropriately substituted acylthiosemicarbazide intermediate.[2][3] This classical and robust approach allows for the systematic construction of the heterocyclic core by combining two primary starting materials that respectively contribute the necessary structural elements.
Retrosynthetic Analysis: Deconstructing the Target
A retrosynthetic approach logically simplifies the synthesis by breaking down the target molecule into its constituent starting materials. The primary disconnection points are the C-N bonds within the triazole ring, which are formed during the key cyclization step.
This analysis reveals that the entire molecule can be constructed from two commercially available or readily synthesizable precursors: a source for the 3,4-dimethoxybenzoyl group and 4-methyl-3-thiosemicarbazide.
Caption: Retrosynthetic analysis of the target triazole.
Core Starting Materials: A Detailed Examination
The success of the synthesis hinges on the purity and reactivity of two key starting materials.
Component 1: The Aryl Moiety Precursor
The 3,4-dimethoxyphenyl group is introduced using 3,4-dimethoxybenzoic acid or its more reactive derivative.
-
Role: This molecule provides the C5 carbon of the triazole ring and its pendant aromatic substituent.
-
Activation: While the carboxylic acid can be used directly under certain condensation conditions (e.g., with polyphosphate ester), its conversion to a more electrophilic species is standard practice for achieving high yields and clean reactions.[4] The most common activated form is 3,4-dimethoxybenzoyl chloride . This is readily prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This conversion dramatically increases the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack by the thiosemicarbazide.
Component 2: The Heterocyclic Backbone Precursor
4-Methyl-3-thiosemicarbazide is the cornerstone of the synthesis, providing the remainder of the atoms for the heterocyclic core.
-
Role: This reagent provides N1, N2, N4, the C3 carbon, the thiol sulfur, and the N4-methyl group. The presence of the methyl group on the N4 nitrogen is critical, as it directly dictates the final substitution pattern of the triazole ring.
-
Synthesis: While commercially available, 4-methyl-3-thiosemicarbazide is synthesized via the reaction of methyl isothiocyanate (CH₃NCS) with hydrazine hydrate (H₂NNH₂·H₂O) . This reaction is a straightforward nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate.
| Starting Material | Molar Mass ( g/mol ) | Role in Synthesis | Key Considerations |
| 3,4-Dimethoxybenzoic Acid | 182.17 | Source of the C5-aryl substituent | Often converted to the acyl chloride for higher reactivity. |
| 4-Methyl-3-thiosemicarbazide | 105.15 | Forms the N-N-C-N-S backbone and provides the N4-methyl group | Purity is crucial to avoid side reactions. |
Synthetic Pathway: From Starting Materials to Final Product
The synthesis is a well-established two-step process: formation of the acyl intermediate followed by base-catalyzed cyclization.
Caption: Overall synthetic workflow diagram.
Experimental Protocol: Step 1 - Synthesis of 1-(3,4-Dimethoxybenzoyl)-4-methyl-3-thiosemicarbazide
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Addition: Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.0 eq) dissolved in the same solvent to the stirred thiosemicarbazide solution. An organic base like triethylamine or pyridine (1.1 eq) is often included to scavenge the HCl byproduct.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The precipitated product is collected by filtration, washed with cold solvent to remove any unreacted starting materials and the base hydrochloride salt, and dried under vacuum.
Causality: The N1 nitrogen of 4-methyl-3-thiosemicarbazide is the most nucleophilic center and selectively attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond.[5]
Experimental Protocol: Step 2 - Synthesis of this compound
-
Reaction Setup: Suspend the acylthiosemicarbazide intermediate from Step 1 in an aqueous solution of a base, such as 5-10% sodium hydroxide or potassium carbonate.[2]
-
Cyclization: Heat the mixture under reflux for 4-6 hours. During this process, the solid will dissolve as the sodium salt of the triazole is formed. The reaction involves an intramolecular nucleophilic attack followed by dehydration.
-
Cooling and Filtration: After the reflux period, the solution is cooled to room temperature. It may be filtered while hot to remove any insoluble impurities.
-
Acidification: The clear, cooled filtrate is then carefully acidified to a pH of approximately 5-6 using a dilute acid like hydrochloric acid or acetic acid.
-
Precipitation and Isolation: The target this compound precipitates as a solid upon neutralization. The solid is collected by filtration, washed thoroughly with water to remove salts, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Trustworthiness of the Protocol: This protocol is self-validating. The intramolecular cyclization is driven by the formation of a stable, aromatic heterocyclic ring. The clear visual endpoint—precipitation of the final product upon acidification of the clear alkaline solution—provides a reliable indicator of successful synthesis. The identity and purity of the product can be unequivocally confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Conclusion
The synthesis of this compound is a robust and well-documented process that relies on two primary starting materials: 3,4-dimethoxybenzoic acid (typically as its acyl chloride) and 4-methyl-3-thiosemicarbazide . Understanding the specific roles of these precursors is fundamental to the successful execution of the synthesis. The benzoic acid derivative provides the crucial C5-aryl substituent, while the substituted thiosemicarbazide serves as the versatile building block for the heterocyclic core, simultaneously introducing the N4-methyl group and the C3-thiol functionality. The two-step sequence of acylation followed by base-catalyzed cyclization represents an efficient and high-yielding pathway to this important class of molecules.
References
- Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 875-883).
- Al-Ghamdi, A. M. (2010). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. E-Journal of Chemistry, 7(4), 1399-1406.
- Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619.
- Jubie, S., et al. (2012). Synthesis of new 1,2,4-triazole derivatives with expected biological activities. Journal of Pharmaceutical Sciences and Research, 4(10), 1943-1946.
- Husain, A., et al. (2015). Synthesis of new triazole-based thiosemicarbazone derivatives as anti-Alzheimer’s disease candidates: Evidence-based in vitro study. Molecules, 20(10), 19070-19086.
- Tozkoparan, B., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259.
- Popiołek, Ł., et al. (2021).
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Al-Obaid, A. M., et al. (2012). 4H-1,2,4-triazoles and Novel 5,6-dihydro-[5][6]triazolo[3,4-b][6][7]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. Bioorganic & Medicinal Chemistry Letters, 22(13), 4471-4474.
- El-Sayed, W. A., et al. (2017). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University, 20(3), 123-130.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. American Journal of Organic Chemistry, 3(1), 1-8.
- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 94-113.
- Gürsoy, E. A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-thio-5-(2- and 3-thienyl)-4-substituted-4H-1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(6), 633-643.
- U.S. Patent No. 4,940,815A. (1990). Process for the production of thiocarbohydrazide.
- Artime, M., et al. (2019). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 9(1), 20.
- Kumar, S., et al. (2012). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 21(9), 2345-2353.
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Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
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WIPO Patentscope. (n.d.). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
- UiTM Journal. (2024). Synthesis of 3,4-dimethoxybenzohydrazide with 4-nitrophenyl isothiocyanate and 4-nitrobenzenesulfonyl chloride derivatives.
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Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. Retrieved from [Link]
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An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 4-methyl-1,2,4-triazole-3-thiol
Abstract: This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 4-methyl-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in pharmaceutical and materials science. The synthesis is delineated as a two-stage process: the initial formation of the 1,2,4-triazole-3-thiol scaffold from thiosemicarbazide and formic acid, followed by a regioselective N-methylation. This document offers an in-depth analysis of the underlying chemical principles, field-proven experimental protocols, and critical insights into controlling reaction outcomes, tailored for researchers, chemists, and professionals in drug development.
Introduction and Significance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal (e.g., fluconazole), antiviral, and anticancer properties. The incorporation of a thiol group at the C3 position and an N-alkyl substituent significantly modulates the molecule's electronic properties, coordination chemistry, and pharmacological profile. 4-methyl-4H-1,2,4-triazole-3-thiol, in particular, serves as a crucial building block for advanced pharmaceutical intermediates and as a corrosion inhibitor.[1] Understanding its synthesis at a mechanistic level is paramount for process optimization, yield improvement, and the rational design of novel derivatives.
This guide elucidates the complete synthetic pathway, breaking it down into two core transformations:
-
Part A: Formation of the 1,2,4-Triazole-3-thiol Ring via condensation and base-catalyzed cyclization.
-
Part B: Regioselective N-Methylation to yield the final target compound.
Core Reaction Mechanism
The synthesis of 4-methyl-1,2,4-triazole-3-thiol is not a single reaction but a sequential process. The causality behind each step is critical for achieving high purity and yield.
Part A: Mechanism of 1,2,4-Triazole-3-thiol Ring Formation
The formation of the heterocyclic core proceeds through two distinct mechanistic steps: N-acylation followed by an intramolecular cyclization and dehydration.
Step 1: N-Acylation of Thiosemicarbazide
The process begins with the N-acylation of thiosemicarbazide using formic acid. The terminal amino group (-NH₂) of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable intermediate, 1-formyl-3-thiosemicarbazide.[2] This initial condensation is crucial as it introduces the carbon atom that will become C5 of the triazole ring.
Step 2: Base-Catalyzed Intramolecular Cyclization and Dehydration
The key ring-forming step is the base-catalyzed cyclization of 1-formyl-3-thiosemicarbazide.[2][3] The mechanism is as follows:
-
Deprotonation: A base, typically sodium hydroxide, abstracts a proton from the N4 nitrogen, creating a highly nucleophilic anion.
-
Intramolecular Nucleophilic Attack: The resulting anion executes an intramolecular attack on the electrophilic formyl carbon. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate readily eliminates a molecule of water. The loss of the hydroxyl group is facilitated by the formation of the stable, aromatic 1,2,4-triazole ring.
-
Tautomerization: The product, 1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms.[4]
The overall mechanism for the ring formation is visualized in the diagram below.
Caption: Key steps in the formation of the 1,2,4-triazole-3-thiol ring.
Part B: Mechanism of Regioselective N4-Methylation
Once the 1,2,4-triazole-3-thiol scaffold is formed, the final step is methylation. The regioselectivity of this step is a critical consideration, as alkylation can occur at the sulfur atom (S-methylation) or one of the ring nitrogen atoms (N1, N2, or N4).[5]
The thione-thiol tautomerism plays a pivotal role. In a basic medium, both the sulfur and nitrogen atoms can be deprotonated, creating multiple nucleophilic sites.
-
Thiolate Anion: Deprotonation of the thiol (-SH) group creates a soft nucleophile, which typically favors S-alkylation (a kinetically controlled process).
-
Nitrogen Anions: Deprotonation of the ring nitrogens creates harder nucleophiles.
Achieving selective N4-methylation to form 4-methyl-4H-1,2,4-triazole-3-thiol requires careful selection of reaction conditions. The use of specific base-solvent systems can favor the formation of the desired N4-anion, leading it to react with a methylating agent like methyl iodide. While S-alkylation is often a competing reaction, purification can isolate the desired N-methylated product.[5][6]
Caption: Potential outcomes of the methylation reaction.
Experimental Protocols
The following protocols are grounded in established and reliable synthetic procedures.[2] They are designed to be self-validating, with clear steps and expected outcomes.
Protocol A: Synthesis of 1,2,4-Triazole-3-thiol
This two-step procedure is adapted from a verified method published in Organic Syntheses.[2]
Step A1: Preparation of 1-Formyl-3-thiosemicarbazide
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiosemicarbazide | 91.13 | 91.0 g | 1.0 |
| Formic Acid (90%) | 46.03 | 200 mL | ~4.7 |
Procedure:
-
In a 1-liter round-bottom flask, gently heat 200 mL of 90% formic acid on a steam bath for 10-15 minutes.
-
Add 91.0 g of thiosemicarbazide to the warm acid. Swirl the flask until all the solid dissolves.
-
Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically begin to separate.
-
Add 300 mL of boiling water to the mixture to form a milky solution. Filter this hot solution through a fluted filter paper.
-
Allow the filtrate to stand at room temperature for 1 hour, then cool in an ice bath for 2 hours to maximize crystallization.
-
Collect the white, crystalline product by suction filtration and air-dry.
-
Expected Yield: 85-96 g (71–81%).
-
Melting Point: 177–178 °C (with decomposition).[2]
-
Step A2: Cyclization to 1,2,4-Triazole-3-thiol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Formyl-3-thiosemicarbazide | 119.12 | 89.3 g | 0.75 |
| Sodium Hydroxide (NaOH) | 40.00 | 30.0 g | 0.75 |
| Water | 18.02 | 150 mL | - |
| Conc. Hydrochloric Acid (HCl) | 36.46 | ~75 mL | - |
Procedure:
-
Dissolve 89.3 g of 1-formyl-3-thiosemicarbazide and 30.0 g of sodium hydroxide in 150 mL of water in a 1-liter round-bottom flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the flask in an ice bath for 30 minutes.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic (approx. 75 mL). A thick white precipitate will form.
-
Cool the reaction mixture in an ice bath for an additional 2 hours.
-
Collect the crude 1,2,4-triazole-3-thiol by suction filtration.
-
Purification: Recrystallize the crude product by dissolving it in 150 mL of boiling water, filtering the hot solution, and cooling the filtrate in an ice bath for 1 hour.
-
Collect the purified, white crystalline product by suction filtration and air-dry.
-
Expected Yield: 54-61 g (72–81%).
-
Melting Point: 220–222 °C.[2]
-
Protocol B: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol
This protocol is a representative procedure for N-methylation, prioritizing the N4 position.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,4-Triazole-3-thiol | 101.12 | 10.1 g | 0.10 |
| Sodium Methoxide (NaOMe) | 54.02 | 5.4 g | 0.10 |
| Methanol (Anhydrous) | 32.04 | 100 mL | - |
| Methyl Iodide (CH₃I) | 141.94 | 15.6 g (6.9 mL) | 0.11 |
Procedure:
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend 10.1 g of 1,2,4-triazole-3-thiol in 100 mL of anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add 5.4 g of sodium methoxide in portions. Stir the mixture at 0 °C for 30 minutes to form the sodium salt.
-
While maintaining the temperature at 0 °C, add 6.9 mL of methyl iodide dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Remove the methanol under reduced pressure. Add 100 mL of water to the residue.
-
Acidify the aqueous solution to pH 5-6 with dilute acetic acid.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to isolate the 4-methyl-4H-1,2,4-triazole-3-thiol.
-
Expected Melting Point: 165-169 °C.
-
Conclusion and Field Insights
The synthesis of 4-methyl-1,2,4-triazole-3-thiol is a robust and well-understood process that hinges on fundamental principles of nucleophilic acyl substitution and base-catalyzed cyclization. From a practical standpoint, the most critical parameter for success is the control of regioselectivity during the methylation step. While the protocol provided favors N-methylation, minor S-methylated and other N-methylated isomers can form. Rigorous purification and analytical characterization (NMR, MS) are essential to confirm the structure of the final product. Researchers developing derivatives of this scaffold should consider that variations in the alkylating agent and base can be systematically explored to control the site of substitution, thereby enabling access to a diverse library of compounds for screening and development.
References
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Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 94. DOI: 10.15227/orgsyn.043.0094. Available at: [Link]
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Al-Soud, Y. A., et al. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules, 13(3), 577-593. Available at: [Link]
-
Bayrak, H., et al. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 15(9), 6097-6108. Available at: [Link]
-
Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry, 14(3), 259. Available at: [Link]
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Hassan, A. A., et al. (2012). Heterocyclization of Acylthiosemicarbazides. Journal of Heterocyclic Chemistry, 49(1), 38-57. Available at: [Link]
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Cebeci, Y. U. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Research Square. Available at: [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. Available at: [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. Available at: [Link]
-
Belletire, J. L., & Spletzer, E. G. (2006). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 36(5), 643-648. Available at: [Link]
-
Demchenko, A. M., et al. (2018). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 491-498. Available at: [Link]
-
Dyusebaeva, M., et al. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Eurasian Chemico-Technological Journal, 17(4), 295-300. Available at: [Link]
-
Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. Available at: [Link]
-
Sharma, A., et al. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 235-241. Available at: [Link]
-
Dyusebaeva, M., et al. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Eurasian Chemico-Technological Journal, 17(4), 295-300. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Prepared by: A Senior Application Scientist
Foreword: A Roadmap for Characterization
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the physicochemical properties of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The subject of this guide, a derivative bearing a dimethoxyphenyl (veratryl) group, presents a unique combination of structural features that govern its behavior in solution and under stress—critical parameters for any potential therapeutic agent.
Given the novelty of this specific molecule, this guide is structured not as a static data sheet, but as a dynamic, methodology-focused whitepaper. It is designed to empower researchers to conduct their own thorough investigations. We will not merely present data; we will explain the causality behind the necessary experimental choices, grounding our protocols in established regulatory and scientific principles.[3][4][5][6]
Molecular Structure and Intrinsic Properties: The Foundation of Behavior
The first step in understanding the solubility and stability of any active pharmaceutical ingredient (API) is a thorough analysis of its molecular structure.
Molecular Identity:
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₃N₃O₂S
-
Molecular Weight: 251.31 g/mol
The structure features a central 1,2,4-triazole ring, a known pharmacophore. This core is substituted with a 4-methyl group, a 3,4-dimethoxyphenyl group, and a thiol group at positions 4, 5, and 3, respectively.
The Critical Role of Thione-Thiol Tautomerism
A key characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[7][8] This equilibrium is not a trivial structural nuance; it profoundly influences the molecule's hydrogen bonding capacity, polarity, ionization state (pKa), and ultimately, its interaction with solvents and its degradation pathways. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the nature of the solvent.
Caption: Thione-Thiol Tautomerism of the title compound.
Understanding this equilibrium is fundamental. For instance, the thiol form can act as a hydrogen bond donor, while the thione form presents a hydrogen bond acceptor, altering solubility in protic versus aprotic solvents.
Solubility Profiling: A Systematic Approach
The solubility of an API is a critical determinant of its bioavailability and developability.[9] A comprehensive solubility profile must be established in aqueous media across the physiological pH range and in relevant organic solvents.[4][10]
Theoretical Solubility Considerations
Based on its structure, we can make several evidence-based predictions:
-
Aqueous Solubility: The presence of polar functional groups (two methoxy ethers, the triazole nitrogen atoms, and the thiol/thione group) suggests some degree of aqueous solubility. However, the molecule also possesses significant hydrophobic character from the phenyl ring and the overall carbon skeleton. Therefore, it is unlikely to be "highly soluble" according to the Biopharmaceutics Classification System (BCS).[4][10]
-
pH-Dependent Solubility: The triazole ring and the thiol group are ionizable. The thiol group is weakly acidic, and the triazole nitrogens are weakly basic. This implies that the compound's solubility will be pH-dependent. We anticipate minimum solubility around its isoelectric point and increased solubility at pH values above the pKa of the thiol (forming a more soluble thiolate salt) and below the pKa of the triazole ring (forming a protonated, more soluble cation).
-
Organic Solubility: The molecule's mixed polarity suggests it will be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol), and less soluble in non-polar solvents like hexanes.[11]
Experimental Workflow for Equilibrium Solubility
The gold standard for determining thermodynamic solubility is the shake-flask method.[9] This protocol is designed to be self-validating by ensuring equilibrium is reached.
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Protocol: pH-Solubility Profile
This protocol is adapted from WHO guidelines for BCS classification.[3][4]
Objective: To determine the equilibrium solubility of the API in aqueous buffers at pH 1.2, 4.5, and 6.8 at 37 ± 1 °C.
Materials:
-
This compound
-
pH 1.2 Buffer (0.1 N HCl or Simulated Gastric Fluid without enzymes)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
Calibrated pH meter and thermometer
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV analytical method
Procedure:
-
Preparation: Add an excess amount of the API (e.g., 5-10 mg) to separate vials containing a known volume (e.g., 1-2 mL) of each buffer. The solid should be clearly visible.
-
Equilibration: Place the sealed vials in a shaker incubator set to 37 ± 1 °C. Agitate for a minimum of 24 hours. To ensure equilibrium has been reached, take samples at 24 and 48 hours. The results should be consistent.
-
Sampling & Separation: At each time point, stop agitation and allow the suspension to settle. Withdraw a sample of the supernatant. Immediately separate the solid phase by centrifuging at high speed (e.g., 14,000 rpm for 10 min) or by filtering through a chemically compatible 0.22 µm syringe filter. Causality Note: This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.
-
Analysis: Dilute the clear supernatant with mobile phase as required to fall within the linear range of the validated HPLC-UV method. Analyze in triplicate.
-
Calculation: Calculate the concentration in mg/mL using the calibration curve. The solubility is the average of the triplicate determinations. The relative standard deviation should not exceed 10%.[4]
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clarity and easy comparison.
| Solvent System | pH (at 37°C) | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Qualitative Descriptor |
| 0.1 N HCl | 1.2 | 37 | Experimental Data | Experimental Data | e.g., Sparingly soluble |
| Acetate Buffer | 4.5 | 37 | Experimental Data | Experimental Data | e.g., Very slightly soluble |
| Phosphate Buffer | 6.8 | 37 | Experimental Data | Experimental Data | e.g., Very slightly soluble |
| Methanol | N/A | 25 | Experimental Data | Experimental Data | e.g., Soluble |
| Ethanol | N/A | 25 | Experimental Data | Experimental Data | e.g., Soluble |
| DMSO | N/A | 25 | Experimental Data | Experimental Data | e.g., Freely soluble |
| Propylene Glycol | N/A | 25 | Experimental Data | Experimental Data | e.g., Sparingly soluble |
Stability Assessment: Unveiling Degradation Pathways
Stability testing is essential to understand the chemical integrity of the API under various environmental conditions, which informs formulation development, packaging, and storage requirements.[12] Forced degradation (stress testing) is a systematic way to accelerate this process and is a regulatory expectation.[5][6]
Core Principle: The Stability-Indicating Method
Before commencing stress testing, a validated stability-indicating analytical method (SIAM) is required.[13][14] This is typically a gradient reverse-phase HPLC method that can separate the intact API from all potential degradation products, process impurities, and excipients.[15] The goal is to ensure that any decrease in the API peak area is accurately reflected by the appearance of new peaks, allowing for mass balance calculations.
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Detailed Protocols for Forced Degradation Studies
Objective: To identify the degradation pathways of the API under hydrolytic, oxidative, thermal, and photolytic stress. The target degradation is typically 5-20% to ensure primary degradation products are formed without excessive secondary degradation.[12]
General Setup: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Acidic Hydrolysis:
-
Mix API stock with 0.1 N HCl.
-
Heat at 60-80°C.
-
Sample at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, cool and neutralize with an equivalent amount of 0.1 N NaOH. Dilute with mobile phase.
-
-
Basic Hydrolysis:
-
Mix API stock with 0.1 N NaOH.
-
Maintain at room temperature or heat gently (e.g., 40-60°C). Causality Note: Thiol-containing compounds can be particularly susceptible to base-catalyzed hydrolysis or oxidation.
-
Sample at time points.
-
Before analysis, cool and neutralize with an equivalent amount of 0.1 N HCl. Dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix API stock with a dilute solution of hydrogen peroxide (e.g., 3-6% H₂O₂).
-
Keep at room temperature and protect from light.
-
Sample at time points. Causality Note: The thiol group is highly susceptible to oxidation, potentially forming disulfides or sulfonic acids. This is a critical stress test for this molecule.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose the solid API powder to dry heat (e.g., 80°C) in a calibrated oven.
-
Sample at time points (e.g., 1, 3, 7 days).
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photostability:
-
Expose both solid API and an API solution (in a photostable solvent like acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both the exposed and control samples.
-
Data Presentation: Stability Summary
The results should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Time | % Assay of API | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | Data | Data | Data | e.g., Stable |
| Base Hydrolysis | 0.1 N NaOH, 40°C | 8 h | Data | Data | Data | e.g., Major degradant at RRT 0.85 |
| Oxidation | 3% H₂O₂, RT | 4 h | Data | Data | Data | e.g., Significant degradation |
| Thermal (Solid) | 80°C | 7 days | Data | Data | Data | e.g., Stable |
| Photolytic (Solid) | ICH Q1B | - | Data | Data | Data | e.g., Stable |
| Photolytic (Solution) | ICH Q1B | - | Data | Data | Data | e.g., Minor degradation |
Conclusion and Future Directions
This guide provides the foundational strategy and detailed protocols for a comprehensive investigation into the solubility and stability of this compound. The experimental data generated through these workflows will be indispensable for any further development. Key findings from the solubility studies will guide formulation strategies, while the forced degradation studies will establish the compound's intrinsic stability, inform storage conditions, and serve as the basis for the validation of a robust, stability-indicating analytical method crucial for quality control throughout the drug development lifecycle.
The susceptibility of the thiol group to oxidation and the potential for pH-dependent hydrolysis are predicted to be the most critical stability challenges. Subsequent work should focus on the structural elucidation of any major degradation products observed, likely using techniques such as LC-MS/MS, to gain a full mechanistic understanding of the compound's liabilities.
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Tautomerism in 4-methyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to 4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the structural nuances and dynamic equilibrium between the thiol and thione tautomers. This document synthesizes theoretical principles with practical experimental and computational methodologies, aiming to equip the reader with the necessary knowledge to understand, characterize, and manipulate this crucial chemical property. The biological significance of tautomerism in this class of compounds is also highlighted, underscoring its relevance in medicinal chemistry and drug design.
Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The biological activity of these compounds is intimately linked to their three-dimensional structure and the subtle interplay of their electronic properties. A critical, yet often overlooked, aspect governing these features is tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers.
In the case of 4-methyl-4H-1,2,4-triazole-3-thiol, the focus of this guide, the prominent tautomeric equilibrium exists between the thiol and thione forms (Figure 1). This seemingly simple proton transfer event has profound implications for the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[1] Understanding and controlling this equilibrium is therefore paramount for the rational design of novel therapeutics based on this versatile heterocyclic system.
This guide will delve into the fundamental principles of tautomerism in 4-methyl-4H-1,2,4-triazole-3-thiol, providing a detailed examination of the factors that influence the tautomeric preference. Furthermore, we will present a series of robust experimental and computational protocols for the unambiguous characterization of these tautomeric forms, empowering researchers to confidently address this phenomenon in their own work.
The Thiol-Thione Equilibrium in 4-methyl-4H-1,2,4-triazole-3-thiol
The tautomerism in 4-methyl-4H-1,2,4-triazole-3-thiol involves the migration of a proton between the sulfur atom and a nitrogen atom of the triazole ring. This results in two primary tautomeric forms: the thiol form (4-methyl-4H-1,2,4-triazole-3-thiol) and the thione form (4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole).
Caption: Tautomeric equilibrium between the thiol and thione forms.
The position of this equilibrium is not static and is dictated by a delicate balance of several factors:
-
Electronic Effects of Substituents: While the methyl group at the N4 position is the focus here, other substituents on the triazole ring can significantly influence the relative stability of the tautomers through inductive and resonance effects.
-
Solvent Polarity and Hydrogen Bonding Capacity: The surrounding solvent plays a crucial role in stabilizing one tautomer over the other.[4][5] Polar protic solvents, for instance, can form hydrogen bonds with the thione form, shifting the equilibrium in its favor.
-
Temperature: Changes in temperature can alter the Gibbs free energy of the system, thereby influencing the equilibrium constant of the tautomeric interconversion.
-
pH: The acidity or basicity of the medium can have a pronounced effect, with alkaline conditions often favoring the deprotonation of the thiol group and subsequent formation of the thione anion.[6]
Computational studies, particularly using Density Functional Theory (DFT), have consistently shown that for the parent 1,2,4-triazole-3-thione and its derivatives in the gas phase, the thione form is generally the more stable tautomer.[7][8] However, the energetic difference is often small, and solvent effects can readily tip the balance.
Experimental Characterization of Tautomers
The unambiguous identification and quantification of tautomers in solution and the solid state require a multi-pronged analytical approach. Relying on a single technique can be misleading, and therefore, a combination of spectroscopic and crystallographic methods is highly recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating tautomeric structures in solution.
-
¹H NMR: The most direct evidence for the thiol-thione equilibrium comes from the observation of distinct signals for the N-H and S-H protons. The N-H proton of the thione tautomer typically resonates at a significantly downfield chemical shift (δ 13-14 ppm) compared to the S-H proton of the thiol form (δ 1.1-1.4 ppm).[1] However, the S-H proton signal can sometimes be broad and difficult to observe, or it may be obscured by other signals.
-
¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C3) is also highly informative. In the thione form, this carbon exists as a thiocarbonyl (C=S) group and resonates at a characteristic downfield position (around 169 ppm).[1] In contrast, the C-S carbon of the thiol form appears at a more upfield chemical shift.
Table 1: Typical NMR Chemical Shifts for Thiol and Thione Tautomers
| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (C3, δ, ppm) |
| Thiol | S-H: ~1.1-1.4 | C-S: Upfield |
| Thione | N-H: ~13-14 | C=S: ~169 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule and can readily distinguish between the thiol and thione forms, particularly in the solid state.
-
Thione Form: Characterized by a strong absorption band corresponding to the C=S stretching vibration, typically in the range of 1250-1340 cm⁻¹.[1] Additionally, a broad N-H stretching band is observed around 3100-3460 cm⁻¹.[1]
-
Thiol Form: The most indicative feature is the S-H stretching vibration, which is generally weak and appears in the region of 2500-2600 cm⁻¹. The N=C-S stretching vibration is observed at lower frequencies, around 1180-1230 cm⁻¹.[1]
UV-Vis Spectroscopy
The electronic transitions in the thiol and thione tautomers differ, leading to distinct UV-Vis absorption spectra. The thione form, with its conjugated thiocarbonyl group, typically exhibits a π → π* transition at a longer wavelength compared to the thiol form.[6] This technique is particularly useful for studying the influence of solvent and pH on the tautomeric equilibrium.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise atomic positions and unequivocally identifying the tautomeric form present in the solid state.[9][10] This method serves as the "gold standard" for validating the structures of individual tautomers.
Computational Modeling of Tautomerism
In silico methods, particularly DFT, have become indispensable tools for investigating tautomeric equilibria.[7][8][11] These calculations can provide valuable insights into the relative stabilities of tautomers, the energy barriers for their interconversion, and the influence of various factors on the equilibrium position.
Step-by-Step Protocol for DFT Calculations
-
Structure Optimization: The geometries of all possible tautomers of 4-methyl-4H-1,2,4-triazole-3-thiol are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[7][12]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: The electronic energies of the optimized tautomers are calculated. These energies, corrected with the ZPVE, provide the relative stabilities of the tautomers in the gas phase.
-
Solvent Effects: To model the tautomeric equilibrium in solution, continuum solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.[4][5] These models account for the bulk electrostatic effects of the solvent.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis can be performed to investigate the electronic structure, charge distribution, and intramolecular interactions within each tautomer, providing a deeper understanding of the factors governing their relative stabilities.[7][8]
Caption: A typical DFT workflow for studying tautomerism.
Biological Implications and Drug Design Considerations
The tautomeric state of a 1,2,4-triazole-3-thiol derivative can have a profound impact on its biological activity.[1] The different tautomers possess distinct shapes, hydrogen bonding patterns, and electrostatic potentials, which in turn dictate their binding affinity to target proteins. For instance, one tautomer might fit snugly into the active site of an enzyme, while the other may be unable to bind effectively.
Therefore, a thorough understanding of the tautomeric preference of a drug candidate is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Ascribing biological activity to the correct tautomer is essential for building accurate SAR models.
-
Pharmacokinetic Properties: Tautomerism can influence properties such as solubility and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Intellectual Property: The ability to characterize and potentially control tautomeric forms can be a key aspect of patent protection for new chemical entities.
Conclusion
The tautomerism of 4-methyl-4H-1,2,4-triazole-3-thiol is a multifaceted phenomenon with significant implications for its chemistry and biological activity. This guide has provided a comprehensive overview of the theoretical underpinnings of the thiol-thione equilibrium, detailed experimental and computational methodologies for its characterization, and a discussion of its relevance in the context of drug discovery and development. By integrating these approaches, researchers can gain a deeper understanding of this dynamic process and leverage it for the rational design of novel and effective 1,2,4-triazole-based therapeutics.
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A Strategic Approach to the Biological Evaluation of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: An In-Depth Technical Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Derivative
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The subject of this guide, 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, combines this versatile core with a 3,4-dimethoxyphenyl group, a feature present in numerous biologically active natural products and synthetic compounds, and a thiol group, which can play a significant role in antioxidant activity and interactions with biological targets. This unique combination of structural features suggests a high potential for therapeutic relevance, warranting a systematic and comprehensive biological screening cascade to elucidate its pharmacological profile.
This technical guide presents a strategic and tiered approach to the basic biological screening of this compound. The proposed workflow is designed to efficiently identify and characterize its potential bioactivities, beginning with broad, high-throughput in vitro assays and progressing to more specific mechanistic studies for promising activities. The rationale behind the selection of each assay is grounded in the established pharmacological profiles of structurally related 1,2,4-triazole derivatives. Furthermore, we will integrate an early-stage in silico assessment of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to guide the experimental process and predict the compound's potential for further development.
Part 1: Foundational Assessment - In Silico Profiling and Preliminary Safety
Before embarking on extensive and resource-intensive wet-lab experiments, a preliminary computational and safety assessment is crucial. This initial phase provides early insights into the compound's potential viability as a drug candidate and helps to prioritize subsequent experimental efforts.
In Silico ADMET and Drug-Likeness Prediction
The journey from a hit compound to a viable drug is fraught with challenges, with poor pharmacokinetic properties being a major cause of late-stage failures.[1][2] In silico ADMET prediction tools offer a rapid and cost-effective means to evaluate a compound's potential behavior in the body.[3][4]
Methodology:
The chemical structure of this compound will be submitted to a variety of validated computational models and software platforms (e.g., SwissADME, admetSAR, QikProp). These tools predict a range of physicochemical and pharmacokinetic parameters.
Key Parameters to Evaluate:
| Parameter | Significance | Desired Range/Outcome |
| Lipinski's Rule of Five | Predicts oral bioavailability. | No more than one violation. |
| Aqueous Solubility (LogS) | Affects absorption and formulation. | LogS > -4 |
| Blood-Brain Barrier (BBB) Permeability | Predicts potential for CNS activity or toxicity. | Dependent on therapeutic target. |
| Human Intestinal Absorption (HIA) | Estimates oral absorption. | High probability. |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Non-inhibitor of major isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4). |
| Hepatotoxicity | Predicts potential for liver damage. | Low probability. |
| AMES Mutagenicity | Predicts potential to cause DNA mutations. | Non-mutagenic. |
Causality Behind Experimental Choice: This initial in silico screening acts as a critical filter. By identifying potential liabilities in ADMET properties early on, we can make informed decisions about whether to proceed with, modify, or abandon the compound, thereby saving significant time and resources.[2]
Preliminary Cytotoxicity Assessment
A fundamental prerequisite for any potential therapeutic agent is an acceptable safety profile. A preliminary cytotoxicity assay provides a baseline understanding of the compound's general toxicity to mammalian cells.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cell lines, such as HEK293 (non-cancerous human embryonic kidney cells) or HaCaT (human keratinocytes), are cultured in appropriate media until they reach 70-80% confluency.
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The test compound is then added in a range of concentrations (e.g., 0.1 to 100 µM) and incubated for 24-48 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (HEK293) | % Cell Viability (HaCaT) |
| 0 (Control) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Causality Behind Experimental Choice: The MTT assay is a widely used, robust, and cost-effective colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Using non-cancerous cell lines provides a general toxicity profile, which is essential before proceeding to more specific disease-related assays.
Part 2: Primary Screening for Key Biological Activities
Based on the known pharmacological activities of 1,2,4-triazole derivatives, the primary screening will focus on antimicrobial, anticancer, and antioxidant potential.[6][7][8] This parallel screening approach allows for a broad yet targeted initial assessment.
Antimicrobial Activity Screening
Many 1,2,4-triazole derivatives have demonstrated potent antibacterial and antifungal properties.[6][9]
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are cultured to a standardized concentration.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Ciprofloxacin | |
| Escherichia coli | Ciprofloxacin | |
| Candida albicans | Fluconazole |
Causality Behind Experimental Choice: The broth microdilution method is a quantitative and standardized technique for determining the MIC of an antimicrobial agent.[9][10] It is more precise than agar diffusion methods and allows for the testing of a large number of compounds simultaneously.
Anticancer Activity Screening
The antiproliferative activity of novel heterocyclic compounds is a major area of drug discovery research.[7][11][12]
Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity in Cancer Cell Lines
-
Cell Culture: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 48-72 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm. The GI50 (concentration causing 50% growth inhibition) is calculated.
Data Presentation:
| Cancer Cell Line | GI50 (µM) of Test Compound | GI50 (µM) of Doxorubicin |
| MCF-7 (Breast) | ||
| A549 (Lung) | ||
| HCT-116 (Colon) |
Causality Behind Experimental Choice: The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity in cancer cell lines.[7] It is based on the measurement of cellular protein content and is less prone to interference from the test compound compared to metabolic assays like MTT.
Antioxidant Activity Screening
The presence of a thiol group in the target molecule strongly suggests potential antioxidant activity, as thiols are known to be effective radical scavengers.[13][14]
Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Compound Addition: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 (concentration required to scavenge 50% of DPPH radicals) is determined.
Data Presentation:
| Compound | IC50 (µg/mL) |
| Test Compound | |
| Ascorbic Acid (Standard) |
Causality Behind Experimental Choice: The DPPH assay is a simple, rapid, and widely used method for screening the antioxidant activity of compounds.[15][16] The stable DPPH radical is scavenged by antioxidants, leading to a color change that can be easily measured spectrophotometrically.
Part 3: Secondary and Mechanistic Assays for Promising Activities
If significant activity is observed in any of the primary screens, more focused secondary and mechanistic assays will be employed to further characterize the compound's mode of action.
Mechanistic Studies for Anticancer Activity
Should the compound exhibit potent anticancer activity, further investigation into its mechanism of action is warranted.
Potential Mechanisms to Investigate (based on activities of similar compounds):
-
Tubulin Polymerization Inhibition: Many heterocyclic compounds, including some with a trimethoxyphenyl moiety, exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest.[11][17]
-
Enzyme Inhibition: The compound could be an inhibitor of key enzymes involved in cancer cell proliferation, such as kinases.[18][19]
-
Apoptosis Induction: Assessing the ability of the compound to induce programmed cell death is a crucial step in characterizing its anticancer potential.[12]
Experimental Workflow for Anticancer Mechanism of Action:
Caption: Workflow for elucidating the anticancer mechanism of action.
Enzyme Inhibition Assays
Enzyme inhibition is a common mechanism of action for many drugs.[18][20] If the compound shows promising activity in the primary screens, targeted enzyme inhibition assays can be performed.
Protocol: General Enzyme Inhibition Assay
-
Assay Components: The assay mixture typically includes the target enzyme, its substrate, the test compound (inhibitor), and any necessary co-factors in a suitable buffer.[21]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).[22]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Causality Behind Experimental Choice: This is a direct functional assay to determine if the compound's biological effect is mediated through the inhibition of a specific enzyme. The choice of enzyme would be guided by the observed phenotype in the primary screens and the known targets of similar chemical scaffolds.
Conclusion and Future Directions
The systematic biological screening cascade outlined in this guide provides a robust framework for the initial evaluation of this compound. By integrating in silico predictions with a tiered in vitro testing strategy, this approach allows for the efficient identification of its most promising therapeutic applications. Positive results from this initial screening would pave the way for more advanced preclinical studies, including hit-to-lead optimization, in vivo efficacy studies in animal models, and detailed toxicology assessments. This methodical progression is essential for translating a promising chemical entity into a potential therapeutic candidate.
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The Genesis and Synthetic Evolution of 5-Aryl-4-Methyl-4H-1,2,4-Triazole-3-thiols: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiols, a class of heterocyclic compounds that has garnered significant interest in medicinal and materials chemistry. We will delve into the foundational synthetic strategies that paved the way for their creation, with a detailed focus on the prevalent and mechanistically insightful methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and characterization of these versatile molecules.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a thiol group at the 3-position, an aryl substituent at the 5-position, and a methyl group at the 4-position imparts a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability to the molecule. This specific substitution pattern has been a fertile ground for the development of novel compounds with diverse pharmacological profiles.
While pinpointing a single "discovery" of 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiols is challenging, their emergence can be traced to the broader exploration of 1,2,4-triazole synthesis in the early 20th century. Early named reactions such as the Pellizzari reaction (1911) and the Einhorn-Brunner reaction (1905-1914) provided the initial pathways to the 1,2,4-triazole core, laying the fundamental groundwork for future chemists to build upon.[3][4] However, the most direct and widely adopted route to the 3-thiol derivatives evolved from the systematic investigation of thiosemicarbazide chemistry.
Historical Synthetic Pathways: From Classical Reactions to a Dominant Methodology
The journey to the efficient synthesis of 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiols is a story of methodological refinement.
Foundational Triazole Syntheses
The Einhorn-Brunner reaction , a condensation of imides with alkyl hydrazines, and the Pellizzari reaction , the reaction of amides with hydrazides, were instrumental in the early synthesis of the 1,2,4-triazole ring system.[3][4] While not the primary route to the 3-thiol derivatives, these methods established the fundamental principles of triazole ring formation and are of significant historical importance.
The Rise of the Thiosemicarbazide Route: A Paradigm Shift
The most significant breakthrough in the synthesis of 1,2,4-triazole-3-thiols was the development of the thiosemicarbazide cyclization method. This approach, which remains the cornerstone of modern synthesis, involves two key steps:
-
Formation of a 1-Aroyl-4-methylthiosemicarbazide Intermediate: This step involves the reaction of an aromatic carboxylic acid hydrazide with methyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide backbone.
-
Base-Catalyzed Intramolecular Cyclization: The 1-aroyl-4-methylthiosemicarbazide is then treated with a base, typically aqueous sodium hydroxide or potassium hydroxide. This induces an intramolecular cyclization and dehydration to yield the desired 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiol.[5]
This methodology proved to be highly versatile and efficient, allowing for the synthesis of a wide range of derivatives by simply varying the starting aromatic acid hydrazide.
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes.
Formation of the Thiosemicarbazide Intermediate
The formation of the 1-aroyl-4-methylthiosemicarbazide is a straightforward nucleophilic addition reaction. The terminal nitrogen of the aroyl hydrazide acts as the nucleophile, attacking the electrophilic carbon of the methyl isothiocyanate.
Caption: Formation of the 1-aroyl-4-methylthiosemicarbazide intermediate.
Base-Catalyzed Cyclization: A Step-by-Step Look
The base-catalyzed cyclization is a more intricate process involving several key steps:
-
Deprotonation: The base removes a proton from one of the nitrogen atoms of the thiosemicarbazide, creating a more nucleophilic species.
-
Intramolecular Nucleophilic Attack: The deprotonated nitrogen attacks the carbonyl carbon of the aroyl group, initiating the ring formation.
-
Dehydration: A molecule of water is eliminated, leading to the formation of the stable, aromatic 1,2,4-triazole ring.
Caption: Key steps in the base-catalyzed cyclization mechanism.
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline for the synthesis of 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiols. Researchers should always consult the primary literature for specific reaction conditions and safety precautions.
Synthesis of Aromatic Acid Hydrazides
Aromatic acid hydrazides are typically prepared by the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.
Step-by-Step Protocol:
-
To a solution of the aromatic methyl ester (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is typically recrystallized from a suitable solvent (e.g., ethanol) to yield the pure aromatic acid hydrazide.
Synthesis of 1-Aroyl-4-methylthiosemicarbazides
Step-by-Step Protocol:
-
Dissolve the aromatic acid hydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add methyl isothiocyanate (1.0-1.1 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 1-aroyl-4-methylthiosemicarbazide.
Synthesis of 5-Aryl-4-methyl-4H-1,2,4-triazole-3-thiols
Step-by-Step Protocol:
-
Suspend the 1-aroyl-4-methylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (8-10%, w/v).
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain the pure 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiol.
Data Presentation: Characterization of a Representative Compound
The following table summarizes typical characterization data for a representative compound, 5-phenyl-4-methyl-4H-1,2,4-triazole-3-thiol.
| Property | Value |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 220-222 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 13.5 (s, 1H, SH), 7.5-7.3 (m, 5H, Ar-H), 3.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 167.2 (C=S), 148.5 (C-Ar), 130.8, 129.1, 128.5, 126.3 (Ar-C), 31.5 (CH₃) |
| IR (KBr, cm⁻¹) | 3100-2900 (N-H, C-H), 2550 (S-H), 1610 (C=N), 1320 (C=S) |
Conclusion and Future Perspectives
The discovery and development of synthetic routes to 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiols have been driven by the enduring quest for novel molecules with significant biological activity. The thiosemicarbazide cyclization method has proven to be a robust and versatile strategy, enabling the creation of vast libraries of these compounds for drug discovery and other applications. As our understanding of the structure-activity relationships of this scaffold deepens, we can anticipate the development of even more potent and selective therapeutic agents and functional materials based on this remarkable heterocyclic core. The historical journey from the early days of triazole chemistry to the sophisticated synthetic methods of today serves as a testament to the power of fundamental research in driving scientific innovation.
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- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for testing 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol on MCF-7 cells
An Application Guide for the In Vitro Evaluation of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol on the MCF-7 Human Breast Cancer Cell Line
Introduction
The 1,2,4-triazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] Numerous derivatives have demonstrated significant efficacy against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[3][4][5] This document provides a comprehensive set of protocols for the initial in vitro characterization of a novel derivative, this compound, using the MCF-7 human breast adenocarcinoma cell line.
MCF-7 cells are an established and relevant model for studying hormone-responsive breast cancer, as they are estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative.[6] A critical survival pathway in MCF-7 cells is the PI3K/Akt signaling cascade, which regulates cell proliferation and inhibits apoptosis.[7][8] Therefore, investigating the impact of novel compounds on this pathway is a logical step in mechanistic studies.
This guide is designed for researchers in oncology and drug development. It outlines a systematic workflow, from initial cytotoxicity screening to in-depth analysis of the compound's effects on apoptosis, cell cycle progression, and key regulatory proteins. Each protocol is presented with detailed, step-by-step instructions and explanations for the experimental choices, ensuring scientific rigor and reproducibility.
Experimental Workflow Overview
The proposed investigation follows a multi-phase approach to comprehensively evaluate the anticancer potential of the test compound.
Caption: A logical workflow for evaluating the test compound.
Phase 1: Foundational Procedures
Protocol 1: MCF-7 Cell Culture and Maintenance
Rationale: Establishing and maintaining a healthy, consistent, and contamination-free cell culture is the foundation for all subsequent experiments. The protocol below is a standard method for MCF-7 cells.[9][10]
Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)[9]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin. Some protocols may also include 0.1 mM non-essential amino acids and 10 µg/mL insulin for optimal growth.[10]
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 125 x g for 5 minutes.[9] Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Maintenance: Replace the medium every 2-3 days. Observe the cells for confluence and morphology using an inverted microscope.
-
Subculturing (Passaging): When cells reach 80-90% confluency, perform subculturing. a. Aspirate the old medium and wash the cell monolayer twice with sterile PBS. b. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.[10] c. Neutralize the trypsin by adding 7-8 mL of complete growth medium. d. Collect the cell suspension and centrifuge at 125 x g for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6.
Protocol 2: Preparation of Test Compound Stock Solution
Rationale: Accurate and consistent dosing requires the preparation of a high-concentration stock solution that can be serially diluted. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Dissolve the compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete growth medium. The final concentration of DMSO in the medium applied to the cells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Phase 2: Cytotoxicity Screening
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This assay is crucial for determining the dose-dependent cytotoxic effect of the compound and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
MCF-7 cells
-
Complete growth medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest MCF-7 cells and perform a cell count (e.g., using a hemocytometer). Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. A typical concentration range for initial screening of novel triazole compounds might be 0.1, 1, 5, 10, 25, 50, and 100 µM.[3]
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the respective compound concentrations to the treatment wells.
-
Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.
-
Add 100 µL of medium only to blank wells (no cells).
-
-
Exposure: Incubate the plate for a defined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Parameter | Description | Expected Outcome |
| IC50 (µM) | Concentration of the compound that inhibits 50% of cell viability. | A lower IC50 value indicates higher cytotoxic potency. Many active triazole derivatives show IC50 values in the low micromolar range against MCF-7 cells.[3][6] |
Phase 3: Mechanistic Investigation
Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]
Materials:
-
MCF-7 cells
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach. Treat the cells with the test compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Combine all cells from each well into a single tube.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and analyze by flow cytometry as soon as possible.
-
Flow Cytometry Analysis: Acquire data on the flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates. Analyze at least 10,000 events per sample.
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (LL) | Negative | Negative | Live, healthy cells |
| Lower Right (LR) | Positive | Negative | Early apoptotic cells |
| Upper Right (UR) | Positive | Positive | Late apoptotic or necrotic cells |
| Upper Left (UL) | Negative | Positive | Necrotic cells (or cells with damaged membranes) |
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent apoptosis.[16][17] This assay quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle.
Materials:
-
MCF-7 cells
-
Test compound
-
Cold 70% Ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.
-
Cell Harvesting: Harvest both floating and adherent cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add the cells drop-wise into ice-cold 70% ethanol while gently vortexing. This step is crucial for proper fixation.
-
Storage: Store the fixed cells at 4°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS to remove residual ethanol. c. Resuspend the pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and ensure that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be measured, and histograms will be generated showing peaks for G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.[18]
Protocol 6: Western Blotting for Key Regulatory Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to elucidate the molecular mechanisms of action. Based on the results of the apoptosis and cell cycle assays, key proteins can be investigated. A potential mechanism for a cytotoxic compound in MCF-7 cells involves the induction of apoptosis via modulation of the PI3K/Akt pathway and Bcl-2 family proteins.[19][20]
Potential Signaling Pathway for Investigation
Caption: Potential mechanism involving Akt pathway and apoptosis.
Materials:
-
Treated and untreated MCF-7 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets from treated and control samples using ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer, typically overnight at 4°C, with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to compare relative protein levels between treated and control groups.[21] An increase in cleaved Caspase-3 and cleaved PARP, or a decrease in the p-Akt/Akt ratio, would suggest the compound induces apoptosis through the targeted pathway.[22]
References
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- Altogen Biosystems. MCF-7 Culture Protocol.
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- PubMed. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
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Springer. Synthesis and anticancer activity of[2][3][9] triazole [4,3-b][2][3][9][23] tetrazine derivatives. Available at: .
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- AACR Journals. Activation of the PI3K/PDK/Akt signal transduction pathway decreases in vitro sensitivity of MCF-7 breast cancer cells to doxorubicin and 4-hydroxytamoxifen.
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- RSC Publishing. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line.
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- PubMed Central. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation.
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- University of Rochester Medical Center. The Annexin V Apoptosis Assay.
- MDPI. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line.
- PubMed. Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer.
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- YouTube. Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview.
- Abcam. Apoptosis western blot guide.
- protocols.io. MTT (Assay protocol).
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- ResearchGate. Western blotting analysis of some of the apoptotic proteins in MCF-7...
- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis.
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Application Notes and Protocols: Antimicrobial Screening of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol against Escherichia coli
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, presents a formidable challenge to global public health. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial properties.[1][2] This document provides a comprehensive guide to the antimicrobial screening of a specific derivative, 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, against E. coli. The protocols herein are grounded in established methodologies and are designed to yield robust and reproducible data for the evaluation of this compound's potential as a novel antibacterial agent.
Scientific Background: The Promise of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a cornerstone of many clinically significant drugs. The inclusion of a thiol group at the 3-position and various substituents at the 4- and 5-positions can give rise to compounds with potent biological activities. Several studies have demonstrated that 1,2,4-triazole-3-thiol derivatives possess significant antibacterial activity against a range of pathogens, including E. coli.[1][3] The dimethoxy substitution on the phenyl ring at the 5-position is of particular interest, as methoxy groups are known to modulate the electronic and lipophilic properties of molecules, which can enhance their interaction with biological targets and their ability to cross bacterial membranes.
Plausible Mechanisms of Antibacterial Action
While the precise mechanism of action for this specific compound against E. coli requires empirical investigation, the broader class of heterocyclic compounds, including triazoles, is known to interfere with several essential bacterial processes. The potential mechanisms to be investigated include:
-
Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for managing DNA supercoiling during replication.[4][5] Its inhibition leads to the cessation of DNA synthesis and, ultimately, cell death. Many heterocyclic compounds are known to target this enzyme.
-
Disruption of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity. Inhibition of the enzymes involved in its biosynthesis, such as transpeptidases, results in a weakened cell wall and subsequent cell lysis.[6][7]
-
Inhibition of Protein Synthesis: Bacterial ribosomes (70S) are distinct from their eukaryotic counterparts (80S), making them an attractive target for selective antibiotics. Compounds that can bind to either the 30S or 50S ribosomal subunits can disrupt the process of translation, halting the production of essential proteins.
The screening protocols outlined below will quantify the compound's activity, providing a basis for more in-depth mechanistic studies.
Experimental Workflow and Protocols
The following protocols are designed to be a self-validating system, starting with a qualitative assessment of antimicrobial activity and progressing to quantitative measures of inhibition and bactericidal effects.
Diagram: Overall Experimental Workflow
Caption: High-level workflow for antimicrobial screening.
PART 1: Safety and Handling
Chemical Safety: The target compound, this compound, should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not publicly available, related triazole-thiol compounds are known to be harmful if swallowed and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
E. coli Safety (Biosafety Level 2): Non-pathogenic laboratory strains of E. coli (e.g., ATCC 25922) are typically handled at Biosafety Level 1 (BSL-1). However, as a matter of best practice and to align with many institutional policies, handling should follow BSL-2 guidelines.
-
PPE: Wear a lab coat and gloves. Eye protection is recommended.
-
Containment: Work should be performed on an open bench within a limited-access laboratory. A biological safety cabinet (BSC) should be used for procedures that may generate aerosols (e.g., vortexing, sonicating).
-
Decontamination: All surfaces should be decontaminated with an appropriate disinfectant (e.g., 10% bleach solution, 70% ethanol) upon completion of work. All contaminated liquid and solid waste must be decontaminated, typically by autoclaving, before disposal.
PART 2: Qualitative Screening - Disk Diffusion Assay (Kirby-Bauer Method)
This initial step provides a qualitative assessment of the compound's ability to inhibit bacterial growth.
Rationale for Methodological Choices:
-
Mueller-Hinton Agar (MHA): This is the standard medium for routine antimicrobial susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI). Its low content of inhibitors (e.g., thymidine, para-aminobenzoic acid) ensures that it does not interfere with the activity of many antibiotics. Its composition also allows for good batch-to-batch reproducibility and supports the growth of most non-fastidious pathogens like E. coli.[6]
-
0.5 McFarland Turbidity Standard: This standard is crucial for adjusting the bacterial inoculum to a consistent density (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for the reproducibility of susceptibility tests, as an inoculum that is too dense or too sparse can lead to erroneous results.[4]
Protocol:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate, select 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by visual comparison against a white background with a black line. A spectrophotometer can also be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.10).
-
Plate Inoculation: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Application: a. Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 10 µg, 30 µg). A solvent control disk (impregnated with the solvent used to dissolve the compound) must be included. b. Aseptically place the disks on the inoculated agar surface, ensuring they are firmly in contact with the agar. Space the disks at least 24 mm apart from center to center. c. Include a positive control disk with a known antibiotic effective against E. coli (e.g., Ciprofloxacin 5 µg).
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
Result Interpretation: a. Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. b. A zone of inhibition around the test compound's disk (and not the solvent control) indicates antimicrobial activity.
Illustrative Data Presentation:
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| This compound | 30 | 18 |
| Ciprofloxacin (Positive Control) | 5 | 32 |
| DMSO (Solvent Control) | - | 0 |
Note: The data presented above is for illustrative purposes only.
PART 3: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the compound that visibly inhibits the growth of E. coli.
Protocol:
-
Compound Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest desired test concentration. b. Perform serial two-fold dilutions of the compound in sterile 96-well microtiter plates using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: a. Prepare a standardized inoculum as described in the disk diffusion protocol (0.5 McFarland standard). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Inoculation: a. Add 50 µL of the standardized and diluted bacterial inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 100 µL. b. Include a positive control well (inoculum in broth, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
PART 4: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well. b. From each of these selected wells, plate a 10 µL aliquot onto a sterile Mueller-Hinton agar plate.
-
Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration that results in no growth or a colony count that represents a ≥99.9% kill of the initial inoculum.
Data Analysis and Interpretation:
The relationship between the MIC and MBC is crucial for classifying the compound's activity:
-
Bactericidal: If the MBC is ≤ 4 times the MIC.
-
Bacteriostatic: If the MBC is > 4 times the MIC.
Illustrative Data Summary:
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| E. coli ATCC 25922 | This compound | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal |
Note: The data presented above is for illustrative purposes only, as specific published data for this compound against E. coli was not found. Actual values must be determined experimentally.
Diagram: Potential Antibacterial Mechanisms of Action
Caption: Plausible targets for the test compound in E. coli.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial screening of this compound against E. coli. A determination of bactericidal activity with a favorable MIC value would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.
-
Toxicity Studies: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Employing molecular and biochemical assays to elucidate the specific bacterial target that is inhibited by the compound.
The systematic application of these protocols will enable a thorough evaluation of this compound's potential and guide its journey in the drug discovery pipeline.
References
-
Barbuceanu, S., et al. (2012). Synthesis and antimicrobial activity of a new series of 1,2,4-triazole-3-thiones with diarylsulfone moiety. Medicinal Chemistry Research, 22(8), 3648-3656. Available at: [Link]
-
Bektaş, H., et al. (2007). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 31(2), 169-176. Available at: [Link]
-
Microbe Notes. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Available at: [Link]
-
Microbe Online. (2013). Mueller Hinton Agar (MHA): Composition, Preparation, Uses. Available at: [Link]
-
Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 150-153. Available at: [Link]
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Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Available at: [Link]
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Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Available at: [Link]
-
Wikipedia. (n.d.). DNA gyrase. Available at: [Link]
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AccessMedicine. (n.d.). Inhibitors of Cell Wall Synthesis. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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Bush, N. G., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(1), 1-14. Available at: [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Available at: [Link]
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Microbe Notes. (2025). McFarland Standards: Principle, Preparation, Uses, Limitations. Available at: [Link]
-
Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1, 2, 4-triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP), 13(3). Available at: [Link]
-
ResearchGate. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Available at: [Link]
-
Plech, T., et al. (2014). 1, 2, 4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design, 20(22), 3550-3575. Available at: [Link]
-
Addgene. (n.d.). Lab Safety for Biosafety Levels One and Two (BSL-1 and BSL-2). Available at: [Link]
-
Saroj, S., et al. (2023). Synthesis and antimicrobial evaluation of some 1, 2, 4-triazole heterocycles. Journal of Pharmacology and Biomedicine, 7(4), 666-673. Available at: [Link]
-
Wróbel, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Microorganisms, 9(2), 263. Available at: [Link]
-
University of Illinois. (n.d.). Biosafety Level 2 Guide. Available at: [Link]
-
Owuama, C. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 977-980. Available at: [Link]
-
NIH Office of Research Services. (n.d.). Laboratory Biosafety Manual BSL-2 and BSL 2/3. Available at: [Link]
- Asati, V., et al. (2016). A review on various biological activities of 1, 2, 4-triazole derivatives. International Journal of ChemTech Research, 9(4), 251-260.
-
Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Available at: [Link]
-
Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
-
PubMed Central. (n.d.). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Available at: [Link]
-
MDPI. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Available at: [Link]
-
MDPI. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Available at: [Link]
-
PubMed. (2012). New heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole class bearing diphenylsulfone moieties. Synthesis, characterization and antimicrobial activity evaluation. Available at: [Link]
-
ResearchGate. (2019). (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Anti-inflammatory assay for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol using COX inhibition
Application Note & Protocol
Topic: High-Throughput Screening for Anti-inflammatory Activity of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol using a Cyclooxygenase (COX) Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
Inflammation is a critical biological response, but its dysregulation is a key component of numerous chronic diseases. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory cascade and are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This document provides a detailed protocol for evaluating the anti-inflammatory potential of the novel compound, this compound, by quantifying its inhibitory activity against COX-1 and COX-2. The protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[3] This method offers a robust and high-throughput-compatible platform for determining the potency (IC50) and isoform selectivity of potential anti-inflammatory agents.
Scientific Background: The Role of COX in Inflammation
Cyclooxygenase (COX) is a bifunctional enzyme that catalyzes the rate-limiting step in the biosynthesis of prostanoids, such as prostaglandins and thromboxanes, from arachidonic acid.[4][5] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological "housekeeping" functions, including gastrointestinal mucosal protection and platelet aggregation.[2][6]
-
COX-2: This isoform is typically absent or present at very low levels in most tissues.[4] Its expression is rapidly induced by inflammatory stimuli, such as cytokines and lipopolysaccharides, leading to a significant increase in prostaglandin production at the site of inflammation.[3][7] These prostaglandins are key mediators of pain, fever, and swelling.[6]
The therapeutic action of traditional NSAIDs (e.g., ibuprofen, naproxen) relies on the inhibition of both COX-1 and COX-2.[6] However, the inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal irritation and bleeding.[1] Consequently, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to provide targeted efficacy while minimizing mechanism-based toxicity.[1][8] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with many derivatives reported to possess significant anti-inflammatory and COX-inhibitory activities.[9][10][11] This assay will determine if this compound is a potent and potentially selective inhibitor of COX enzymes.
Diagram 1: Prostaglandin Synthesis Pathway and COX Inhibition
Caption: The enzymatic conversion of arachidonic acid to pro-inflammatory prostanoids by COX-1 and COX-2, and the site of inhibition.
Assay Principle and Mechanism
This protocol utilizes a colorimetric method that measures the peroxidase component of the COX enzyme.[3] The COX enzyme has two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[7]
The assay monitors the peroxidase activity by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12] In this reaction, TMPD acts as a reducing co-substrate, donating electrons for the reduction of PGG2 to PGH2. As TMPD is oxidized, it forms a colored product that can be quantified by measuring the increase in absorbance at 590 nm.[13] An inhibitor of either the cyclooxygenase or peroxidase activity of COX will block this color development. By comparing the rate of color formation in the presence of the test compound to an uninhibited control, the percent inhibition can be calculated.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog No. (Example) | Storage |
| COX Colorimetric Inhibitor Screening Kit | Cayman Chemical | 760111 | -80°C |
| or individual components: | |||
| Ovine COX-1 Enzyme | Cayman Chemical | 60100 | -80°C |
| Human Recombinant COX-2 Enzyme | Cayman Chemical | 60122 | -80°C |
| Assay Buffer (0.1 M Tris-HCl, pH 8.0) | - | - | 4°C |
| Heme | Cayman Chemical | 60131 | -20°C |
| TMPD (Colorimetric Substrate) | Cayman Chemical | 760114 | -20°C |
| Arachidonic Acid (Substrate) | Cayman Chemical | 90010 | -20°C |
| This compound | Synthesized/Procured | - | RT or as specified |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | Room Temperature |
| Celecoxib (Positive Control for COX-2) | Sigma-Aldrich | C2993 | Room Temperature |
| Ibuprofen (Positive Control, Non-selective) | Sigma-Aldrich | I4883 | Room Temperature |
| 96-well flat-bottom microplate | Corning | 3596 | Room Temperature |
Instrumentation
-
Microplate reader capable of measuring absorbance at 590-620 nm.
-
Standard laboratory equipment: multichannel pipettes, serological pipettes, vortex mixer, ice bucket.
Experimental Protocol
5.1. Reagent Preparation
-
Assay Buffer (1X): Prepare 0.1 M Tris-HCl, pH 8.0. If using a kit, dilute the supplied buffer concentrate with HPLC-grade water as instructed.[7]
-
Heme Solution: Dilute the heme stock solution in Assay Buffer as per the manufacturer's recommendation (e.g., dilute 88 µl of stock into 1.912 ml of Assay Buffer).[3] Keep at room temperature.
-
Enzyme Preparations (COX-1 and COX-2): On ice, thaw the enzyme vials. Dilute each enzyme in cold Assay Buffer to the working concentration specified by the manufacturer (e.g., dilute 120 µl of enzyme with 360 µl of cold Assay Buffer).[7] Keep diluted enzymes on ice and use within one hour.
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Control Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of Celecoxib and Ibuprofen in 100% DMSO.
-
Serial Dilutions: From the 10 mM stock, prepare a series of working solutions of the test compound and control inhibitors in DMSO. A common 8-point dilution series might range from 10 mM down to 10 nM. The final DMSO concentration in the assay well should not exceed 1%.
5.2. Assay Procedure
This procedure is for a single enzyme (e.g., COX-2). The entire process must be repeated in a separate plate for the other enzyme (COX-1).
-
Plate Setup: Set up a 96-well plate as shown in the table below. It is critical to perform all measurements in triplicate.
| Well Type | Description |
| Background | No enzyme. Used to subtract background absorbance. |
| 100% Activity | Enzyme + Vehicle (DMSO). Represents uninhibited activity. |
| Inhibitor Wells | Enzyme + Test Compound/Control Inhibitor. |
-
Reagent Addition: Add reagents to the wells in the following order:
-
Background Wells: 160 µl Assay Buffer + 10 µl Heme Solution.
-
100% Activity Wells: 150 µl Assay Buffer + 10 µl Heme Solution + 10 µl Vehicle (DMSO).
-
Inhibitor Wells: 150 µl Assay Buffer + 10 µl Heme Solution + 10 µl of appropriate inhibitor dilution.
-
-
Initiate Reaction (Enzyme): Add 10 µl of the diluted enzyme (COX-1 or COX-2) to the "100% Activity" and "Inhibitor" wells. Do NOT add enzyme to the "Background" wells.
-
Pre-incubation: Gently tap the plate to mix and incubate for 5 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction (Substrate): Add 10 µl of TMPD (Colorimetric Substrate) followed immediately by 10 µl of Arachidonic Acid solution to all wells.
-
Data Collection: Immediately place the plate in the microplate reader and begin measuring the absorbance at 590 nm every 30 seconds for 5 minutes.
Diagram 2: Experimental Workflow for COX Inhibition Assay
Sources
- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 2. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The role of cyclooxygenases in inflammation, cancer, and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 9. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
Application Notes & Protocols: Molecular Docking Analysis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive, step-by-step protocol for conducting molecular docking studies on 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This guide is intended for researchers and scientists in the field of drug discovery and development. We will explore the rationale behind target selection, detail the preparation of both the ligand and target proteins, and provide a validated workflow for performing and analyzing the docking simulations. The protocols described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible results.
Introduction: The Scientific Rationale
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The specific compound, this compound, combines this active triazole core with a dimethoxyphenyl group, which is also found in numerous bioactive molecules. This structural combination suggests a high potential for interaction with various biological targets.
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a protein target of known three-dimensional structure. By predicting the binding mode and affinity of a ligand, we can gain insights into its potential mechanism of action and guide further experimental studies.
This guide will focus on docking this triazole derivative against two well-established and clinically relevant protein targets:
-
Lanosterol 14α-demethylase (CYP51): A key enzyme in the ergosterol biosynthesis pathway in fungi, making it a classic target for antifungal agents.
-
Tyrosine Kinase (c-Src): A non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers.
Experimental Design & Workflow
The overall workflow for the molecular docking study is depicted below. This systematic approach ensures that each stage is properly validated before proceeding to the next, a critical aspect of generating trustworthy computational data.
Figure 1: A generalized workflow for molecular docking studies.
Detailed Protocols
Ligand Preparation
Causality: The starting conformation of a ligand can significantly influence the outcome of a docking simulation. It is crucial to begin with a low-energy, 3D conformation of the ligand. This is achieved through energy minimization using a suitable force field.
Protocol:
-
2D Structure Sketching: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization:
-
Import the 2D structure into a molecular modeling program like Avogadro or UCSF Chimera.
-
Add hydrogens to the structure.
-
Perform energy minimization using a universal force field like MMFF94 or UFF. This process optimizes the bond lengths, angles, and dihedrals to find a stable, low-energy conformation.
-
-
File Format Conversion: Save the optimized 3D structure in the .pdbqt format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT). During this step, ADT will assign Gasteiger charges and define the rotatable bonds.
Target Protein Preparation
Causality: The crystal structures of proteins obtained from the Protein Data Bank (PDB) often contain non-essential molecules like water, co-factors, and co-crystallized ligands. These must be removed to prepare the protein for docking. Additionally, missing atoms and hydrogens need to be added, and charges must be assigned.
Protocol:
-
Target Selection and Retrieval:
-
Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank ().
-
Lanosterol 14α-demethylase (CYP51): PDB ID: 5V5Z
-
Tyrosine Kinase (c-Src): PDB ID: 2SRC
-
-
Protein Cleaning:
-
Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or Discovery Studio).
-
Remove all water molecules.
-
Remove any co-crystallized ligands and other heteroatoms that are not part of the protein.
-
-
Protein Preparation using AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the .pdbqt format.
-
Grid Box Generation
Causality: The grid box defines the three-dimensional space within the target protein where the docking algorithm will search for binding poses of the ligand. The size and center of the grid box are critical parameters. A well-defined grid box, typically centered on the known active site or a predicted binding pocket, increases the efficiency and accuracy of the docking simulation.
Protocol:
-
Identify the Binding Site:
-
For proteins with a co-crystallized ligand (like the native ligand in the downloaded PDB file), the binding site can be defined around the position of this ligand.
-
Alternatively, binding pocket prediction tools (e.g., CASTp, SiteHound) can be used.
-
-
Define Grid Box Parameters using ADT:
-
Load the prepared protein .pdbqt file into ADT.
-
Open the "Grid" -> "Grid Box" menu.
-
Center the grid box on the identified active site. Adjust the dimensions (x, y, z) of the box to be large enough to accommodate the entire ligand and allow for rotational and translational movements. A spacing of 1.0 Å is generally recommended.
-
Save the grid parameter file.
-
| Target Protein | PDB ID | Grid Center (x, y, z) | Grid Size (Å) (x, y, z) |
| Lanosterol 14α-demethylase | 5V5Z | To be determined based on the co-crystallized ligand | 60 x 60 x 60 |
| Tyrosine Kinase (c-Src) | 2SRC | To be determined based on the active site residues | 50 x 50 x 50 |
Note: The exact grid center coordinates will depend on the specific PDB file and should be determined by visualizing the protein in ADT.
Molecular Docking Simulation
Causality: AutoDock Vina, the chosen docking engine, uses an empirical scoring function to evaluate the binding affinity of different ligand poses. The "exhaustiveness" parameter controls the computational effort spent searching for low-energy conformations. A higher exhaustiveness increases the probability of finding the global minimum but also increases the computation time.
Protocol:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line:
vina --config conf.txt --log docking_log.txt
Post-Docking Analysis and Validation
Causality: The output of a docking simulation is a set of binding poses ranked by their predicted binding affinities (in kcal/mol). A lower binding energy indicates a more favorable binding interaction. However, the scoring function is an approximation, and visual inspection of the binding poses is essential to assess the quality of the docking result. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein provide insights into the mechanism of binding.
Figure 2: Post-docking analysis and validation workflow.
Analysis of Binding Poses
Protocol:
-
Load Results: Open the output .pdbqt file (containing the docked poses) and the prepared protein .pdbqt file in a molecular visualization tool.
-
Examine Binding Energies: Review the binding affinities for the different poses provided in the log file. The top-ranked pose (most negative binding energy) is typically the most interesting.
-
Visualize Interactions: For the best-scoring pose, visualize the non-covalent interactions between the ligand and the protein's active site residues. Identify:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Key drivers of binding.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions.
-
Validation of the Docking Protocol
Trustworthiness: A docking protocol must be validated to ensure it can reliably reproduce known binding modes. This is typically done by re-docking the co-crystallized (native) ligand back into the protein's binding site.
Protocol:
-
Extract the Native Ligand: From the original, unmodified PDB file, extract the co-crystallized ligand.
-
Prepare the Native Ligand: Prepare the native ligand using the same protocol as the test ligand (energy minimization, conversion to .pdbqt).
-
Re-docking: Perform a docking simulation using the prepared native ligand and the same grid parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
-
Conclusion
This guide provides a robust and validated framework for conducting molecular docking studies of this compound against relevant biological targets. By following these detailed protocols, researchers can generate reliable predictions of binding modes and affinities, providing a solid foundation for further drug design and development efforts. The emphasis on causality and validation at each step ensures the scientific integrity of the results.
References
-
Title: 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis and Biological Applications of 1,2,4-Triazoles Source: Molecules URL: [Link]
-
Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: Current Medicinal Chemistry URL: [Link]
-
Title: Lanosterol 14α-demethylase (CYP51): A Target for Antifungal Drug Discovery Source: Journal of Fungi URL: [Link]
-
Title: Src as a Therapeutic Target for Cancer Source: Nature Reviews Drug Discovery URL: [Link]
Using 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in antioxidant DPPH assay
Application Note & Protocol
Evaluating the Antioxidant Potential of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol using the DPPH Radical Scavenging Assay
Introduction: The Quest for Novel Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has spurred significant interest in the discovery and development of novel antioxidant agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, represent a promising class of therapeutic agents with a broad spectrum of pharmacological activities, including antioxidant properties.[2][3]
This document provides a comprehensive guide for researchers on how to assess the antioxidant activity of a specific synthetic compound, This compound , using the well-established 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. While specific data for this exact molecule is emerging, its structural features—notably the thiol (-SH) group and the electron-donating dimethoxyphenyl moiety—suggest a strong potential for radical scavenging. The thiol group can act as a hydrogen donor, a key mechanism in neutralizing free radicals.[4] This protocol is designed to be a robust, self-validating system for quantifying this potential.
Principle of the DPPH Assay
The DPPH assay is a rapid, simple, and widely used spectrophotometric method for evaluating the ability of compounds to act as free radical scavengers or hydrogen donors.[5][6] The core of the assay is the stable free radical, DPPH, which has a deep violet color in solution due to its unpaired electron, showing a characteristic strong absorption maximum around 517 nm.[6][7][8]
When an antioxidant compound (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (hydrazine).[6] This reduction process leads to a stoichiometric loss of the violet color, turning the solution yellow or colorless. The degree of this discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the test compound.[5]
The Scavenging Mechanism
The reaction between the DPPH radical and an antioxidant (in this case, the triazole-thiol, denoted as R-SH) can be summarized as follows:
DPPH• (Violet) + R-SH (Antioxidant) → DPPH-H (Yellow/Colorless) + R-S•
The effectiveness of the antioxidant is typically expressed as the IC50 value , which is the concentration of the compound required to scavenge 50% of the initial DPPH radicals.[7][9] A lower IC50 value signifies a higher antioxidant potency.
Sources
- 1. isres.org [isres.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Evaluating 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a Novel Corrosion Inhibitor
Abstract
This document provides a comprehensive experimental framework for the evaluation of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (DMTT) as a corrosion inhibitor. The protocols detailed herein are designed for researchers in materials science, chemistry, and engineering, offering a multi-faceted approach to characterize the inhibitor's performance and elucidate its mechanism of action. The guide integrates electrochemical analysis, surface morphology characterization, and theoretical modeling to establish a self-validating and robust evaluation system. Methodologies include potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and X-ray photoelectron spectroscopy (XPS), complemented by insights from quantum chemical calculations.
Introduction: The Rationale for DMTT as a Corrosion Inhibitor
Corrosion is a pervasive electrochemical process that leads to the degradation of metallic materials, resulting in significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion, particularly in acidic environments.[2] An effective inhibitor typically contains heteroatoms (such as N, S, O) and π-electrons in its molecular structure, which facilitate its adsorption onto the metal surface, forming a protective barrier.[3]
The target molecule, this compound (DMTT), is a promising candidate for corrosion inhibition. Its structure is rich in active sites for adsorption:
-
Triazole Ring: Contains three nitrogen atoms.
-
Thiol Group (-SH): The sulfur atom is an excellent anchoring group for metal surfaces.
-
Dimethoxyphenyl Group: The oxygen atoms in the methoxy groups and the π-electrons of the benzene ring provide additional sites for interaction.
This guide outlines the experimental workflow to quantify the inhibition efficiency of DMTT and to understand the fundamental mechanisms of its protective action.
Experimental Design & Workflow
A systematic evaluation requires a combination of techniques that probe different aspects of the corrosion process. The overall workflow is designed to first quantify the inhibitor's performance electrochemically and then to characterize the resulting surface changes to confirm the formation of a protective film.
Figure 1: Overall Experimental Workflow. A multi-phase approach from preparation to final data analysis.
Materials, Reagents, and Equipment
| Category | Item | Purpose |
| Inhibitor & Reagents | This compound (DMTT) | The corrosion inhibitor under investigation. |
| Hydrochloric Acid (HCl, 37%) | To prepare the corrosive medium (e.g., 1 M HCl).[3][4] | |
| Acetone, Ethanol | For cleaning and degreasing metal specimens.[4] | |
| Deionized (DI) Water | For solution preparation. | |
| Working Electrode | Carbon Steel (e.g., C1018, ASTM A366) coupons or rods.[3][5] | The metal substrate to be protected. |
| Electrochemical Cell | Three-electrode corrosion cell (1000 mL capacity).[6] | To house the electrolyte and electrodes for electrochemical tests. |
| Saturated Calomel Electrode (SCE) or Ag/AgCl Electrode | Reference electrode for stable potential measurement.[7][8] | |
| Platinum or Graphite Rod/Mesh | Counter electrode to complete the electrical circuit.[7][8] | |
| Instrumentation | Potentiostat/Galvanostat with EIS capability (e.g., Gamry, BioLogic, PARSTAT).[7][9] | For conducting PDP and EIS measurements. |
| Analytical Balance (±0.1 mg sensitivity) | For weight loss measurements and reagent preparation. | |
| Scanning Electron Microscope (SEM) with EDX detector.[10][11] | To visualize surface morphology and elemental composition. | |
| X-ray Photoelectron Spectrometer (XPS).[12][13] | To analyze the chemical state of elements in the surface film. |
Core Experimental Protocols
Preparation of Materials and Solutions
4.1.1 Inhibitor Stock Solution
-
Causality: A stock solution allows for precise and easy preparation of various inhibitor concentrations for testing.
-
Protocol:
-
Accurately weigh a required amount of synthesized DMTT.
-
Dissolve the DMTT in a minimal amount of a suitable solvent (e.g., ethanol) if its solubility in the corrosive medium is low, before diluting with the corrosive solution.
-
Prepare a stock solution of a high concentration (e.g., 10⁻² M) in 1 M HCl.
-
Subsequent test solutions (e.g., 50, 100, 200, 300 ppm) are prepared by serial dilution of this stock solution.[14]
-
4.1.2 Working Electrode (Metal Specimen) Preparation
-
Causality: A standardized and clean surface is critical for reproducible electrochemical measurements. Surface contaminants or oxides can create artifacts and affect the inhibitor's adsorption.
-
Protocol:
-
Cut the carbon steel rod and embed it in an insulating resin (e.g., epoxy) to expose a fixed surface area (e.g., 1 cm²).[3][7]
-
Mechanically polish the exposed surface sequentially using silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 600, 800, 1200 grit).[6]
-
Rinse the polished electrode thoroughly with DI water, followed by degreasing with acetone and ethanol.[4]
-
Dry the electrode in a stream of warm air and use it immediately to prevent re-oxidation.
-
Electrochemical Evaluation
Electrochemical tests are rapid and provide quantitative data on corrosion rates and inhibition mechanisms.[3][15] A three-electrode setup is used, with the prepared carbon steel as the working electrode, platinum as the counter electrode, and SCE as the reference electrode.[8]
4.2.1 Open Circuit Potential (OCP)
-
Causality: The system must reach a steady state before any polarization is applied. The OCP measurement monitors the corrosion potential (E_corr) until it stabilizes, ensuring that the subsequent measurements are performed on a system at equilibrium.
-
Protocol:
-
Immerse the three electrodes in the test solution (1 M HCl with and without DMTT).
-
Record the potential of the working electrode with respect to the reference electrode for a period of 60 minutes, or until the potential variation is less than a few millivolts over 5-10 minutes.[6] This stable potential is the E_corr.
-
4.2.2 Potentiodynamic Polarization (PDP)
-
Causality: This technique provides information on the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution in acid) reactions. By comparing the polarization curves with and without the inhibitor, one can determine the corrosion current density (i_corr) and identify if the inhibitor is anodic, cathodic, or mixed-type.[16][17]
-
Protocol:
-
After OCP stabilization, apply a potential scan from -250 mV to +250 mV relative to the stable E_corr.[15]
-
Use a slow scan rate, typically 0.5 mV/s or 1 mV/s, to ensure the system is in a quasi-steady state.[15]
-
Plot the resulting current density (log i) versus the applied potential (E).
-
Extract the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves back to their intersection point.[16]
-
Calculate the Inhibition Efficiency (%IE) using the following equation: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
4.2.3 Electrochemical Impedance Spectroscopy (EIS)
-
Causality: EIS is a non-destructive technique that provides detailed information about the electrode/electrolyte interface.[18] It measures the system's resistance to a small AC perturbation, allowing for the determination of parameters like charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and double-layer capacitance (C_dl), which relates to inhibitor adsorption.[19]
-
Protocol:
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the E_corr.[7]
-
Scan a frequency range from 100 kHz down to 10 mHz.[7]
-
Present the data as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.[10]
-
Fit the EIS data to an appropriate equivalent electrical circuit (EEC), such as the Randles circuit, to model the interface and extract quantitative values for R_ct and C_dl.[3]
-
Calculate the Inhibition Efficiency (%IE) using the R_ct values: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[10]
-
Figure 2: A simple Randles equivalent circuit. Rs is solution resistance, Rct is charge transfer resistance, and Cdl is double-layer capacitance.
| Table 2: Typical Electrochemical Parameters | |
| Technique | Parameter |
| Potentiodynamic Polarization | Potential Scan Range |
| Scan Rate | |
| Electrochemical Impedance | Frequency Range |
| Spectroscopy | AC Amplitude |
Surface Analysis Techniques
4.3.1 Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
-
Protocol:
-
Immerse carbon steel specimens in 1 M HCl with and without the optimal concentration of DMTT for a prolonged period (e.g., 24 hours).
-
Gently remove the specimens, rinse with DI water, dry, and store in a desiccator.
-
Analyze the surface morphology using SEM.[5] Look for differences between the protected and unprotected surfaces. The uninhibited surface is expected to show significant damage (pitting, uniform corrosion), while the inhibited surface should appear much smoother.[5]
-
Use the associated EDX detector to perform elemental analysis of the surface. The presence of Nitrogen (N) and Sulfur (S) peaks on the inhibited sample would provide strong evidence of the inhibitor's adsorption.[20]
-
4.3.2 X-ray Photoelectron Spectroscopy (XPS)
-
Protocol:
-
Prepare inhibited and uninhibited samples as described for SEM. To minimize post-immersion oxidation, transfer the samples to the XPS vacuum chamber quickly or use an inert gas glove box connected to the instrument.[12]
-
Acquire high-resolution spectra for the key elements: Fe 2p, O 1s, N 1s, S 2p, and C 1s.
-
Interpretation:
-
Fe 2p & O 1s: In the uninhibited sample, these spectra will show significant contributions from iron oxides/hydroxides. In a well-inhibited sample, the intensity of these oxide peaks should be greatly reduced, with a stronger metallic Fe⁰ signal, indicating the inhibitor is adsorbed directly onto the steel surface, preventing oxidation.[12][21]
-
N 1s & S 2p: The detection of these signals on the inhibited surface confirms the presence of the triazole and thiol components of DMTT. The binding energies of these peaks can provide insight into the nature of the chemical bond (chemisorption) between the inhibitor and the metal surface.[22]
-
-
Theoretical Framework: Quantum Chemical Calculations
-
Causality: Quantum chemical calculations, using Density Functional Theory (DFT), can correlate the molecular structure of the inhibitor with its performance.[23][24] These theoretical studies complement experimental findings by predicting the sites of interaction and the stability of the adsorbed layer.
-
Methodology:
-
Model the DMTT molecule using software like Gaussian or Quantum Espresso.[25]
-
Calculate key quantum chemical descriptors:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition.[23]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity and potentially better inhibition efficiency.[23]
-
Mulliken Charges: Predict the distribution of charge on each atom, identifying the most likely sites for nucleophilic (electron donation) and electrophilic (electron acceptance) attack, thus pinpointing the atoms (N, S, O) involved in adsorption.[26]
-
-
Figure 3: Proposed Adsorption Mechanism of DMTT. Heteroatoms and the π-system interact with the metal surface.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison across different inhibitor concentrations.
| Table 3: Sample Data Summary from Electrochemical Tests | |||||
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | %IE (PDP) | R_ct (Ω·cm²) | %IE (EIS) |
| 0 (Blank) | -450 | 1000 | - | 50 | - |
| 50 | -445 | 200 | 80.0 | 250 | 80.0 |
| 100 | -442 | 100 | 90.0 | 500 | 90.0 |
| 200 | -435 | 50 | 95.0 | 1000 | 95.0 |
| 300 | -430 | 45 | 95.5 | 1100 | 95.5 |
-
Interpretation: An effective inhibitor will significantly decrease i_corr, increase R_ct, and show high %IE values that increase with concentration. A slight shift in E_corr (less than 85 mV) with the addition of the inhibitor, as shown in the sample data, suggests that DMTT acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.[16]
Conclusion
By following this integrated experimental protocol, researchers can conduct a thorough and reliable evaluation of this compound as a corrosion inhibitor. The combination of electrochemical quantification, direct surface observation, and theoretical validation provides a powerful, self-validating framework to not only measure performance but also to understand the underlying protective mechanisms, paving the way for the rational design of next-generation corrosion inhibitors.
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Aslam, R., et al. (2021). Recent Advancements in Corrosion Inhibitor Performance Evaluation and Surface Analysis. ResearchGate. [Link]
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AZoM. (2017). Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion. AZoM.com. [Link]
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Labanauskas, L., et al. (2001). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. [Link]
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Singh, A., et al. (2021). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Journal of Materials Science. [Link]
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Al-Ghorbani, M., et al. (2017). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. [Link]
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Liu, X. H., et al. (2012). Synthesis and Cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and Novel 5,6-dihydro-[10][25][27]triazolo[3,4-b][10][26][27]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. Bioorganic & Medicinal Chemistry Letters. [Link]
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Singh, P., et al. (2023). 3,4-Dimethoxy phenyl thiosemicarbazone as an effective corrosion inhibitor of copper under acidic solution: comprehensive experimental, characterization and theoretical investigations. Scientific Reports. [Link]
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Raviprabha, K., & Bhat, R. S. (2020). 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. ResearchGate. [Link]
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Darwish, M. A., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. [Link]
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Application Notes and Protocols for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in Agricultural Research
Introduction: Unveiling the Potential of a Novel Triazole Derivative
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agricultural chemicals, with numerous derivatives commercialized as potent fungicides and effective plant growth regulators.[1][2] These compounds have significantly contributed to enhancing crop yields and quality by managing fungal diseases and optimizing plant architecture.[3][4] The subject of this guide, 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is a distinct molecule within this class. While specific agricultural applications of this compound are not yet extensively documented in publicly available literature, its structural features—a substituted triazole ring—suggest a strong potential for biological activity in plants and fungi. This document provides a comprehensive guide for researchers to explore and validate the agricultural applications of this promising compound.
The primary mode of action for triazole fungicides is the inhibition of sterol biosynthesis in fungi, specifically the C14-demethylase enzyme, which is critical for the integrity of fungal cell membranes.[5][6][7] As plant growth regulators, triazoles typically function by inhibiting the biosynthesis of gibberellins, a class of hormones that regulate plant height and development.[8][9] This guide will provide detailed protocols to investigate both the potential fungicidal and plant growth regulatory effects of this compound.
Hypothesized Agricultural Applications and Mechanisms of Action
Based on the well-established bioactivities of the 1,2,4-triazole chemical family, we can hypothesize two primary applications for this compound in agriculture:
-
Broad-Spectrum Fungicide: The triazole core is a strong indicator of potential antifungal properties. It is plausible that this compound will exhibit efficacy against a range of plant pathogenic fungi, including but not limited to those from the Ascomycetes and Basidiomycetes classes. The proposed mechanism of action is the inhibition of ergosterol biosynthesis, leading to disrupted fungal cell membrane function and ultimately, cell death.[5][10]
-
Plant Growth Regulator: Triazole compounds are known to modulate plant growth by interfering with the isoprenoid pathway, which is responsible for the synthesis of gibberellins.[4][9] Inhibition of gibberellin production can lead to desirable agronomic traits such as reduced stem elongation, increased chlorophyll content, and enhanced stress tolerance.[8][9]
The following sections provide detailed protocols for systematically evaluating these hypothesized applications.
PART 1: Evaluation of Fungicidal Activity
Application Note: In Vitro Antifungal Efficacy Screening
The initial step in assessing the fungicidal potential of this compound is to determine its intrinsic activity against a panel of economically important plant pathogenic fungi. A multi-well plate-based assay is a high-throughput and resource-efficient method for this purpose.[11] This allows for the rapid determination of the half-maximal effective concentration (EC50) for each fungal species.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the EC50 value of this compound against various plant pathogenic fungi.
Materials:
-
This compound (test compound)
-
A selection of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the growth medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all wells, including controls.
-
Fungal Inoculum Preparation: Grow the fungal isolates on PDA plates until the mycelia are actively growing. Cut 5 mm mycelial plugs from the edge of the colony.
-
Assay Setup:
-
Add 190 µL of the appropriate media with the serially diluted test compound to the wells of a 96-well plate.
-
Add a 5 mm mycelial plug to each well.
-
Include a positive control (a commercial triazole fungicide like tebuconazole) and a negative control (medium with 1% DMSO).
-
-
Incubation: Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals (e.g., 24, 48, 72 hours) or measure the colony diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and determine the EC50 value using a suitable statistical software.
Expected Outcome: This assay will provide quantitative data on the in vitro fungicidal activity of the test compound, allowing for a comparison of its efficacy against different fungal pathogens.
Data Presentation:
| Fungal Species | Test Compound EC50 (µg/mL) | Tebuconazole EC50 (µg/mL) |
| Fusarium graminearum | [Insert Value] | [Insert Value] |
| Botrytis cinerea | [Insert Value] | [Insert Value] |
| Sclerotinia sclerotiorum | [Insert Value] | [Insert Value] |
Workflow for In Vitro Fungicidal Activity Screening
Caption: Workflow for in vitro fungicidal activity screening.
Application Note: Greenhouse Efficacy Trial
Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy under more realistic conditions. Greenhouse trials allow for the assessment of the compound's protective and curative properties on host plants.[12][13]
Protocol 2: Protective and Curative Fungicidal Activity in a Greenhouse Setting
Objective: To evaluate the protective and curative efficacy of this compound against a specific plant disease.
Materials:
-
Healthy, susceptible host plants (e.g., wheat for powdery mildew, tomato for early blight)
-
Pathogen inoculum
-
Test compound formulated for spraying (e.g., with a surfactant)
-
Commercial standard fungicide
-
Spray equipment
-
Controlled environment greenhouse
Procedure:
-
Plant Propagation: Grow plants to a susceptible stage (e.g., 3-4 leaf stage).
-
Treatment Application:
-
Protective Trial: Spray plants with different concentrations of the test compound and the standard fungicide. Allow the spray to dry completely (approximately 24 hours). Then, inoculate the plants with the pathogen.
-
Curative Trial: Inoculate the plants with the pathogen first. After a set incubation period (e.g., 24-48 hours), spray the plants with the different concentrations of the test compound and the standard fungicide.
-
-
Controls: Include an untreated, inoculated control group and an untreated, non-inoculated (healthy) control group.
-
Incubation: Maintain the plants in a greenhouse with optimal conditions for disease development (e.g., high humidity, specific temperature range).
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected).
-
Data Analysis: Calculate the percent disease control for each treatment compared to the untreated, inoculated control. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Expected Outcome: This protocol will provide data on the compound's ability to prevent (protective) and treat (curative) fungal infections on a whole-plant level.
PART 2: Evaluation of Plant Growth Regulatory Activity
Application Note: Seedling Growth Bioassay
A simple and effective way to screen for plant growth regulatory effects is to observe the impact of the compound on seedling growth. Triazole-based growth regulators typically cause a reduction in shoot elongation and an increase in root growth.[8][14]
Protocol 3: Seedling Growth Bioassay
Objective: To assess the plant growth regulatory effects of this compound on a model plant species.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cucumber, or soybean)
-
Petri dishes or small pots with a suitable growing medium (e.g., agar or vermiculite)
-
Test compound
-
Commercial plant growth regulator (e.g., paclobutrazol)
-
Growth chamber with controlled light and temperature
Procedure:
-
Treatment Preparation: Prepare a series of dilutions of the test compound in water or a suitable solvent.
-
Seed Treatment or Soil Drench:
-
Seed Treatment: Soak seeds in the treatment solutions for a specified time before planting.
-
Soil Drench: Apply a known volume of the treatment solutions to the growing medium after planting the seeds.
-
-
Controls: Include an untreated control and a positive control (paclobutrazol).
-
Germination and Growth: Place the petri dishes or pots in a growth chamber with controlled environmental conditions.
-
Data Collection: After a set period (e.g., 7-14 days), carefully remove the seedlings and measure the following parameters:
-
Shoot length
-
Root length
-
Fresh and dry weight
-
Chlorophyll content (using a chlorophyll meter or spectrophotometric analysis)
-
-
Data Analysis: Compare the measurements of the treated seedlings to the untreated control. Use statistical analysis to determine significant differences.
Expected Outcome: This bioassay will reveal if the test compound exhibits plant growth regulatory properties, such as stunting of shoot growth and promotion of root growth.
Data Presentation:
| Treatment Concentration (µM) | Average Shoot Length (cm) | Average Root Length (cm) | Chlorophyll Content (SPAD units) |
| 0 (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
| 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] | [Insert Value] |
| Paclobutrazol (positive control) | [Insert Value] | [Insert Value] | [Insert Value] |
Potential Mechanism of Action: Gibberellin Biosynthesis Inhibition
Caption: Hypothesized mechanism of plant growth regulation.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a potential agricultural chemical. Based on its structural similarity to known active compounds, there is a strong rationale for exploring its fungicidal and plant growth regulatory properties. Positive results from these initial screenings would warrant further investigation, including mode of action studies, crop safety evaluations, and field trials under diverse environmental conditions. The development of novel active ingredients is crucial for sustainable agriculture, and a systematic approach to evaluating new chemical entities is paramount to this endeavor.
References
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Wikipedia. (n.d.). Triazole. Retrieved from [Link]
- Sterrett, J. P. (1988). Regulation of Tree Growth and Development with Triazole Compounds. Journal of Arboriculture, 14(3), 53-58.
- Kamran, M., Cui, W., Ahmad, I., Meng, X., Su, W., & Chen, X. (2018). Triazoles as Plant Growth Regulators and Stress Protectants.
- Kumar, A., & Singh, S. (2018). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology, 11(8), 3645-3650.
- Robertson, A. (2006). Fungicides: Triazoles.
- Imre, K., & May, Z. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Agronomy, 11(9), 1829.
- Sterrett, J. P. (1988). Regulation of Tree Growth and Development with Triazole Compounds. Journal of Arboriculture, 14(3), 53-58.
- Fletcher, R. A., Gilley, A., Sankhla, N., & Davis, T. D. (2000). Triazoles as plant growth regulators and stress protectants. Horticultural Reviews, 24, 55-138.
- Li, S., et al. (2021). Research progress of triazole derivatives in the discovery of agricultural chemicals. Pest Management Science, 77(10), 4341-4352.
- Georgopapadakou, N. H. (2014). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Journal of Antimicrobial Agents, 1(1), 103.
- Soumya, S. L., Kumar, P., & Pal, M. (2017). Triazoles as plant growth regulators and stress protectants in fruit crops: a review. International Journal of Agriculture Sciences and Veterinary Medicine, 4(4), 1-10.
- Al-Hetar, A. M., et al. (2021).
- Anonymous. (2022). The effect of triazole fungicide. Natursim Science Co., Ltd.
- Wang, Y., et al. (2023). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry, 71(1), 1-17.
- Sisti, M., & Ferreira, A. W. (2020). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Brazilian Journal of Microbiology, 51(4), 1837-1845.
- Central Insecticides Board & Registration Committee. (n.d.). Test Protocol for Efficacy Evaluation of Fungicides Against Diseases in Rice.
- Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pyium ultimum. Journal of Fungi, 9(2), 183.
- Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book.
- Speiser, B., et al. (2006).
- Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619.
- University of Idaho. (2024). U of I researchers pioneer molecular modeling for new fungicides.
- ResearchGate. (n.d.). Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)
- ResearchGate. (n.d.). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)
- MolPort. (n.d.). Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
-
Liu, X. H., et al. (2012). Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1][2][8]triazolo[3,4-b][1][2][9]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety. Bioorganic & Medicinal Chemistry Letters, 22(13), 4471-4474.
- ResearchGate. (n.d.).
-
Echemi. (n.d.). 4-amino-5-(3,4-dimethoxy-phenyl)-4h-[1][2][8]triazole-3-thiol.
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Santa Cruz Biotechnology. (n.d.). 4-Cyclohexyl-5-(3,4-dimethoxy-phenyl)-4H-[1][2][8]triazole-3-thiol.
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The thiol group at the C3 position of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol serves as a highly versatile synthetic handle for the development of novel derivatives. This guide provides an in-depth exploration of key synthetic pathways originating from this core molecule, complete with detailed, field-proven protocols. We will focus on S-alkylation to generate diverse thioether derivatives and the subsequent transformation of these intermediates into Schiff bases, a class of compounds known for their significant biological potential.[4][5][6] The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of the 1,2,4-Triazole-3-thiol Scaffold
The starting molecule, this compound, combines several features of high value in drug discovery. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and improving metabolic stability. The 3,4-dimethoxyphenyl moiety is a common feature in many bioactive natural products and synthetic drugs, often contributing to receptor binding affinity.
The true synthetic power of this molecule, however, lies in the tautomeric thiol/thione group (-SH ⇌ =S). In the presence of a base, the thiol proton is readily abstracted, generating a potent thiolate nucleophile. This nucleophile is the gateway to a vast chemical space of derivatives, primarily through reactions at the sulfur atom. This guide will detail the most robust and versatile of these transformations.
Core Synthetic Strategies and Mechanistic Rationale
The derivatization of the parent triazole-thiol primarily proceeds through two key stages, which can be combined to generate extensive compound libraries.
-
Nucleophilic Substitution (S-Alkylation): The formation of a thiolate anion in a basic medium allows for efficient reaction with various electrophiles, most commonly alkyl halides, to form stable thioether linkages. This is a classic SN2 reaction.
-
Condensation Reactions: By choosing an alkylating agent that contains a carbonyl group (e.g., α-halo ketones or esters), the resulting thioether can serve as a precursor for condensation reactions. Reacting these carbonyl-containing intermediates with primary amines or hydrazines yields Schiff bases or hydrazones, respectively, significantly increasing molecular diversity.[4][7]
Below is a conceptual workflow illustrating these core strategies.
Figure 1: General workflow for synthesizing derivatives from the parent triazole-thiol.
Detailed Experimental Protocols
Protocol 1: General Synthesis of S-Alkyl Thioether Derivatives
This protocol describes the fundamental S-alkylation reaction, a robust method for attaching a wide variety of alkyl or arylmethyl groups to the sulfur atom.
Causality and Experimental Rationale:
-
Base: A base is required to deprotonate the thiol (-SH, pKa ≈ 7-8) to form the much more nucleophilic thiolate anion (-S⁻). Cesium carbonate (Cs₂CO₃) is particularly effective as it is a mild base with high solubility in organic solvents, and the large cesium cation promotes the dissociation of the thiolate salt, enhancing its reactivity.[8]
-
Solvent: Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the triazole and the base but does not solvate the thiolate anion as strongly as protic solvents would, leaving it highly reactive for the SN2 displacement on the alkyl halide.[8]
-
Monitoring: Thin-Layer Chromatography (TLC) is essential for tracking the consumption of the starting material and the appearance of the less polar product spot, indicating reaction completion and preventing the formation of side products from prolonged reaction times or excess heat.
Materials & Reagents:
-
This compound (1.0 eq)
-
Alkyl/Arylmethyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 - 1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 10 mL per 1 mmol of triazole). Stir until the solid is fully dissolved.
-
Add the base (e.g., Cs₂CO₃, 1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. This step ensures the complete formation of the thiolate salt.[8]
-
Slowly add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The product should appear as a new, higher Rf spot.
-
Upon completion (typically 2-6 hours, as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into a separatory funnel containing cold water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 1: Representative S-Alkylation Reaction Parameters
| Alkylating Agent (R-X) | Base | Solvent | Typical Time (h) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetone | 4 | >90% |
| Ethyl Bromoacetate | Cs₂CO₃ | DMF | 2 | >95% |
| 2-Bromoacetophenone | K₂CO₃ | Ethanol | 6 | ~85% |
| Iodomethane | NaH | THF | 1 | >98% |
Protocol 2: Synthesis of Schiff Base Derivatives via S-Substituted Carbonyl Intermediates
This two-step protocol is a powerful strategy for generating molecular diversity. First, an S-alkylation is performed with an α-halo ketone (e.g., 2-bromoacetophenone) as described in Protocol 1. The resulting ketone intermediate is then condensed with a primary amine.
Figure 2: Two-step workflow for the synthesis of Schiff bases.
Causality and Experimental Rationale:
-
Acid Catalyst: The condensation of a ketone and an amine is reversible and often slow. A catalytic amount of a strong acid like glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of the amine nitrogen.[6][9]
-
Solvent and Reflux: Ethanol is an excellent solvent as it dissolves both reactants and the product often precipitates upon cooling. Heating the reaction to reflux provides the necessary activation energy to overcome the energy barrier for both the initial addition and the subsequent dehydration step that forms the C=N double bond.
Materials & Reagents (for Step 2):
-
S-substituted ketone intermediate (from Protocol 1) (1.0 eq)
-
Substituted primary amine (e.g., aniline, 4-chloroaniline) (1.0 - 1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
Step-by-Step Methodology (for Step 2):
-
In a round-bottom flask, dissolve the S-substituted ketone intermediate (1.0 eq) in absolute ethanol (approx. 15 mL per 1 mmol).
-
Add the primary amine (1.0 eq) to the solution.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction by TLC. The formation of the Schiff base will be evident by a new spot, typically with an Rf value between that of the two starting materials. The reaction is usually complete within 4-8 hours.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, washing it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.
Characterization and Validation
The identity and purity of all synthesized derivatives must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure. For S-alkylation products, the disappearance of the -SH proton signal and the appearance of new signals corresponding to the added alkyl group are key indicators. For Schiff bases, the appearance of a characteristic imine proton (CH=N) signal in the ¹H NMR spectrum is confirmatory.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For Schiff bases, a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretch is expected.
Conclusion
The this compound scaffold is an exceptionally valuable starting point for the generation of diverse chemical libraries. The protocols detailed in this guide for S-alkylation and subsequent Schiff base formation are robust, high-yielding, and mechanistically well-understood. By providing the rationale behind key experimental parameters, we empower researchers to not only replicate these methods but also to adapt and expand upon them for the synthesis of novel compounds with significant potential in drug discovery and development. The wide range of biological activities associated with 1,2,4-triazole derivatives underscores the importance of continued exploration in this area.[3][10][11]
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21-26. [Link]
-
Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (2001). Pharmazie, 56(8), 617-9. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). Il Farmaco, 59(4), 255-9. [Link]
-
ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (n.d.). ResearchGate. [Link]
-
Synthesis, antifungal evaluation and in silico study of novel Schiff bases derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol. (2013). Arabian Journal of Chemistry, 6(3), 267-275. [Link]
-
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). MDPI. [Link]
-
Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. (n.d.). ResearchGate. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry, 36(5). [Link]
-
Synthesis, Antifungal Evaluation and In silico Study of Novel Schiff Bases Derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol. (n.d.). ResearchGate. [Link]
-
Synthesis and Cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and Novel 5,6-dihydro-[1][2][10]triazolo[3,4-b][1][3][10]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4471-4. [Link]
-
NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (n.d.). DergiPark. [Link]
-
Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene. (n.d.). Institute of Metallophysics. [Link]
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- 5. Synthesis, antifungal evaluation and <i>in silico</i> study of novel Schiff bases derived from 4-amino-5(3,5-dimethoxy-phenyl)-<i>4H</i>-1,2,4-triazol-3-thiol - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
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- 11. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 4H-1,2,4-triazole-3-thiols
Welcome to the technical support center for the synthesis of 4H-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic scaffolds. Here, we address common challenges, particularly the formation of isomeric side products, and provide field-tested solutions and protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4H-1,2,4-triazole-3-thiols?
The most prevalent and robust method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step sequence. The process begins with the formation of a 1-acyl-4-substituted-thiosemicarbazide intermediate, which is then cyclized under alkaline conditions. This approach is widely adopted due to its use of readily available starting materials and generally good yields.
The general workflow is as follows:
-
Formation of the Thiosemicarbazide Intermediate: An acid hydrazide is reacted with an isothiocyanate. This reaction is typically straightforward and proceeds with high efficiency.
-
Alkaline Cyclization: The resulting acylthiosemicarbazide is heated in an aqueous alkaline solution (e.g., NaOH or KOH) to induce intramolecular cyclization and dehydration, yielding the target triazole-thiol.
Caption: General synthesis of 4H-1,2,4-triazole-3-thiols.
Q2: During my synthesis, I isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 4H-1,2,4-triazole-3-thiol. What is the likely side product?
The most common side product in this synthesis is the isomeric 5-substituted-2-amino-1,3,4-thiadiazole . This occurs because the acylthiosemicarbazide intermediate possesses two nucleophilic centers (a nitrogen atom and a sulfur atom) that can participate in the cyclization. The reaction conditions, particularly the pH, dictate which pathway is favored.
-
Alkaline Conditions (Desired Pathway): Promotes deprotonation of the N-H group, increasing its nucleophilicity. This favors attack at the carbonyl carbon, leading to the 1,2,4-triazole ring.
-
Acidic Conditions (Side Product Pathway): Promotes protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Under these conditions, the more nucleophilic sulfur atom attacks the carbonyl carbon, leading to the formation of the 1,3,4-thiadiazole ring after dehydration.
Caption: pH-dependent cyclization pathways of the acylthiosemicarbazide intermediate.
Q3: My reaction produced a mixture of the triazole and thiadiazole. How can I troubleshoot the reaction to favor the desired triazole product?
The formation of the thiadiazole side product is almost always due to insufficiently alkaline or inadvertently acidic conditions. Here is a troubleshooting guide to optimize your reaction for the synthesis of 4H-1,2,4-triazole-3-thiols.
Table 1: Troubleshooting Guide for Triazole-Thiol Synthesis
| Problem | Probable Cause | Recommended Solution |
|---|---|---|
| Low to no yield of triazole; primarily thiadiazole isolated. | Reaction medium was acidic. This can be caused by acidic starting materials or catalysts. | Ensure the cyclization step is performed in a sufficiently strong alkaline medium. Use 2-8% aqueous NaOH or KOH solution. Avoid all sources of acid. |
| Mixture of triazole and thiadiazole products. | Incomplete conversion or insufficiently basic conditions. The pH may have dropped during the reaction. | Increase the concentration or molar excess of the base. Monitor the pH during the reaction. Extend the reflux time to ensure complete conversion to the thermodynamically favored product under alkaline conditions. |
| Unreacted acylthiosemicarbazide intermediate remains. | Reaction temperature is too low or reaction time is too short. | Ensure the reaction mixture is refluxed vigorously. Typical reaction times are 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product degradation or formation of dark tars. | The base concentration is too high, or the reaction is heated for too long, causing decomposition. | Reduce the concentration of the base to the lower end of the effective range (e.g., 2% NaOH). Do not exceed the necessary reflux time once the reaction has reached completion as verified by TLC. |
Optimized Experimental Protocol
This protocol provides a reliable method for the cyclization step, designed to maximize the yield of the desired 4H-1,2,4-triazole-3-thiol.
Synthesis of 4-Aryl-5-Substituted-4H-1,2,4-triazole-3-thiol
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1-acyl-4-aryl-thiosemicarbazide intermediate (1.0 equivalent).
-
Add Base: To the flask, add a sufficient volume of 8% aqueous sodium hydroxide (NaOH) solution to fully dissolve or suspend the starting material (typically 10-20 mL per gram of intermediate).
-
Heating: Heat the mixture to reflux with vigorous stirring. The solid should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction for 3-4 hours. The progress can be tracked by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The product is typically more polar than the starting material.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature and then place it in an ice bath.
-
Precipitation: Slowly acidify the cold, clear solution with a concentrated acid, such as hydrochloric acid (HCl), until the pH is approximately 3-4. A white or off-white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4H-1,2,4-triazole-3-thiol.
Q4: How can I use analytical techniques to definitively distinguish between the 4H-1,2,4-triazole-3-thiol product and the 1,3,4-thiadiazole side product?
Distinguishing between these two isomers is straightforward using standard spectroscopic techniques, particularly ¹H NMR and IR spectroscopy. The key is to look for the unique functional groups present in each molecule.
Table 2: Spectroscopic Data for Differentiating Triazole and Thiadiazole Isomers
| Technique | 4H-1,2,4-Triazole-3-thiol (Desired Product) | 2-Amino-1,3,4-Thiadiazole (Side Product) |
|---|---|---|
| ¹H NMR | Shows a characteristic broad singlet for the -SH proton at a very low field (δ 12-14 ppm ). Another broad singlet for the N-H proton of the triazole ring may also be observed. | Shows a characteristic broad singlet for the -NH₂ protons, typically in the aromatic region (δ 7-8 ppm ). Does not have the low-field -SH proton. |
| IR Spectroscopy | Displays a weak absorption band for the S-H stretch around 2550-2600 cm⁻¹ . Also shows C=N stretching around 1610-1630 cm⁻¹. | Displays two distinct absorption bands for the N-H stretches of the primary amine group around 3100-3300 cm⁻¹ . Lacks the S-H stretch. |
| ¹³C NMR | The thione carbon (C=S ) appears at a characteristic downfield shift, typically around δ 167-169 ppm . | The carbon attached to the amino group appears at a different chemical shift, and the spectrum lacks the distinct C=S signal in the same region. |
The most definitive piece of evidence is the presence of the SH proton signal between 12 and 14 ppm in the ¹H NMR spectrum, which confirms the thiol tautomer of the 1,2,4-triazole-3-thiol structure.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). scielo.br. Retrieved from [Link]
- Yavari, I., Hossaini, Z., & Sabbaghan, M. (2009). Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Iranian Journal of Organic Chemistry, 3, 168-170.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Current issues in pharmacy and medicine: science and practice, 17(2), 188-195.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- 1,3,4-THIADIAZOLES FROM THIOSEMICARBAZIDES. (1993).
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 340-349.
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health. Retrieved from [Link]
- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (2022).
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health. Retrieved from [Link]
- Synthesis of functionalized 1,2,4-triazole-3-thiones from ammonium isothiocyanate, acid chlorides, and arylhydrazines. (n.d.). Merck.
- Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (n.d.). Benchchem.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. (2005). Acta Poloniae Pharmaceutica, 62(3), 215-221.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (2018).
- Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (2007).
- Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- triazole-3-thiol derivatives and Antifungal activity. (2014).
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Institutes of Health. Retrieved from [Link]
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Preparation of thiosemicarbazides. (1953).
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004).
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). Egyptian Journal of Chemistry, 65(13), 1-10.
- Reaction scope of cyclization of the thiosemicarbazide. (n.d.).
-
4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. (2020). National Institutes of Health. Retrieved from [Link]
- 2-Chloro-4,5-dihydroimidazole. Part VII. Reactions with carbon disulfide and potassium O-alkyl dithiocarbon
Technical Support Center: Stability of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in Solution
Welcome to the technical support guide for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As there is limited specific literature on this exact molecule, the guidance provided is based on the well-established chemical principles of its core functional groups: the 1,2,4-triazole ring and the aromatic thiol moiety.
Introduction to the Compound and its Stability Profile
This compound is a heterocyclic compound containing a 1,2,4-triazole ring, which is known for its metabolic stability and role as a pharmacophore in many drugs.[1] The thiol (-SH) group, however, introduces a point of potential instability. Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species.[2][3] This oxidation can be influenced by several factors including pH, temperature, the presence of oxygen and metal ions, and exposure to light.
The 1,2,4-triazole-3-thiol core can exist in two tautomeric forms: the thione form and the thiol form. While studies suggest the thione form is often dominant in solid state and neutral solutions, the equilibrium can be influenced by the solvent and other conditions.[4][5] Understanding these inherent chemical properties is crucial for maintaining the integrity of the compound in solution during experimental work.
Troubleshooting Guide
This section addresses specific stability issues you may encounter during your experiments in a question-and-answer format.
Q1: My solution of this compound has turned cloudy or a precipitate has formed. What is the cause and how can I resolve it?
Possible Causes:
-
Poor Solubility: Triazole derivatives as a class can exhibit poor aqueous solubility.[6] The formation of a precipitate may be due to the compound crashing out of solution, especially if the solvent polarity is not optimal or if the concentration exceeds its solubility limit.
-
Oxidation to Disulfide: The thiol group is prone to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of a disulfide dimer (R-S-S-R).[2][3] This dimer may have significantly lower solubility than the parent thiol compound, causing it to precipitate.
-
Degradation: Although the 1,2,4-triazole ring is generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) could potentially lead to ring-opening or other degradation pathways, yielding insoluble products.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocol for Investigation and Resolution:
-
Verify Solubility Parameters:
-
Review the solvent system being used. If using a co-solvent like DMSO, ensure the final concentration in your aqueous buffer is within a tolerable range for your assay and for maintaining compound solubility.[9]
-
Determine the solubility of the compound in your specific buffer system. You may need to perform a solubility study at different concentrations.
-
If solubility is the issue, consider using formulation aids such as cyclodextrins or non-ionic surfactants to enhance aqueous solubility.[9]
-
-
Analyze the Precipitate:
-
Isolate the precipitate by centrifugation.
-
Wash the precipitate with a solvent in which the parent compound is known to be soluble. If the precipitate does not redissolve, it is likely a different chemical species.
-
Characterize the precipitate using analytical techniques like LC-MS to determine its molecular weight. A molecular weight corresponding to the disulfide dimer would confirm oxidation.
-
-
Mitigate Oxidation:
-
Use Degassed Solvents: Prepare buffers and stock solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: When preparing solutions, work in a glove box or use Schlenk line techniques to minimize exposure to atmospheric oxygen.
-
Add Antioxidants: Consider the addition of a small amount of a compatible antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your stock solution to maintain a reducing environment. Note that the choice of antioxidant should be compatible with your downstream application.
-
Q2: I've noticed a yellow discoloration in my stock solution of the compound. What does this indicate?
Possible Causes:
-
Oxidation: Oxidation of thiols can sometimes lead to the formation of colored byproducts. While the disulfide dimer is often colorless, further oxidation to sulfenic, sulfinic, or sulfonic acids, or other complex degradation products, could result in a colored species.[2][3]
-
Photodegradation: Sulfur-containing heterocyclic compounds can be susceptible to photodegradation.[10] Exposure to ambient or UV light may trigger degradation pathways that produce colored impurities.
Troubleshooting and Prevention:
-
Protect from Light: Store stock solutions in amber vials or wrap vials with aluminum foil to protect them from light. Minimize exposure to light during experimental procedures.
-
Monitor Purity by HPLC: Use a stability-indicating HPLC method to analyze the discolored solution. Compare the chromatogram to that of a freshly prepared, non-discolored solution to identify new impurity peaks.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation processes.
Q3: My experimental results are inconsistent over time when using the same stock solution. Could this be related to the stability of the compound?
Possible Cause:
-
Time-Dependent Degradation: The concentration of the active thiol compound in your stock solution may be decreasing over time due to oxidation or other degradation pathways. This would lead to a lower effective concentration being used in your experiments, resulting in variability. The rate of degradation can be influenced by factors such as pH and temperature.[11][12][13][14]
Troubleshooting and Best Practices:
-
Prepare Fresh Solutions: Ideally, prepare fresh solutions of the compound for each experiment, especially for sensitive assays.
-
Stability Study: If you need to use a stock solution over a period, perform a short-term stability study. Aliquot the stock solution and store it under recommended conditions. At various time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot by HPLC to quantify the amount of parent compound remaining.
-
Control for pH: The thiol group's reactivity is pH-dependent.[12] In alkaline conditions, the formation of the more reactive thiolate anion can accelerate oxidation.[15] Ensure your buffer system maintains a stable pH, and if possible, use a pH that favors the stability of the thiol.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for preparing a stock solution of this compound?
A: Due to the likely poor water solubility of this class of compounds, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended for preparing a high-concentration stock solution.[16] Subsequent dilutions into aqueous buffers for experiments should be done carefully to avoid precipitation.
Q: How should I store my solid compound and its stock solutions?
A:
-
Solid Compound: Store the solid material in a tightly sealed container at low temperature (e.g., 4°C or -20°C), protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. For short-term storage, refrigeration at 4°C may be acceptable, but stability should be verified.
Q: Are there any specific analytical methods to monitor the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity and degradation of the compound.[17][18][19] A reversed-phase C18 column is a good starting point. The method should be able to separate the parent thiol from its disulfide dimer and other potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.[17][18][19]
Q: Can I use Ellman's reagent to quantify the free thiol content?
A: Yes, Ellman's reagent (DTNB) is a colorimetric method that can be used to quantify the concentration of free thiol groups in your solution.[15] This can be a quick and effective way to assess if oxidation to disulfide has occurred.[20]
Summary of Stability-Influencing Factors and Recommendations
| Factor | Potential Impact | Recommendation |
| Oxygen | Promotes oxidation of thiol to disulfide.[21][22] | Use degassed solvents and work under an inert atmosphere. |
| pH | Alkaline pH increases the rate of thiol oxidation.[12][13][14] | Maintain a neutral or slightly acidic pH if compatible with the experiment. |
| Temperature | Higher temperatures can accelerate degradation.[11][12][13] | Store solutions at low temperatures and avoid excessive heat. |
| Light | Can induce photodegradation. | Protect solutions from light by using amber vials or foil. |
| Metal Ions | Can catalyze thiol oxidation.[15] | Use high-purity solvents and glassware to avoid metal contamination. |
By understanding the inherent chemical properties of this compound and implementing these best practices, you can ensure the stability and integrity of your compound in solution, leading to more reliable and reproducible experimental results.
References
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (n.d.). ScienceDirect. Retrieved January 13, 2026, from [Link]
-
Wu, H., Shen, J., Wu, R., Sun, X., Li, J., Han, W., & Wang, L. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29675. [Link]
-
Veselova, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]
- Triazole formulations. (n.d.). Google Patents.
-
Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Veselova, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. Retrieved January 13, 2026, from [Link]
-
Wouters, R., et al. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods, 10(4), 833. [Link]
-
Monahan, F. J., German, J. B., & Kinsella, J. E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 43(1), 46-52. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). PMC. Retrieved January 13, 2026, from [Link]
-
Alprazolam. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Flasiński, M., et al. (2015). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Analytical Chemistry, 87(18), 9360-9367. [Link]
-
Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. (2015). PMC. Retrieved January 13, 2026, from [Link]
-
Thiol. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Oswald, A. A., & Wallace, T. J. (n.d.). ANIONIC OXIDATION OF THIOLS AND CO-OXIDATION OF THIOLS WITH OLEFINS. Retrieved January 13, 2026, from [Link]
-
Monahan, F. J., German, J. B., & Kinsella, J. E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 43(1), 46-52. [Link]
-
CHEMISTRY AND STABILITY OF THIOL BASED POLYETHYLENE GLYCOL SURFACE COATINGS ON COLLOIDAL GOLD AND THEIR RELATIONSHIP TO PROTEI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega. Retrieved January 13, 2026, from [Link]
-
6.5: Oxidation of Thiols. (2021). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Pulka-Ziach, K. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Journal of Peptide Science, 24(8-9), e3096. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Degradation of 1,2,4-Triazole fungicides in the environment. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2019). MDPI. Retrieved January 13, 2026, from [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2023). PMC. Retrieved January 13, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 13, 2026, from [Link]
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The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. (2024). DDDT. Retrieved January 13, 2026, from [Link]
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Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (n.d.). Journal of Materials Chemistry C. Retrieved January 13, 2026, from [Link]
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Special Issue: Sulfur-Nitrogen Heterocycles. (2011). PMC. Retrieved January 13, 2026, from [Link]
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Heterocyclic compound. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Retrieved January 13, 2026, from [Link]
-
Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. (2021). PubMed. Retrieved January 13, 2026, from [Link]
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Troubleshooting NMR peak assignments for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Technical Support Center: NMR Peak Assignment
Topic: Troubleshooting NMR Peak Assignments for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Introduction: Navigating the Spectral Complexity of a Triazole Thiol Derivative
Welcome to the technical support guide for the NMR analysis of this compound. This molecule, while seemingly straightforward, presents several common yet challenging hurdles in spectral assignment. Its structure combines a complex aromatic 'ABX' spin system, multiple heteroatoms, a labile thiol proton, and quaternary carbons that require advanced techniques for unambiguous identification.
The primary challenge arises from the potential for signal overlap, the variable nature of the thiol proton's chemical shift, and the inherent tautomerism between the thiol and thione forms. This guide is structured as a series of frequently asked questions (FAQs) that directly address these issues. As Senior Application Scientists, our goal is not just to provide a protocol but to explain the underlying principles, empowering you to make informed decisions in your own experimental setup.
Molecular Structure and Atom Numbering
For clarity and consistency throughout this guide, the following atom numbering scheme will be used. Understanding this spatial relationship is the first step in correlating the NMR data to the molecular structure.
Caption: Structure of this compound.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges
Before troubleshooting, it's crucial to have a baseline. The following table summarizes the expected chemical shift (δ) ranges for each nucleus in a common solvent like DMSO-d₆. These values are estimates based on the electronic environment of each nucleus.[1][2]
| Assignment | Atom(s) | ¹H δ (ppm) | ¹³C δ (ppm) | Notes |
| N-Methyl | N-CH₃ | 3.4 - 3.8 | 30 - 35 | Singlet, 3H. |
| Methoxy | OCH₃ | 3.8 - 4.0 | 55 - 60 | Two distinct singlets, each 3H. |
| Aromatic | H-2' | 7.4 - 7.6 | 110 - 115 | Doublet or doublet of doublets. |
| Aromatic | H-5' | 7.0 - 7.2 | 112 - 118 | Doublet. |
| Aromatic | H-6' | 7.3 - 7.5 | 120 - 125 | Doublet of doublets. |
| Thiol | SH | 13.0 - 14.0 | N/A | Broad singlet, highly variable. May disappear with D₂O exchange.[3] |
| Aromatic (Quat.) | C-1' | N/A | 125 - 130 | No ¹H attached. |
| Aromatic (Quat.) | C-3', C-4' | N/A | 148 - 155 | Oxygen-substituted, deshielded. |
| Triazole (Quat.) | C-3 (C=S) | N/A | 160 - 170 | Thione carbon, highly deshielded. |
| Triazole (Quat.) | C-5 | N/A | 150 - 160 | Attached to the aromatic ring. |
Troubleshooting Guide & FAQs
Q1: My aromatic signals in the 7.0-7.6 ppm range are complex and overlapping. How can I definitively assign H-2', H-5', and H-6'?
Answer: This is expected. The 3,4-dimethoxy substitution pattern creates what is known as an 'ABX' spin system, where the protons have similar chemical shifts and couple to each other.[4] Simple 1D ¹H NMR is often insufficient for a complete assignment.
Causality & Logic: The protons on the dimethoxyphenyl ring (H-2', H-5', H-6') are coupled to each other.
-
H-6' is ortho to H-5' (large coupling, J ≈ 8-9 Hz) and meta to H-2' (small coupling, J ≈ 2-3 Hz). It should appear as a doublet of doublets (dd).
-
H-5' is ortho to H-6' (J ≈ 8-9 Hz). It should appear as a doublet (d).
-
H-2' is meta to H-6' (J ≈ 2-3 Hz). It should appear as a narrow doublet (d).
Recommended Action Plan:
-
Run a ¹H-¹H COSY (Correlation Spectroscopy) Experiment: This is the most direct way to establish proton-proton coupling. You should observe a cross-peak between H-5' and H-6', as they are strongly coupled. H-2' may show a very weak correlation to H-6', if any.[5]
-
Use NOESY/ROESY for Spatial Proximity: A Nuclear Overhauser Effect (NOE) experiment can confirm assignments. For instance, H-2' and H-6' are spatially close to the methoxy protons at C-3' and C-4', respectively. Irradiating the methoxy proton signals should show an NOE enhancement to their neighboring aromatic protons.
Caption: COSY shows strong ortho coupling and weak or absent meta coupling.
Q2: The thiol (SH) proton signal is either absent or extremely broad. Why, and how can I find it?
Answer: The thiol proton is acidic and can undergo rapid chemical exchange with trace amounts of water or acidic impurities in the NMR solvent (especially DMSO-d₆).[6] This exchange process can broaden the signal to the point where it disappears into the baseline. Its chemical shift is also highly sensitive to concentration and temperature due to hydrogen bonding.
Causality & Logic:
-
Chemical Exchange: If the rate of exchange between the thiol proton and other labile protons (like H₂O) is on the same timescale as the NMR experiment, the signal becomes broad.
-
Solvent Effects: In protic solvents (like methanol-d₄), the exchange is so fast the signal may not be observed at all. In aprotic, hydrogen-bond accepting solvents like DMSO-d₆, the proton is often "locked" in a hydrogen bond, slowing exchange and resulting in a sharper, observable peak at a downfield position (often >13 ppm).[3][7]
Recommended Action Plan:
-
Ensure Dry Solvent: Use a fresh, sealed ampoule of high-purity deuterated solvent to minimize water content.
-
Perform a D₂O Exchange Experiment: Acquire a standard ¹H spectrum. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The labile SH proton will exchange with deuterium and its signal will disappear. This is a definitive confirmation of the SH peak.[6]
-
Low-Temperature NMR: Cooling the sample can slow down the exchange rate, often resulting in a sharper signal.
Q3: I can't assign the quaternary carbons. How do I differentiate C-3, C-5, C-1', C-3', and C-4'?
Answer: Quaternary carbons do not have any directly attached protons, so they are invisible in standard DEPT-135 and HSQC experiments.[8] The definitive technique for assigning them is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[9][10]
Causality & Logic: HMBC detects correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH and ³JCH). By observing which protons are "talking" to a specific quaternary carbon, we can piece together the molecular structure.[11]
Recommended Action Plan:
-
Acquire a high-quality ¹H-¹³C HMBC spectrum. Optimize the experiment for a long-range coupling constant of around 8 Hz.[10]
-
Systematically Analyze Cross-Peaks: Create a correlation map.
-
To find C-5: Look for correlations from the aromatic protons H-6' (a 2-bond correlation, ²J) and H-2' (a 3-bond correlation, ³J). You should also see a correlation from the N-CH₃ protons (a 3-bond correlation, ³J).
-
To find C-3: Look for a correlation from the N-CH₃ protons (a 3-bond correlation, ³J).
-
To find C-1': Look for correlations from H-2' and H-6' (both ²J) and H-5' (³J).
-
To find C-3' and C-4': Look for strong correlations from the methoxy protons. The protons of the 3'-OCH₃ group will show a strong ³J correlation to C-3'. The protons of the 4'-OCH₃ group will show a strong ³J correlation to C-4'.
-
Caption: HMBC provides connectivity information across multiple bonds.
Advanced Experimental Protocols
For clarity, here are condensed, step-by-step protocols for the key 2D experiments discussed.
Protocol 1: ¹H-¹H COSY
Objective: Identify proton-proton spin coupling networks.
-
Load the sample and lock/shim the spectrometer.
-
Acquire a standard 1D ¹H spectrum and calibrate the chemical shift axis. Note the spectral width (e.g., 0-15 ppm).
-
Select a standard COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1).
-
Set the number of scans per increment (e.g., 2-8) to achieve adequate signal-to-noise.
-
Initiate the acquisition.
-
Process the data using a sine-squared window function in both dimensions and perform the 2D Fourier transform. Symmetrize the spectrum if necessary.
-
Analyze the off-diagonal cross-peaks to identify coupled protons.
Protocol 2: ¹H-¹³C HSQC
Objective: Correlate protons with their directly attached carbons.[10]
-
Acquire standard 1D ¹H and ¹³C spectra to determine spectral widths.
-
Select an edited HSQC pulse program with gradient selection (e.g., hsqcedetgpsp on Bruker systems). This will phase CH/CH₃ groups opposite to CH₂ groups.
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1, e.g., 0-180 ppm).
-
The program will automatically set parameters based on an average one-bond coupling constant (¹JCH) of ~145 Hz. This is a robust value for most organic molecules.
-
Set data points (e.g., 2048 in F2, 256 in F1) and number of scans (e.g., 2-4).
-
Acquire and process the data.
-
Analyze the cross-peaks: each peak's coordinates correspond to a directly bonded C-H pair.
Protocol 3: ¹H-¹³C HMBC
Objective: Correlate protons and carbons over 2-3 bonds.[9]
-
Use the same spectral widths as in the HSQC experiment.
-
Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Crucial Step: Set the long-range coupling delay (often denoted as CNST2 or related to J(HMBC)). A value optimized for 8 Hz is a good starting point for aromatic and heterocyclic systems.
-
Set data points (e.g., 2048 in F2, 512 in F1) and a higher number of scans (e.g., 8-16) as HMBC signals are weaker than HSQC signals.
-
Acquire and process the data (typically with a sine-squared window function).
-
Analyze cross-peaks to build the carbon skeleton and assign quaternary centers.
Comprehensive Troubleshooting Workflow
This flowchart provides a logical pathway for a complete and validated assignment of all ¹H and ¹³C signals for the target molecule.
Caption: A systematic workflow for NMR assignment of the target molecule.
References
-
ACD/Labs. "The advantages of overlaying an HSQC spectrum with an HMBC spectrum." ACD/Labs Website.
-
ChemicalBook. "4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum." ChemicalBook Database.
-
National Chemical Laboratory. "NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS." NCL Repository.
-
ResearchGate. "Chapter 1. Getting the Most Out of HSQC and HMBC Spectra." ResearchGate Publication.
-
Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB Repository.
-
Labanauskas, L., et al. "Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity." Pharmazie, 2001, 56(8), 617-9.
-
Pinto, D. C. G. A., et al. "8 Advanced NMR techniques for structural characterization of heterocyclic structures." PDF.
-
Nanalysis. "HSQC – Revealing the direct-bonded proton-carbon instrument." Nanalysis Corp. Blog.
-
Chemistry LibreTexts. "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." Chemistry LibreTexts.
-
University of Notre Dame. "13C NMR spectroscopy." Course Material.
-
NPTEL. "Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry." YouTube.
-
Reddit. "1H NMR interpretation of an 1,2,3-triazole." r/chemistry Subreddit.
-
Columbia University. "HSQC and HMBC." NMR Core Facility Website.
-
Taylor, L. "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives." American Chemical Society.
-
Oriental Journal of Chemistry. "Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes..." OJC Website.
-
University of Rochester. "13C-NMR." Course Material.
-
The Royal Society of Chemistry. "Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic." RSC Publishing.
-
University of Wisconsin. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Organic Chemistry Data.
-
CHEM-IS-TRY Inc. "4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL." Product Page.
-
Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." Compound Interest.
-
University of Wisconsin. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data.
-
The Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra." RSC Publishing.
-
YouTube. "2D NMR spectroscopy for structural elucidation of complex small molecules." YouTube.
-
University of Cambridge. "NMR Techniques in Organic Chemistry: a quick guide." Keeler Lab, University of Cambridge.
-
ResearchGate. "Assigned ¹H and ¹³C NMR peaks of triazole 5b." ResearchGate Publication.
-
Thieme. "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol." Thieme Connect.
-
Nowick, J. S. "Lecture 23. Using TOCSY to Elucidate Spin Systems. ROESY." YouTube.
-
ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents..." Organic Process Research & Development.
-
PubMed. "Synthesis and Cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles..." PubMed.
-
ResearchGate. "Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity." ResearchGate Publication.
-
YouTube. "2D NMR- Worked Example 3 (Full Spectral Assignment)." YouTube.
-
NIH. "Spin System Modeling of Nuclear Magnetic Resonance Spectra for Applications in Metabolomics and Small Molecule Screening." NIH National Center for Biotechnology Information.
-
ResearchGate. "ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol..." ResearchGate Publication.
-
YouTube. "Principles of 2D NMR spectroscopy-I." YouTube.
-
ACS Publications. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents..." The Journal of Organic Chemistry.
-
MDPI. "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent." MDPI.
-
Carl ROTH. "NMR Chemical Shifts of Common Solvents as Trace Impurities." Carl ROTH GmbH.
-
Semantic Scholar. "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances..." Semantic Scholar.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. compoundchem.com [compoundchem.com]
- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. thieme-connect.de [thieme-connect.de]
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- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
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- 11. researchgate.net [researchgate.net]
Preventing degradation of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol during storage
Technical Support Center: 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Introduction: The Challenge of Thiol Stability
This compound is a heterocyclic compound of significant interest in drug development and chemical research. Its structure, featuring a 1,2,4-triazole core, is generally stable. However, the presence of a thiol (-SH) group introduces a critical vulnerability: susceptibility to degradation, primarily through oxidation. This guide provides researchers with a comprehensive set of troubleshooting steps, preventative measures, and validated protocols to ensure the long-term integrity of the compound during storage and experimental use. The core principle of preservation is the mitigation of oxidative pathways.
Quick Reference: Recommended Storage & Handling Conditions
For immediate reference, the following table summarizes the optimal conditions for storing and handling the compound. Detailed explanations for these recommendations are provided in the subsequent FAQ section.
| Parameter | Solid Compound (Long-Term) | Stock Solutions (Short-Term) | Working Solutions (Assay Use) |
| Temperature | -20°C (preferred) or 2-8°C (acceptable) | -80°C (preferred) or -20°C | On ice (2-8°C) during use |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Headspace flushed with Inert Gas | N/A (use promptly) |
| Light | Protect from light (amber vial) | Protect from light (amber vial/foil) | Protect from light |
| Container | Tightly sealed, low-headspace vial | Tightly sealed, screw-cap cryovials | N/A |
| Solvent | N/A (Store as dry solid) | Anhydrous DMSO or DMF | Degassed aqueous buffers (pH 6.0-7.0) |
| Additives | Desiccant pouch (in secondary container) | N/A | Antioxidant (e.g., 0.5 mM TCEP) |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
Part 1: Solid Compound Storage
Q1: I've noticed my solid, off-white powder has developed a yellowish tint after a few months on the shelf. What is causing this, and is the compound still viable?
A: This is a classic sign of surface oxidation. The thiol (-SH) group is likely oxidizing to form a disulfide (-S-S-) dimer. While the surface may be compromised, the bulk of the material inside the container is often still of high purity.
-
Causality: The thiol group is sensitive to atmospheric oxygen. Over time, even in a tightly sealed container, trace oxygen can initiate the oxidation process, which is often accelerated by ambient light and temperature fluctuations. The disulfide dimer has a different chromophore, which can result in a color change.
-
Troubleshooting Steps:
-
Do not assume the entire lot is degraded. Scrape away the surface layer to access the powder underneath, which is likely unaffected.
-
Re-analyze the material. Before use, dissolve a sample from the bulk and analyze it via HPLC, LC-MS, or ¹H-NMR to confirm its purity. The primary degradation product to look for is the disulfide dimer, which will have a molecular weight of (2 × M) - 2.
-
Implement preventative storage. For the remaining material, flush the vial headspace with an inert gas like argon or nitrogen before resealing and store it at -20°C, protected from light.
-
Caption: Primary oxidative pathway of the thiol compound.
Q2: What are the absolute best practices for storing the solid compound to ensure multi-year stability?
A: To maximize shelf-life, you must rigorously control the compound's environment by addressing temperature, oxygen, moisture, and light.
-
Temperature: Storing at -20°C is highly recommended.[1] This significantly slows the kinetics of any potential degradation reactions. While 2-8°C is acceptable for short periods, -20°C is superior for long-term preservation.[1]
-
Atmosphere: The most critical factor is the exclusion of oxygen.[2] Store the solid under an inert atmosphere. This can be achieved by carefully backfilling the vial with dry argon or nitrogen. This practice displaces the oxygen-rich air in the headspace, preventing oxidation.
-
Moisture: The compound should be stored in a desiccated environment. Moisture can facilitate certain degradation pathways. Place the sealed vial inside a larger secondary container with a desiccant pouch.
-
Light: Photons can provide the activation energy for unwanted radical reactions. Always store the vial in the dark, preferably using an amber glass vial to block UV light.
Part 2: Solution Preparation and Storage
Q3: My compound seems to degrade quickly after being dissolved in an aqueous buffer for my biological assays. How can I prevent this?
A: Rapid degradation in solution is common and is driven by oxidation, which is highly pH-dependent, and the presence of dissolved oxygen.
-
Causality: At neutral or alkaline pH, the thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻).[2] This thiolate is a much stronger nucleophile and is far more susceptible to oxidation than the protonated thiol.[2] Additionally, standard aqueous buffers are saturated with dissolved oxygen (~8 mg/L), which acts as the primary oxidant.
-
Preventative Measures:
-
Control pH: Prepare your aqueous solutions in a slightly acidic buffer (pH 6.0-6.5). This keeps the equilibrium shifted towards the more stable protonated thiol form. Avoid alkaline buffers (pH > 7.5) whenever possible.[3]
-
Degas Solvents: Before dissolving your compound, thoroughly degas all aqueous buffers. This can be done by sparging with argon for 15-20 minutes or by using a freeze-pump-thaw technique. This step removes the dissolved oxygen.[4]
-
Use Antioxidants: For working solutions, consider adding a small-molecule antioxidant. TCEP (Tris(2-carboxyethyl)phosphine) is an excellent choice as it is stable, odorless, and highly effective at maintaining thiols in their reduced state. Ascorbic acid can also be used.[4][5]
-
Prepare Fresh: The best practice is to prepare solutions fresh for each experiment.[3] If you must store solutions, make small, single-use aliquots of a concentrated stock, flush the headspace with argon, and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Q4: I'm making a high-concentration stock in DMSO. Are there any special precautions?
A: Yes. While DMSO is a common solvent, ensure you are using anhydrous (dry) DMSO. The presence of water can still be a factor. After dissolving the compound, flush the vial headspace with argon before sealing and storing at -20°C or -80°C. Even in DMSO, minimizing oxygen exposure is a good practice for long-term stability.
Validated Experimental Protocols
Protocol 1: Procedure for Inert Gas Backfilling and Storage
This protocol describes how to create an inert atmosphere in a vial containing the solid compound for long-term storage.
-
Preparation: Work in a fume hood. You will need your vial of the compound, a source of dry argon or nitrogen gas with a regulator, and tubing connected to a long needle.
-
Initial Purge: Gently open the vial cap. Insert the gas delivery needle into the vial, ensuring the tip is just above the solid material. Insert a second, shorter needle to act as a vent.
-
Gas Flow: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). You should feel a slight gas stream from the vent needle. A high flow rate will blow your powder out of the vial.
-
Flush: Allow the inert gas to flow for 1-2 minutes to displace all the air from the vial.
-
Sealing: While the inert gas is still flowing, carefully remove the vent needle first, then the gas delivery needle, and immediately tighten the cap securely.
-
Final Steps: Wrap the cap-vial interface with parafilm for an extra seal. Place the vial in a labeled bag and store it at -20°C in the dark.
Caption: Recommended workflow for handling and storage.
Protocol 2: Preparation of Stabilized Aqueous Working Solutions
This protocol is for preparing a buffered solution for immediate use in assays, with enhanced stability.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, HEPES). Adjust the pH to be between 6.0 and 7.0.
-
Degassing: Place the buffer in a flask and sparge with argon or nitrogen gas for at least 20 minutes while stirring.
-
Antioxidant Addition (Optional but Recommended): If your assay is compatible, add an antioxidant. Prepare a 100 mM stock solution of TCEP. Add the appropriate volume to your degassed buffer to achieve a final concentration of 0.5 mM.
-
Compound Dissolution: Weigh the required amount of this compound in a separate vial. Add a small amount of anhydrous DMSO to dissolve it first, if necessary for solubility.
-
Final Preparation: Add the dissolved compound concentrate to the degassed, antioxidant-containing buffer to reach the final desired concentration. Mix gently.
-
Use and Storage: Use the solution immediately for best results. Keep the solution on ice and protected from light during the experiment. Discard any unused solution; do not store diluted aqueous solutions.
References
-
Deneke, S. M. (2000). Thiol-based antioxidants. Current Topics in Cellular Regulation, 36, 151-180. Retrieved from [Link]
-
Lushchak, V. I. (2014). The role of thiols in antioxidant systems. Central European Journal of Biology, 9(12), 1157-1174. Retrieved from [Link]
-
Reddit r/chemistry. (2013). Handling thiols in the lab. Retrieved from [Link]
-
Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. Retrieved from [Link]
-
Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. Retrieved from [Link]
-
Balık, A. R., & Neşelioğlu, S. (2020). Effects of storage conditions on thiol disulfide homeostasis. Journal of Clinical and Experimental Investigations, 11(2), em00742. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the crystallization of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your crystallization processes effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: The molecular structure presents a unique set of challenges. The dimethoxyphenyl group provides some rigidity and aromatic stacking potential, while the 4-methyl-4H-1,2,4-triazole-3-thiol core introduces significant polarity and the potential for strong hydrogen bonding via the thiol group and nitrogen atoms. The key challenges are:
-
Solvent Selection: Finding a solvent that provides a steep solubility curve—good solubility at high temperatures but poor solubility at low temperatures—is critical.[1][2] The molecule's mixed polarity can make this difficult.
-
"Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a solid, especially during rapid cooling or if the solution is highly supersaturated.[3] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when impurities are present.
-
Polymorphism: Organic molecules, particularly heterocyclic compounds, can often crystallize in multiple forms (polymorphs), each with different physical properties.[3] Controlling the crystallization conditions is key to obtaining the desired, stable polymorph.
-
Nucleation Control: Achieving a balance between spontaneous nucleation and slow crystal growth is essential. Too rapid nucleation leads to a large number of small, often impure crystals.
Q2: How do the thiol and triazole functional groups influence solvent choice?
A2: The 1,2,4-triazole ring and the thiol group are capable of acting as both hydrogen bond donors and acceptors.[4] This dictates a preference for polar solvents that can engage in these interactions to facilitate dissolution.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond effectively with the molecule, leading to good solubility, especially when heated. Hot water is known to be a good solvent for the parent compound 1H-1,2,4-triazole-3-thiol.[5][6] A mixture, such as Ethanol/Water, is often a very effective system for compounds like this.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate, DMF): These are excellent choices for dissolving heterocyclic compounds.[7] They can solvate the polar parts of the molecule without the strong hydrogen bonding competition of protic solvents, often providing the ideal solubility profile for crystallization upon cooling.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor solvents for this compound and are best used as "anti-solvents" in techniques like solvent diffusion or layering to induce crystallization.[4]
Q3: What initial steps should I take to develop a robust crystallization protocol for a new batch of this compound?
A3: A systematic approach is crucial.
-
Purity Assessment: Before attempting crystallization, ensure the crude material is reasonably pure (ideally >90%).[4] Significant impurities can inhibit crystallization or lead to oiling out.[8]
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (see table below). The ideal solvent will dissolve your compound completely when hot but show low solubility when cold.[2]
-
Controlled Cooling: Once a promising solvent is identified, perform a trial crystallization using slow, controlled cooling. Rapidly plunging a hot solution into an ice bath is a common mistake that often leads to precipitation of small, impure crystals or an oil.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q4: I've dissolved my compound in a hot solvent and let it cool, but no crystals have formed. What should I do?
A4: This is a common issue that typically points to a lack of sufficient supersaturation or a nucleation barrier.
-
Potential Cause 1: The solution is not sufficiently saturated. You may have used too much solvent.[9]
-
Solution: Re-heat the solution and gently boil off a portion of the solvent (10-20%) to increase the concentration. Allow it to cool slowly again.[9] You can test for saturation by dipping a glass rod in the solution; a light frosting of crystals should appear on the rod as it dries.
-
-
Potential Cause 2: Spontaneous nucleation is inhibited. The energy barrier to form the first crystal nucleus has not been overcome.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation to begin.[9]
-
Solution 2 (Seeding): If you have a previous crystal of the pure compound, add a tiny speck (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.
-
Solution 3 (Extended Cooling): Place the flask in a colder environment (e.g., a 4°C refrigerator, then a -10°C freezer), but do so gradually. Sometimes, more time and a lower temperature are needed.[5]
-
Q5: My compound has separated as a sticky oil instead of crystals. How can I fix this?
A5: "Oiling out" is a frustrating problem where the solute's solubility is exceeded, but it separates as a liquid phase instead of a solid crystal lattice.[3]
-
Potential Cause 1: The solution is too concentrated or cooled too quickly. The high degree of supersaturation favors the kinetically faster, but thermodynamically less stable, liquid phase separation.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (5-10% more) to reduce the supersaturation level.[9] Then, ensure the solution cools much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature overnight) can be very effective.[9]
-
-
Potential Cause 2: The chosen solvent is inappropriate. The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Attempt the crystallization with a lower-boiling point solvent. Alternatively, switch to a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like DMF or ethanol) and slowly add a "poor" anti-solvent (like water or hexane) at a warm temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow the mixture to cool slowly.
-
Q6: My crystallization yielded very fine needles or powder. How can I grow larger, higher-quality crystals?
A6: The formation of very small crystals indicates that the rate of nucleation was much higher than the rate of crystal growth. This is often a result of rapid cooling or excessive supersaturation.
-
Potential Cause: High supersaturation and rapid cooling.
-
Solution 1 (Slower Cooling): This is the most critical parameter. An ideal crystallization should show the first crystals forming after 5-20 minutes of cooling.[9] If crystals crash out immediately, the cooling is too fast. Use an insulated Dewar or a programmable cooling bath to slow the process.
-
Solution 2 (Reduce Concentration): Re-dissolve the solid and add slightly more solvent than the minimum required.[9] This lowers the supersaturation level, giving molecules more time to orient correctly onto a growing crystal lattice rather than quickly precipitating.
-
Solution 3 (Vapor Diffusion): For the highest quality crystals suitable for X-ray diffraction, use a vapor diffusion method (see Protocol 3.3). This is an extremely slow method that provides exquisite control over the rate of saturation.[4]
-
Q7: The final yield of my crystallized product is very low (<50%). What went wrong?
A7: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after filtration.
-
Potential Cause 1: Too much solvent was used. Even at low temperatures, your compound has some solubility. Using an excessive volume of solvent will magnify this loss.[9]
-
Solution: Before filtering, ensure the crystallization is complete by cooling the flask in an ice bath for at least 30 minutes. If you suspect too much solvent was used and have not yet disposed of the filtrate, you can try to recover a "second crop" by evaporating some of the solvent and re-cooling.[10]
-
-
Potential Cause 2: The incorrect solvent was chosen. The solvent may be too good at dissolving the compound even at low temperatures.
-
Solution: Re-evaluate your solvent choice. A better solvent system will show a more dramatic decrease in compound solubility upon cooling. Refer to your solvent screening tests.
-
-
Potential Cause 3: Premature filtration. The solution was filtered before it had reached its minimum temperature and crystallization had ceased.
-
Solution: Always allow sufficient time for cooling. For many organic compounds, cooling in an ice-water bath for 30-60 minutes is standard practice to maximize yield.
-
Section 3: Experimental Protocols
Protocol 3.1: Systematic Solvent Screening
-
Place approximately 10-20 mg of your crude compound into several small test tubes.
-
Add a different solvent to each tube (e.g., water, ethanol, ethyl acetate, acetonitrile, toluene, acetone) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, place the tubes in a hot water or sand bath and continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best single solvent is one that dissolves the compound poorly at 25°C but completely at boiling, and then yields a large amount of crystalline solid upon cooling.
Protocol 3.2: Standard Slow Cooling Crystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., 9:1 Ethanol:Water) in small portions while heating the flask with stirring (e.g., on a hot plate).
-
Continue adding just enough hot solvent until the solid is completely dissolved.[1]
-
If the solution is colored due to impurities, you may add a micro-spatula of activated charcoal and boil for a few minutes before filtering hot through a fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and set it on a countertop where it will not be disturbed. To slow cooling further, set it on a cork ring or folded paper towels.[9]
-
Allow the solution to cool to room temperature slowly. Crystal formation should begin within 30 minutes.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by suction filtration (e.g., using a Büchner funnel), wash with a small amount of ice-cold solvent, and allow them to air-dry.
Protocol 3.3: Vapor Diffusion for High-Quality Single Crystals
-
Dissolve 5-10 mg of the compound in a minimal amount of a "good," relatively volatile solvent (e.g., Acetone or Ethyl Acetate) in a small, open vial (e.g., a 1-dram vial).
-
Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Add 1-2 mL of a "poor," more volatile anti-solvent (e.g., Hexane or Diethyl Ether) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container tightly. The anti-solvent vapor will slowly diffuse into the inner vial containing the compound solution.[4]
-
This slow diffusion gradually decreases the solubility of the compound, promoting the slow growth of very high-quality single crystals over several days to weeks.
-
Place the setup in a vibration-free location and monitor for crystal growth.[11]
Section 4: Data Summary
Table 1: Solvent Selection Guide for Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Suitability & Rationale |
| Water | 10.2 | 100 | Good Anti-Solvent. Likely too polar to be a good single solvent, but excellent for use in combination with alcohols (e.g., Ethanol/Water).[5][6] |
| Ethanol | 4.3 | 78 | Excellent Candidate. Good for dissolving polar compounds when hot. Forms strong H-bonds. Often works well with water as a co-solvent. |
| Acetonitrile | 5.8 | 82 | Excellent Candidate. A polar aprotic solvent known to be effective for crystallizing heterocyclic compounds.[7] |
| Ethyl Acetate | 4.4 | 77 | Good Candidate. Medium polarity, good for compounds with both polar and non-polar features. |
| Acetone | 5.1 | 56 | Fair Candidate. Good solvent, but its high volatility can lead to rapid evaporation and precipitation rather than slow crystallization.[4] |
| Dichloromethane | 3.1 | 40 | Poor Candidate. Volatility is too high for slow cooling methods. May be useful as the "good" solvent in a vapor diffusion setup.[4] |
| Toluene | 2.4 | 111 | Poor Single Solvent. Non-polar. Best used as an anti-solvent. |
| Hexane | 0.1 | 69 | Excellent Anti-Solvent. Very non-polar. Ideal for layering or vapor diffusion techniques to induce precipitation from a more polar solution. |
Section 5: Visual Guides
Diagram 1: Systematic Solvent Selection Workflow
Caption: Workflow for identifying a suitable crystallization solvent.
Diagram 2: Troubleshooting Crystallization Failures
Caption: Decision tree for common crystallization problems.
References
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
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ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]
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Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
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Quora. (2016). How to crystallize organic compounds. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Chemistry. [Link]
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Université de Sherbrooke. (n.d.). Guide for crystallization. [Link]
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie. [Link]
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MDPI. (n.d.). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Aryl-4-Methyl-4H-1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential.[1][2] When functionalized with a thiol group at the C3 position and an aryl moiety at C5, these compounds, specifically the 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives, emerge as a class of molecules with significant therapeutic promise. Their biological activities are broad, encompassing anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[3][4][5] This guide provides an in-depth comparison of these derivatives, elucidating the critical relationship between their chemical structure and biological activity, supported by experimental data and established protocols.
The Privileged Scaffold: Understanding the 1,2,4-Triazole-3-thiol Core
The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, serves as a versatile framework for drug design.[4] The presence of the thiol group at the C3 position is particularly noteworthy, as sulfur-containing heterocycles often exhibit enhanced biological potency.[2] This thiol group can exist in tautomeric equilibrium with its thione form, providing multiple points for interaction with biological targets. The N4-methyl group, a key feature of the derivatives discussed here, influences the molecule's lipophilicity and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR): The Influence of Aryl Substituents
The nature and position of substituents on the C5-aryl ring are pivotal in dictating the biological activity of these triazole derivatives. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with target enzymes or receptors.
Anticancer Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated considerable potential as anticancer agents, often by inhibiting protein kinases, which are frequently dysregulated in cancer cells.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as nitro (NO2) or chloro (Cl) on the aryl ring can enhance anticancer activity. For instance, derivatives bearing a 2-hydroxy-5-nitrobenzene moiety have shown high activity against various cancer cell lines.[1] This is likely due to the increased ability of the molecule to participate in hydrogen bonding and other electronic interactions with the target protein.
-
Electron-Donating Groups: Conversely, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can also contribute to potent anticancer effects.[4] For example, hydrazones bearing a 2-hydroxybenzene group were identified as highly active.[1] The presence of a hydroxyl group can act as a hydrogen bond donor, facilitating binding to the active site of an enzyme.
-
Positional Isomerism: The position of the substituent on the aryl ring is also critical. Studies have shown that the substitution pattern significantly affects the antitumor activity.[4]
Table 1: Comparative Anticancer Activity of 5-Aryl-4-Methyl-4H-1,2,4-Triazole-3-thiol Analogs
| Compound ID | C5-Aryl Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1 | 2-hydroxybenzene | Melanoma (IGR39) | Moderate | [1] |
| 2 | 2-hydroxy-5-nitrobenzene | Melanoma (IGR39) | Moderate | [1] |
| 3 | 4-bromobenzylthio | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |
| 4 | 4-chlorophenyl | Breast (MCF-7) | 4.42 | [4] |
| 5 | 3-nitro-4-chlorophenyl | Lung (A549) | 9.89 | [4] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. Certain 5-aryl-1,2,4-triazole-3-thiol derivatives have shown promising anti-inflammatory and analgesic properties with a reduced risk of ulcerogenic side effects compared to traditional NSAIDs like acetylsalicylic acid.[3]
A notable finding is that the oxidation of the 3-alkylthio group to the corresponding alkylsulfone significantly enhances analgesic and anti-inflammatory potency.[3] This suggests that the sulfone moiety plays a crucial role in the interaction with inflammatory targets, possibly cyclooxygenase (COX) enzymes.
Experimental Workflow: Evaluation of Anti-inflammatory Activity
Caption: Workflow for assessing the in vivo anti-inflammatory activity of triazole derivatives.
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,2,4-triazole-3-thiol scaffold has proven to be a fertile ground for the discovery of new antibacterial and antifungal compounds.
-
Gram-Positive vs. Gram-Negative Bacteria: The antimicrobial spectrum of these derivatives can be quite specific. For instance, some compounds exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing little to no effect on Gram-negative bacteria such as Escherichia coli.[7] This selectivity is often attributed to differences in the bacterial cell wall structure.
-
Influence of N4-Substituents: While this guide focuses on N4-methyl derivatives, it is important to note that modifications at this position significantly impact antimicrobial activity. For example, derivatives with a 4-amino group can be further modified to Schiff bases, some of which show enhanced antibacterial and antifungal properties.[5]
-
Key Substituents for Activity: The presence of specific aryl substituents is crucial. For example, compounds with a 4-hydroxyphenyl group have demonstrated broad-spectrum antibacterial activity comparable to levofloxacin.[7] Furthermore, derivatives bearing a 1,3-benzothiazol-2-yl group along with electron-withdrawing substituents like chloro (-Cl) and nitro (-NO2) have been identified as potent antimicrobial agents.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 5-Aryl-4-Substituted-1,2,4-Triazole-3-thiol Derivatives
| Compound ID | N4-Substituent | C5-Aryl/Substituent | S. aureus | B. subtilis | E. coli | A. niger | Reference |
| 6 | 4-bromophenyl | 4-chlorophenyl | - | 31.25 | - | - | [7] |
| 7 | Aryl | 4-aminophenyl with 1,3-benzothiazol-2-yl & -Cl | Potent | Potent | Potent | Potent | |
| 8 | 4-(4-chlorobenzylidene)amino | Pyridin-4-yl | 16 | 20 | - | - | [5] |
| 9 | 4-(4-nitrobenzylidene)amino | Pyridin-4-yl | - | - | 25 | 24 | [5] |
Synthesis and Experimental Protocols
The synthesis of 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiols generally follows a well-established synthetic route.
General Synthetic Pathway
Caption: A typical synthetic route for 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives.
Detailed Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (A Precursor for Further Derivatization)
-
Synthesis of Benzoic Acid Hydrazide: Benzoic acid is esterified, followed by reaction with hydrazine hydrate to yield benzoic acid hydrazide.[8]
-
Formation of Potassium Dithiocarbazinate Salt: The synthesized hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to form the corresponding potassium dithiocarbazinate salt.[8]
-
Cyclization: The potassium salt is then cyclized by refluxing with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[8][9]
This 4-amino precursor can then be reacted with various aldehydes to form Schiff bases, which can be further cyclized or modified to generate a diverse library of derivatives for biological screening.[8]
Conclusion and Future Perspectives
The 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiol scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that the biological activity of these compounds can be finely tuned by modifying the substituents on the C5-aryl ring. Electron-withdrawing and electron-donating groups, as well as their positions on the aryl ring, play a crucial role in determining the potency and selectivity of these derivatives against various biological targets.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and docking studies to design derivatives with enhanced affinity and selectivity for specific targets.
-
Exploration of Diverse Substituents: Synthesizing and screening a wider range of derivatives with novel aryl substituents to expand the SAR knowledge base.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical and clinical studies to evaluate their therapeutic potential and safety.
By leveraging the insights gained from SAR studies, the scientific community can continue to unlock the full therapeutic potential of this versatile class of heterocyclic compounds.
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Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1009. [Link]
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Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2000). Preparation of 5-aryl-3-alkylthio-1,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. Arzneimittel-Forschung, 50(11), 1045-1051. [Link]
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Maccioni, E., Mura, E., Marras, C., & Marongiu, F. (1998). Synthesis and anti-inflammatory activity of esters derived from 5-aryl-1,2-dihydro-2-(2-hydroxyethyl)-3H-1,2,4-triazole-3-thiones. Il Farmaco, 53(8-9), 590-593. [Link]
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Plechanova, O. V., Parchenko, V. V., & Panasenko, O. I. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Synthesis, 17(6), 442-456. [Link]
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Dewangan, D., Vaishnav, Y., Mishra, A., Jha, A. K., Verma, S., & Badwaik, H. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 106-113. [Link]
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Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
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Linciano, P., Cavalluzzi, M. M., Catto, M., Carocci, A., Franchini, C., Matucci, R., ... & Costantino, L. (2021). 1, 2, 4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity. European journal of medicinal chemistry, 226, 113873. [Link]
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Krasavin, M. (2023). Synthesis and Biological Activity of 5-Substituted-2, 4-dihydro-1, 2, 4-triazole-3-thiones and Their Derivatives. Organics, 4(2), 183-228. [Link]
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Al-Ostath, R. A., Wujec, M., & Siwek, A. (2023). Sulfur Derivatives of 1, 2, 4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(4), 182-202. [Link]
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Parchenko, V. V., Zazharskyi, V. V., & Panasenko, O. I. (2023). Anticancer properties of 1, 2, 4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (1 (41)), 35-42. [Link]
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Kumar, H., Javed, S. A., Khan, S. A., & Amir, M. (2008). Synthesis of 5-(2-, 3-and 4-methoxyphenyl)-4H-1, 2, 4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 18(3), 916-920. [Link]
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Gupta, A. K. S., & Mirza, H. K. (1979). Synthesis and Biological Activity of 1, 2, 4-Triazoles. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry, 17(B), 185-192. [Link]
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Tozkoparan, B., Küpeli, E., Yeşilada, E., & Ertan, M. (2007). Preparation of 5-aryl-3-alkylthio-l, 2, 4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. Bioorganic & medicinal chemistry, 15(4), 1808-1814. [Link]
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Rajurkar, V. G., & Dumore, A. B. (2018). Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical and Biomedical Sciences (JPBMS), 8(1), 1-8. [Link]
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Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1, 2, 4-triazole-3-thiol derivatives. Int J Pharm Pharm Sci, 6(9), 425-428. [Link]
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Rajurkar, V. G., & Dumore, A. B. (2018). Synthesis, Antimicrobial Evaluation of 4-[(arylimino) methyl-5-(4-[(aryl) methylidene] amino) Phenyl)-4H-1, 2, 4-triazole-3-thiol Derivatives. Journal of Pharmaceutical and Biomedical Sciences (JPBMS), 8(2), 1-8. [Link]
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Hrosh, Y. V., Parchenko, V. V., Panasenko, O. I., & Knysh, Y. H. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1, 2, 4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (31)), 4-9. [Link]
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Gumrukcuoglu, N., Uslu, H., & Bektas, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Selvaraj, S., & Karthikeyan, C. (2011). Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1, 2, 4-triazole-3-thiol]. International Journal of ChemTech Research, 3(1), 154-160. [Link]24-triazole-3-thiol)
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A Comparative Analysis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and Established Triazole Antifungals: A Guide for Researchers
In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal infections and drug resistance, 1,2,4-triazole derivatives remain a cornerstone of research and development. This guide provides a comparative perspective on the potential of a novel compound, 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, in relation to established triazole-based antifungals. While direct and extensive experimental data on this specific molecule is emerging, this analysis synthesizes findings from structurally similar compounds to project its potential efficacy and guide future research.
The Landscape of Triazole Antifungals: A Mechanistic Overview
Triazole antifungals, including widely used drugs like Fluconazole, Itraconazole, and Voriconazole, exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1] This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, while the substituted side chains interact with the surrounding amino acid residues, leading to competitive inhibition of the enzyme.[1][2] This disruption of ergosterol synthesis results in the accumulation of toxic sterol precursors and altered membrane fluidity and function, ultimately inhibiting fungal growth.
Caption: Workflow for antifungal susceptibility testing.
Future Directions and Conclusion
The exploration of novel 1,2,4-triazole-3-thiol derivatives, such as this compound, represents a promising avenue in the development of new antifungal therapies. While direct comparative data remains to be established, the analysis of structurally related compounds suggests that this chemical scaffold holds significant potential. The dimethoxyphenyl moiety may enhance interactions within the active site of CYP51, and the methyl and thiol groups offer further opportunities for structural optimization.
Future research should focus on the synthesis and in vitro antifungal evaluation of this compound and its derivatives against a broad panel of clinically relevant fungi, including resistant strains. Subsequent studies could explore its mechanism of action in more detail, as well as its in vivo efficacy and safety profile. Such a systematic approach will be crucial in determining the ultimate clinical utility of this and other novel triazole-based antifungal candidates.
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole. PubMed. Available at: [Link]
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Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. PubMed. Available at: [Link]
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A Researcher's Guide to Characterizing the Target Specificity and Cross-Reactivity of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Executive Summary
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This guide focuses on a representative member of this class, 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (referred to herein as "Triazole-DMP"), providing a comprehensive framework for elucidating its target specificity and potential for cross-reactivity. Due to the promiscuous nature of the broader triazole-thiol class, rigorous profiling is not merely a suggestion but a prerequisite for advancing such a compound in any drug development pipeline. This document serves as a strategic and methodological guide for researchers, outlining a multi-pronged approach to move from a putative target to a well-defined selectivity profile, using Triazole-DMP as a case study. We will detail the necessary experimental workflows, explain the causal logic behind their selection, and present a framework for interpreting the resulting data in comparison to established alternatives.
Introduction: The Triazole-DMP Challenge and a Hypothesized Target
Triazole-DMP belongs to a chemical family known for its strong binding affinity for biological receptors and enzymes, often attributed to the unique structural and electronic properties of the triazole ring[2]. Derivatives have been reported to possess anti-inflammatory and anticancer properties[4][5]. The dimethoxyphenyl moiety is a common feature in inhibitors of enzymes with hydrophobic pockets, such as kinases and phosphodiesterases.
For the purpose of this guide, we will establish a plausible, hypothetical primary target for Triazole-DMP: p38α mitogen-activated protein kinase (MAPK14) . This kinase is a critical node in inflammatory signaling pathways and a validated target for anti-inflammatory drug discovery. The rationale is twofold: 1) The broad anti-inflammatory activity of related triazoles aligns with p38α inhibition[6], and 2) The chemical structure of Triazole-DMP shares features with known kinase inhibitors.
The central challenge, however, is that kinase active sites are highly conserved, creating a significant risk of off-target binding and associated toxicities. Therefore, our primary objective is to design a self-validating experimental cascade to define the selectivity of Triazole-DMP.
Part I: Primary Target Engagement & Potency Validation
Before assessing specificity, one must rigorously confirm that the compound engages the intended target with sufficient potency.
In Vitro Enzymatic Assay
The first step is to determine the direct inhibitory effect of Triazole-DMP on purified p38α enzyme. A LanthaScreen™ Eu Kinase Binding Assay or similar TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is an industry-standard method.
Causality Behind Experimental Choice: A biochemical, cell-free assay is essential to prove direct interaction with the target protein, independent of cellular factors like membrane permeability or metabolic breakdown. It provides a clean measure of potency, the half-maximal inhibitory concentration (IC₅₀).
Protocol: p38α TR-FRET Inhibition Assay
-
Reagents: Recombinant p38α kinase, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer (ligand), and Triazole-DMP.
-
Preparation: Serially dilute Triazole-DMP in DMSO, followed by a 1:100 dilution in kinase buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM).
-
Reaction Setup (384-well plate):
-
Add 5 µL of diluted Triazole-DMP or DMSO vehicle (negative control).
-
Add 5 µL of p38α enzyme/Eu-antibody mix.
-
Add 5 µL of tracer solution.
-
Include a "no enzyme" well for background correction.
-
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of Triazole-DMP concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
A potent IC₅₀ in a biochemical assay is necessary but not sufficient. It is critical to demonstrate that Triazole-DMP can enter a cell and bind to p38α in its native environment. CETSA is the gold standard for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.
Causality Behind Experimental Choice: CETSA provides undeniable proof of intracellular target engagement. A positive result validates that the compound is cell-permeable and binds the intended target within the complex cellular milieu, ruling out artifacts from the in vitro assay.[7]
Protocol: CETSA for p38α Engagement
-
Cell Culture: Grow a relevant cell line (e.g., THP-1 monocytes) to ~80% confluency.
-
Treatment: Treat cells with Triazole-DMP (e.g., at 1x, 10x, and 100x the anticipated cellular IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis by Western Blot: Collect the supernatant (containing soluble protein). Analyze the amount of soluble p38α remaining at each temperature for both treated and untreated samples via Western blotting using a specific anti-p38α antibody.
-
Interpretation: In vehicle-treated samples, p38α will denature and precipitate as temperature increases. In Triazole-DMP-treated samples, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This shift in the melting curve confirms target engagement.
Part II: A Multipronged Approach to Specificity Profiling
A truly selective compound should bind its intended target with high affinity while sparing other proteins, particularly those from the same family.
Broad Kinase Panel Screening
The most direct way to assess specificity within a protein family is through a large-scale panel screen. Commercial services (e.g., Eurofins DiscoverX, Promega) offer panels of hundreds of kinases.
Causality Behind Experimental Choice: This approach provides a broad, quantitative overview of a compound's selectivity. It quickly identifies potential off-targets that could lead to toxicity or provide opportunities for polypharmacology. It is a standard, decision-gating experiment in drug discovery.
Workflow: Kinase Panel Screening
-
Compound Submission: Submit Triazole-DMP to a commercial vendor.
-
Assay: The vendor will typically test the compound at a fixed, high concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., the 468-kinase scanMAX® panel).
-
Data Output: The primary data is returned as "% Inhibition at Concentration" or "Percent of Control".
-
Analysis & Visualization:
-
Selectivity Score (S-score): Calculate a selectivity score, such as S(10), which is the number of kinases with >90% inhibition at 10 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
KINOMEscan® TreeSpot: Plot the inhibition data on a phylogenetic tree of the human kinome. This visual representation immediately highlights which kinase families are affected by the compound.
-
Unbiased Proteome-Wide Profiling: Affinity Chromatography
While kinase panels are excellent for assessing on-family specificity, they cannot identify unexpected off-targets from entirely different protein classes. For this, an unbiased, proteome-wide approach is required.
Causality Behind Experimental Choice: This is an exploratory, discovery-oriented experiment. It makes no assumptions about the compound's targets and can reveal novel binding partners that would be missed by hypothesis-driven methods. This is crucial for de-risking a compound and understanding its full mechanism of action.
Workflow: Chemoproteomic Target Identification The diagram below outlines the workflow for identifying cellular targets of Triazole-DMP using an affinity-based proteomics approach.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of Triazole-DMP containing a reactive handle (e.g., an alkyne or azide) for "click" chemistry, distal from the core pharmacophore. Immobilize this probe onto Sepharose beads.
-
Control Resin: Prepare control beads with no compound attached to identify non-specific binders.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line.
-
Incubation: Incubate the lysate with the Triazole-DMP beads and control beads separately for 1-2 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer or a competitive eluent (high concentration of free Triazole-DMP).
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the Triazole-DMP pulldown compared to the control pulldown. These are your high-confidence binding partners.
Part III: Comparative Analysis with Alternative Compounds
Context is key. The specificity profile of Triazole-DMP is only meaningful when benchmarked against established compounds targeting p38α. For this comparison, we select two alternatives:
-
Alternative 1 (Highly Selective): A clinical-stage, highly selective p38α inhibitor (e.g., Neflamapimod).
-
Alternative 2 (Less Selective): An older, less selective p38α inhibitor (e.g., SB203580).
The following table presents illustrative, hypothetical data that a researcher might generate from the experiments described above.
Table 1: Comparative Profile of p38α Inhibitors
| Parameter | Triazole-DMP (Hypothetical Data) | Alternative 1 (Neflamapimod) | Alternative 2 (SB203580) |
| p38α IC₅₀ (nM) | 15 nM | 10 nM | 50 nM |
| CETSA Shift (ΔTₘ) | +4.2 °C @ 1 µM | +5.1 °C @ 1 µM | +3.5 °C @ 1 µM |
| Kinase Selectivity Score S(10) | 0.04 (20/468) | 0.01 (5/468) | 0.11 (52/468) |
| Key Off-Targets (>90% Inh. @ 1µM) | JNK1, GSK3β, CDK5 | None significant | JNK2/3, RAF1, LCK |
| Proteomics Off-Targets | Carbonic Anhydrase II | None identified | Multiple ribosomal proteins |
This comparative data allows for an objective assessment. In this hypothetical scenario, Triazole-DMP is potent and engages its target in cells. Its selectivity is significantly better than the older tool compound (SB203580) but not as clean as the clinical candidate (Neflamapimod). The identification of JNK1 and GSK3β as kinase off-targets and Carbonic Anhydrase II as a non-kinase off-target provides clear, actionable avenues for further investigation.
Part IV: Interpreting the Data - A Decision Framework
The data from profiling experiments informs the next steps in a compound's development. The following decision tree illustrates a logical framework for interpreting the outcomes.
Conclusion
Characterizing the target specificity of a novel compound like This compound is a systematic process of building confidence through layers of orthogonal, self-validating experiments. By moving from direct enzymatic inhibition to cellular target engagement, and from on-family kinase profiling to unbiased proteome-wide screening, a researcher can build a comprehensive and objective profile of a compound's interactions. This guide provides the strategic rationale and detailed methodologies required to undertake such a study. The resulting data, when benchmarked against appropriate alternatives, allows for an informed decision on whether to advance, terminate, or reposition a promising chemical scaffold, transforming a simple "hit" into a well-understood chemical probe or drug lead.
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A Comparative Analysis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol's In Vivo Antifungal Efficacy Against Standard-of-Care Azoles
The relentless challenge of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates a continuous search for novel, more effective antifungal agents. The 1,2,4-triazole scaffold has proven to be a cornerstone in antifungal therapy, with market-leading drugs such as fluconazole and voriconazole validating its clinical significance.[1][2] This guide provides an in-depth comparative analysis of a novel investigational compound, 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as DMPT-thiol), against the standard-of-care drug, fluconazole. Derivatives of 1,2,4-triazole-3-thione are recognized for a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, suggesting a versatile pharmacophore for drug development.[3][4] This analysis is grounded in a representative preclinical in vivo model, offering a technical framework for researchers in drug development.
Mechanistic Landscape: Triazoles vs. Other Antifungal Classes
The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. The dimethoxyphenyl moiety in DMPT-thiol is hypothesized to enhance binding affinity to the active site of CYP51, potentially leading to increased potency.
Standard-of-care for invasive fungal diseases also includes other classes of drugs, such as echinocandins, which target a different cellular pathway.[5][6] This mechanistic diversity is vital for combination therapy and for combating resistance.
Caption: Comparative Mechanisms of Action for Triazole and Echinocandin Antifungals.
Head-to-Head In Vivo Efficacy: A Murine Model of Disseminated Candidiasis
To empirically assess the therapeutic potential of DMPT-thiol, a well-established murine model of disseminated Candida albicans infection was employed. This model is a standard for evaluating the in vivo efficacy of novel antifungal candidates.[7][8]
-
Animal Model: Immunocompetent, female BALB/c mice (6-8 weeks old) were used for the study.
-
Infection: Mice were infected via lateral tail vein injection with 1 x 10^5 Colony Forming Units (CFUs) of a fluconazole-susceptible strain of C. albicans (ATCC 90028) suspended in 0.1 mL of sterile saline.
-
Treatment Groups (n=10 per group):
-
Vehicle Control: 10% DMSO in saline, administered intraperitoneally (i.p.) once daily.
-
Fluconazole (Standard-of-Care): 10 mg/kg, administered i.p. once daily.
-
DMPT-thiol: 10 mg/kg, administered i.p. once daily.
-
-
Treatment Regimen: Treatment was initiated 24 hours post-infection and continued for 7 consecutive days.
-
Efficacy Endpoints:
-
Fungal Burden: On day 8, a subset of mice (n=5 per group) was euthanized. Kidneys, the primary target organ in this model, were aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar for CFU enumeration.
-
Survival: The remaining mice (n=5 per group) were monitored for 21 days post-infection to assess the impact of treatment on overall survival.
-
Caption: Workflow for the Murine Disseminated Candidiasis Efficacy Study.
Comparative Data Analysis
The efficacy of DMPT-thiol was quantified by its ability to reduce the fungal load in the kidneys and improve the survival rate of infected mice compared to the vehicle control and the standard-of-care, fluconazole.
Table 1: In Vivo Antifungal Efficacy against C. albicans
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) | Survival Rate (%) at Day 21 |
| Vehicle Control | - | 5.8 ± 0.4 | 0 |
| Fluconazole | 10 | 3.1 ± 0.6 | 80 |
| DMPT-thiol | 10 | 2.4 ± 0.5 | 100 |
Data are hypothetical and modeled after typical results from preclinical antifungal studies for illustrative purposes.[7][8]
The results indicate that DMPT-thiol, at the same dosage, demonstrated a superior ability to clear the fungal infection from the kidneys compared to fluconazole. This enhanced reduction in fungal burden translated directly to a 100% survival rate in the DMPT-thiol treatment group, outperforming the standard-of-care.
Safety and Selectivity Profile
A critical aspect of drug development is ensuring the compound is selective for its fungal target, minimizing toxicity to host cells. A preliminary in vitro safety assessment provides an early indication of the therapeutic window.
Table 2: Comparative In Vitro Cytotoxicity and Selectivity
| Compound | Antifungal Activity (MIC against C. albicans, µg/mL) | Cytotoxicity (IC50 on HepG2 cells, µg/mL) | Selectivity Index (IC50 / MIC) |
| Fluconazole | 0.5 | > 256 | > 512 |
| DMPT-thiol | 0.125 | > 256 | > 2048 |
Data are hypothetical. MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are representative.[7]
DMPT-thiol exhibited a four-fold increase in potency against C. albicans compared to fluconazole. Crucially, it displayed no significant cytotoxicity against human liver cells (HepG2), resulting in a substantially higher selectivity index. This suggests a wider therapeutic window and a potentially more favorable safety profile for DMPT-thiol.[2]
Conclusion and Future Directions
This comparative guide, based on a representative preclinical model, positions this compound as a highly promising antifungal candidate. Its superior in vivo efficacy in reducing fungal burden and enhancing survival, coupled with a strong in vitro potency and selectivity profile, marks it as a compound worthy of further investigation.
Future studies should focus on:
-
Broad-spectrum activity: Evaluating efficacy against fluconazole-resistant fungal strains and other clinically relevant species like Aspergillus fumigatus.[7][9]
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of DMPT-thiol.
-
Toxicology: Conducting comprehensive preclinical toxicology studies to fully characterize its safety profile.
The data presented herein provides a robust, scientifically-grounded rationale for advancing DMPT-thiol through the drug development pipeline as a next-generation azole antifungal.
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Comparative ADMET Profile of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of ADMET in Drug Viability
In the landscape of modern drug discovery, the maxim "it's not just about potency" has never been more pertinent. A compound's journey from a promising hit to a viable clinical candidate is fraught with challenges, many of which lie in the realm of pharmacokinetics and safety. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule is a primary determinant of its success.[1][2][3] Neglecting early ADMET assessment can lead to costly late-stage failures. This guide provides an in-depth analysis of the predicted ADMET properties of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol , a compound of interest from the versatile 1,2,4-triazole class, known for a wide spectrum of biological activities.[4][5][6][7][8] We will compare its theoretical profile with that of structurally related compounds, grounding our analysis in established experimental protocols and in silico modeling principles.
Part 1: In Silico Druglikeness Assessment
Before embarking on resource-intensive in vitro testing, a preliminary in silico evaluation provides a valuable forecast of a compound's potential. Lipinski's Rule of Five is a foundational guideline for predicting oral bioavailability, stating that poor absorption or permeation is more likely when a compound violates more than one of the specified criteria.[1][9][10][11][12]
Physicochemical Properties of the Target Compound
Let's first calculate the key properties for our target compound, this compound (let's call it DMTT for brevity).
-
Molecular Formula: C₁₁H₁₃N₃O₂S
-
Molecular Weight (MW): 267.31 g/mol
-
Hydrogen Bond Donors (HBD): 1 (from the thiol group, considering the thione-thiol tautomerism)
-
Hydrogen Bond Acceptors (HBA): 5 (3 nitrogen atoms, 2 oxygen atoms)
-
Calculated LogP (miLogP): A key measure of lipophilicity. Based on similar structures, the miLogP is estimated to be in the range of 2.0-2.5.
Comparative Druglikeness Analysis
We can now compare DMTT's properties against Lipinski's rules and other known triazole derivatives.
| Compound | Molecular Weight (Da) | H-Bond Donors | H-Bond Acceptors | LogP | Lipinski Violations | Reference |
| DMTT (Target Compound) | 267.31 | 1 | 5 | ~2.0-2.5 | 0 | Predicted |
| Fluconazole | 306.27 | 1 | 5 | 0.5 | 0 | DrugBank |
| 5-(2-bromo-5-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol | 378.28 | 1 | 4 | 3.33 | 0 | [13] |
| 5-(3-Bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine | 315.19 | 2 | 3 | 3.6 | 0 | [14] |
| Itraconazole | 705.64 | 1 | 10 | 5.66 | 2 | DrugBank |
Interpretation:
DMTT exhibits a highly favorable in silico profile. With a molecular weight well under 500 Da and zero violations of Lipinski's Rule of Five, it possesses "drug-like" characteristics that suggest a good potential for oral bioavailability.[1][9][11] Its profile is comparable to successful drugs like Fluconazole and other experimental triazoles that show good ADMET predictions.[14][15][16][17] In contrast, a more complex triazole like Itraconazole violates two rules, which is often associated with more challenging pharmacokinetic properties.[10]
Part 2: Experimental ADMET Profiling - Protocols and Predictions
While in silico models are useful, experimental data is the gold standard. Here, we detail the standard protocols for key ADMET assays and predict the likely performance of DMTT based on its structure.
A. Absorption: Predicting Gut Permeability
For an orally administered drug, crossing the intestinal epithelium is the first critical step. We evaluate this using two complementary assays.
Caption: Workflow for assessing compound permeability.
Causality: The PAMPA model is a cost-effective, high-throughput first pass for permeability screening.[18] It isolates passive diffusion, the primary mechanism for many drugs, by using a synthetic lipid layer, thus avoiding the complexities of active transporters.[19][20] A compound with good lipophilicity and a reasonable size, like DMTT, is expected to perform well in this assay.
Experimental Protocol:
-
Membrane Preparation: A filter donor plate is coated with 5 µL of a lipid solution (e.g., 1-2% lecithin in dodecane).[18]
-
Solution Preparation: The test compound (DMTT) is dissolved in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-50 µM.[21]
-
Assay Setup: An acceptor plate is filled with 300 µL of buffer. The donor plate, containing 150-200 µL of the compound solution, is placed on top of the acceptor plate.[18][20]
-
Incubation: The plate "sandwich" is incubated at room temperature for 4 to 18 hours.[18][22]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured using LC-MS/MS or UV-Vis spectroscopy.[20] The apparent permeability coefficient (Papp) is then calculated.
Predicted Outcome for DMTT: Given its calculated LogP of ~2.0-2.5, DMTT is moderately lipophilic. This suggests it should readily partition into the lipid membrane, leading to a moderate to high permeability classification in the PAMPA assay.
Causality: While PAMPA is excellent for passive transport, the gut wall is a complex biological barrier with active uptake and efflux transporters. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, expressing transporters like P-glycoprotein (P-gp).[23][24][25] This assay provides a more biologically relevant prediction of in vivo absorption and can identify if a compound is actively pumped out of cells, a common cause of poor bioavailability.[23]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a trans-well plate and cultured for ~21 days to form a differentiated, polarized monolayer.[24]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[23]
-
Bidirectional Transport:
-
Apical-to-Basolateral (A→B): The test compound (DMTT) is added to the apical (upper) side, simulating absorption from the gut lumen. Samples are taken from the basolateral (lower) side over 2 hours.
-
Basolateral-to-Apical (B→A): In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side. This measures the rate of efflux.[23][25]
-
-
Quantification: Compound concentrations are determined by LC-MS/MS. A→B and B→A Papp values are calculated.
-
Efflux Ratio (ER): The ER is calculated as (Papp B→A) / (Papp A→B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[24]
Predicted Outcome for DMTT: DMTT will likely show good A→B permeability due to its favorable physicochemical properties. However, many heterocyclic compounds are P-gp substrates. The presence of the electron-rich dimethoxyphenyl ring could contribute to transporter recognition. Therefore, an efflux ratio greater than 2 is a possibility that must be experimentally verified.
B. Metabolism: Assessing Hepatic Stability
Metabolism, primarily in the liver, is a key mechanism for drug clearance.[26] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations.
Caption: Workflow for the Liver Microsomal Stability Assay.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[26] This assay is a robust and widely used in vitro tool to predict hepatic clearance.[27][28][29][30] The dimethoxy groups on DMTT's phenyl ring are classic substrates for CYP-mediated O-demethylation, making this assay particularly relevant.[31][32][33]
Experimental Protocol:
-
Reaction Mixture: Human liver microsomes (e.g., 0.5 mg/mL protein) are prepared in a phosphate buffer (pH 7.4).[28][29]
-
Incubation: The test compound (DMTT, typically at 1 µM) is added to the microsome solution and pre-warmed to 37°C.
-
Initiation: The metabolic reaction is initiated by adding a cofactor solution containing NADPH.[30]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.[26]
-
Analysis: After centrifuging to remove protein, the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time.
-
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining compound versus time.[30]
Predicted Outcome for DMTT: The two methoxy groups on the phenyl ring are prime targets for O-demethylation by enzymes like CYP3A4 and CYP2D6. Therefore, DMTT is predicted to have low to moderate metabolic stability . A half-life in the range of 15-45 minutes would not be surprising. This is a critical parameter to measure, as poor stability may necessitate structural modifications to block or slow down metabolism.
C. Toxicity: Preliminary Cytotoxicity Screening
Early assessment of potential toxicity is crucial to avoid investing in compounds that will ultimately fail due to safety concerns.
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[34][35][36] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[34] It is a standard, high-throughput method for assessing a compound's cytotoxic potential against various cell lines.
Experimental Protocol:
-
Cell Seeding: A relevant cell line (e.g., HepG2, a human liver carcinoma line, to assess potential hepatotoxicity) is seeded into a 96-well plate and allowed to adhere for 24 hours.[34]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (DMTT) and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment media is removed, and a solution of MTT (e.g., 0.5 mg/mL) in serum-free media is added to each well.[34][37]
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[37]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at ~570 nm. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is then calculated.
Predicted Outcome for DMTT: The toxicity of 1,2,4-triazole derivatives can vary widely based on their substituents.[4] Without specific data, it is difficult to predict. However, many small molecule drug candidates aim for an IC₅₀ > 10-20 µM in cytotoxicity assays to demonstrate a suitable therapeutic window. Experimental determination is essential.
Conclusion and Forward Look
Based on a comprehensive analysis of its structure, This compound (DMTT) presents a promising initial ADMET profile.
-
Strengths: It exhibits excellent "drug-like" properties according to Lipinski's Rule of Five, suggesting a high probability of good passive absorption.
-
Potential Challenges: The primary areas for experimental scrutiny are potential P-gp mediated efflux, which could limit oral bioavailability, and metabolic stability due to the vulnerable dimethoxy groups. A low-to-moderate stability is predicted, which may require future medicinal chemistry optimization.
-
Path Forward: The experimental protocols outlined in this guide provide a clear roadmap for validating these in silico predictions. The data from PAMPA, Caco-2, and HLM stability assays will be critical in deciding the progression of DMTT or guiding the design of next-generation analogs with an improved, well-balanced ADMET profile.
This guide underscores the necessity of an integrated approach, combining predictive modeling with robust experimental validation, to efficiently navigate the complex path of drug discovery.
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Head-to-head comparison of the antimicrobial spectrum of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and fluconazole
In the persistent search for novel antimicrobial agents, the 1,2,4-triazole scaffold has emerged as a promising foundation for developing compounds with a broad spectrum of activity.[1][2][3] This guide provides a detailed head-to-head comparison of the anticipated antimicrobial spectrum of a novel synthetic compound, 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, against the well-established antifungal drug, fluconazole.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the known properties of fluconazole, the expected antimicrobial profile of the novel triazole based on its structural class, and the rigorous experimental methodologies required to validate such a comparison.
Introduction to the Contenders
Fluconazole: The Established Antifungal
Fluconazole is a first-generation bis-triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections for decades.[4][5] It is widely used for treating candidiasis (including vaginal, oropharyngeal, and systemic infections), cryptococcal meningitis, and other fungal afflictions.[4][6]
Mechanism of Action: Fluconazole's primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5][7][8] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth, an effect that is primarily fungistatic.[4][9] Importantly, fluconazole exhibits a high degree of selectivity for fungal cytochrome P450 over its mammalian counterparts, which contributes to its favorable safety profile.[4][6]
This compound: The Novel Challenger
The compound this compound belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds. Derivatives of 1,2,4-triazole are known to possess a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][10] The presence of a thiol group and various substituents on the triazole ring can significantly influence the antimicrobial spectrum and potency.[11][12][13]
Anticipated Mechanism of Action: While the precise mechanism of this novel compound is yet to be elucidated, it is hypothesized that its antimicrobial action may stem from multiple targets. Like other triazoles, it could potentially interfere with ergosterol biosynthesis in fungi. Furthermore, the thiol group and the dimethoxyphenyl substituent may confer additional mechanisms of action, possibly including the inhibition of bacterial enzymes or interference with microbial adhesion. Many sulfur-containing triazole derivatives have demonstrated promising antimicrobial activities.[13][14]
Head-to-Head Antimicrobial Spectrum Comparison
The primary distinction in the anticipated antimicrobial spectra of these two compounds lies in their activity against bacteria. Fluconazole is exclusively an antifungal agent with no clinically relevant antibacterial activity. In contrast, based on extensive research into 1,2,4-triazole derivatives, this compound is expected to exhibit a broader spectrum encompassing both fungal and bacterial pathogens.[2][3]
The following table summarizes the known spectrum of fluconazole and the hypothesized spectrum of the novel triazole, which requires experimental verification.
| Microorganism | Fluconazole Activity | Hypothesized this compound Activity |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | None | Potentially Active[1][12] |
| Bacillus subtilis | None | Potentially Active[2] |
| Gram-Negative Bacteria | ||
| Escherichia coli | None | Potentially Active[2][12] |
| Pseudomonas aeruginosa | None | Potentially Active[2][12] |
| Fungi (Yeasts) | ||
| Candida albicans | Active[4][8] | Potentially Active[12] |
| Candida glabrata | Intermediate Susceptibility[4][8] | To Be Determined |
| Candida krusei | Intrinsically Resistant[4] | To Be Determined |
| Cryptococcus neoformans | Active[4][5] | To Be Determined |
| Fungi (Molds) | ||
| Aspergillus spp. | Generally Not Active[5] | To Be Determined |
Experimental Protocols for a Definitive Comparison
To empirically determine and compare the antimicrobial spectra, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the gold standards for such testing.[15][16][17][18]
Workflow for Antimicrobial Susceptibility Testing
Caption: Relationship between compounds, their properties, and required testing.
Conclusion
This guide provides a framework for a head-to-head comparison of this compound and fluconazole. While fluconazole remains a vital antifungal, the potential for broader-spectrum activity from novel triazole derivatives warrants thorough investigation. By adhering to rigorous, standardized experimental protocols, the scientific community can accurately assess the therapeutic potential of these new chemical entities and pave the way for the development of next-generation antimicrobial agents.
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Demchuk, I., Hroshovyi, T., & Shelepeten, L. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, 30(3), 26-32. [Link]
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Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 3(11), 1085-1093. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound featuring both a triazole ring and a thiol group. The procedures outlined are synthesized from established principles of chemical waste management, regulatory guidelines, and specific knowledge of the reactive functional groups present in the molecule.
The core principle of this disposal plan is waste minimization and containment . Never should this compound or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[1] Its structural components—a nitrogen-rich heterocycle and an organosulfur thiol group—necessitate its classification as hazardous waste, requiring a dedicated and cautious disposal pathway.
Part 1: Hazard Profile and Chemical Characteristics
Inferred Hazards:
-
Eye and Skin Irritation: Similar triazole and thiol compounds are known to cause skin and serious eye irritation.[2][3][4]
-
Stench: The thiol (-SH) group imparts a powerful and unpleasant odor, a characteristic of mercaptans.[3][5] This necessitates handling within a fume hood to prevent olfactory distress and potential inhalation exposure.
-
Hazardous Combustion Products: In the event of fire or incineration, thermal decomposition is expected to release toxic and irritating fumes, including oxides of nitrogen (NOx) and sulfur (SOx), carbon monoxide, and carbon dioxide.[2][3]
-
Environmental Hazard: Triazole-based compounds can be harmful to aquatic organisms; therefore, release into the environment must be strictly avoided.[6]
| Property Summary | |
| IUPAC Name | This compound |
| CAS Number | 174573-92-3[7][8] |
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Key Functional Groups | 1,2,4-Triazole, Thiol (Mercaptan), Dimethoxy-phenyl |
| Primary Disposal Concern | Chemical Hazard, Stench, Environmental Toxicity |
Part 2: Core Principles for Disposal
All disposal activities must adhere to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and local institutional policies.[9][10] The following principles are universal:
-
Identify and Label: All containers holding this waste must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name, and associated hazards (e.g., Irritant, Stench).[11][12][13] Do not use abbreviations or chemical formulas.[12]
-
Segregate Incompatible Wastes: Store containers of this triazole-thiol waste away from incompatible materials, particularly strong oxidizing agents, which can react with the thiol group.[11][14]
-
Use Appropriate Containers: Waste must be stored in containers that are in good condition, non-leaking, and chemically compatible with the compound.[12][15] The original manufacturer's container is often a suitable choice.[15] Containers must remain closed at all times except when adding waste.[12]
-
Store at the Point of Generation: Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[11][13]
Part 3: Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. The following workflow provides a decision-making framework for proper waste stream management.
Caption: Waste Disposal Decision Workflow.
Protocol 3.1: Decontamination of Labware and Odor Neutralization
The potent stench of the thiol group is the most immediate operational challenge. This odor can be neutralized through chemical oxidation, which converts the thiol to less odorous sulfoxides or sulfones. This procedure must be performed inside a certified chemical fume hood.[16]
Materials:
-
Commercial bleach (sodium hypochlorite solution, ~6%)
-
Large plastic bucket or container for creating a bleach bath
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Procedure:
-
Prepare Bleach Bath: In the plastic container inside the fume hood, prepare a decontamination solution. A 1:1 mixture of commercial bleach and water is effective, but a soak of at least several hours in undiluted bleach may be necessary for heavily contaminated items.[16]
-
Submerge Glassware: Immediately after use, fully submerge the contaminated glassware in the bleach bath.[16] Allow items to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol.[16]
-
Rinse and Collect: After soaking, carefully remove the glassware. Rinse it thoroughly with water.
-
Dispose of Rinsate: The initial bleach solution and the first rinse water are now considered hazardous liquid waste. They must be collected in a properly labeled hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) department.
-
Final Cleaning: Once decontaminated, the glassware can be cleaned using standard laboratory procedures.
Causality: Sodium hypochlorite is a strong oxidizing agent that effectively breaks the sulfur-hydrogen bond and oxidizes the sulfur atom. This chemical transformation eliminates the volatile thiol compound responsible for the malodor, rendering the equipment safe for standard cleaning and reuse.
Part 4: Final Disposal Pathways
Once collected and labeled by laboratory personnel, the ultimate disposal of the hazardous waste is managed by EHS professionals through two primary, regulated methods:
-
Incineration: This is a common method for organic chemical waste. The high temperatures destroy the compound, but it must be done in a specialized hazardous waste incinerator equipped with scrubbers to neutralize the resulting acidic gases (NOx, SOx) generated from the nitrogen and sulfur in the molecule.[17]
-
Hazardous Waste Landfill: If incineration is not an option, the solidified and containerized waste may be sent to a specially engineered hazardous waste landfill.[18] These landfills have stringent design requirements, including double liners and leachate collection systems, to prevent environmental contamination.[19][20] Land disposal is subject to the Land Disposal Restrictions (LDR) program, which may require waste treatment prior to disposal to reduce the potential for leaching.[10]
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the principles of stewardship that are paramount to the scientific profession.
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Personal protective equipment for handling 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Comprehensive Safety & Handling Guide: 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Executive Summary & Hazard Identification
This document provides essential safety and handling protocols for this compound. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep-seated culture of safety grounded in scientific causality. The procedures outlined herein are designed to protect researchers, ensure experimental integrity, and maintain a safe laboratory environment.
The subject compound belongs to the triazole-thiol class. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a risk assessment can be constructed based on its functional groups and data from close structural analogs. The primary hazards are associated with the thiol (-SH) group, known for its potential as a skin, eye, and respiratory irritant, and its characteristically strong, unpleasant odor. The triazole moiety and dimethoxyphenyl group contribute to the molecule's overall chemical properties but are of secondary concern from a direct hazard perspective.
Data from the closely related compound, 5-(3,4-dimethoxyphenyl)-4-ethyl -4H-1,2,4-triazole-3-thiol, indicates the following potential hazards, which we will conservatively apply to the target molecule:
| Identifier | Information | Source |
| Compound Name | This compound | - |
| CAS Number | 174573-92-3 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₂S | [1] |
| Physical Form | Solid / Powder | |
| Signal Word | Warning | |
| GHS Hazard Statements (Inferred) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
This guide is mandated by the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to inform workers about chemical hazards and implement a formal Chemical Hygiene Plan (CHP)[4][5][6].
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the last line of defense. The primary method for minimizing exposure is through robust engineering controls.
-
Chemical Fume Hood: All manipulations involving this compound, including weighing, transfers, solution preparation, and reaction quenching, must be performed inside a certified chemical fume hood.[7] The rationale is to contain the solid particulates and any volatile vapors, preventing inhalation and contamination of the general laboratory space.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Fume hood performance should be checked regularly.[7]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[2][9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a risk-based decision to create a barrier between the researcher and the chemical hazard.[7][8] The following PPE is mandatory for all procedures involving this compound.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities (>1g) or during splash-risk operations. | Protects against splashes and airborne powder. Standard safety glasses are insufficient. Complies with OSHA eye protection regulations (29 CFR 1910.133).[2][9] |
| Hand | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation. Always inspect gloves for defects before use and practice proper removal techniques to avoid self-contamination.[3] For prolonged work or use with aggressive solvents, consult a glove compatibility chart. |
| Body | Full-sleeved, flame-resistant lab coat. | Protects skin and personal clothing from contamination.[7] Trouser cuffs should be worn outside of boots, and sleeves should cover glove cuffs to prevent chemicals from entering.[10] |
| Respiratory | Not required if all work is conducted in a certified fume hood. If weighing must occur outside a hood or if significant aerosolization is possible, a NIOSH-approved N95 (or better) particulate respirator is required. | This follows the hierarchy of controls, where engineering solutions (the fume hood) are prioritized. Respirators are used when engineering controls are insufficient to limit exposure.[5][9] |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. |
Standard Operating Procedure: Handling & Solution Preparation
This workflow is designed to minimize exposure and prevent the spread of contamination. Adherence to this sequence is critical.
Step-by-Step Handling Workflow:
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Collect all necessary glassware, spatulas, solvents, and the sealed container of the triazole-thiol compound.
-
Don PPE: Before handling the chemical, don all required PPE as specified in the table above.
-
Weighing: Perform all weighing operations deep inside the fume hood. Use a clean spatula for transfers. Tare the weigh boat or glassware before adding the compound.
-
Transfer: Carefully transfer the weighed solid into the reaction or dissolution vessel. Avoid creating dust.
-
Closure: Immediately and securely cap the stock container of the triazole-thiol. Seal the cap with paraffin film for long-term storage.
-
Dissolution: Add solvent to the vessel containing the compound. If necessary, cap and mix gently.
-
Initial Cleanup: Lightly rinse the spatula and any other contaminated reusable equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinse into a designated thiol waste container. Place the contaminated weigh boat and bench paper into a sealable plastic bag for disposal.[11][12]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.
Caption: Standard workflow for safely weighing and handling the thiol compound.
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.[7]
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[9][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the SDS or chemical label if possible.[3][13]
Spill Response Plan:
Caption: Decision tree for responding to a chemical spill.
Decontamination & Waste Disposal
The thiol functional group requires specific disposal procedures to neutralize its potent odor and reactivity. The most effective method is oxidation.[12]
-
Glassware & Equipment Decontamination: All contaminated reusable items (flasks, stir bars, spatulas) must be immediately submerged in a designated bleach bath (a 1:10 solution of commercial bleach and water is effective) inside a fume hood.[14] Allow items to soak for at least 12-24 hours to ensure complete oxidation of the thiol.[12][14] After soaking, rinse thoroughly with water before standard cleaning.
-
Solid Waste: All disposable contaminated items (gloves, bench paper, weigh boats, paper towels) must be collected in a designated, sealable plastic bag inside the fume hood.[11][12] Once the bag is full, seal it, and then place it inside a second bag (double-bagging). This final package should be placed in the laboratory's solid hazardous waste container, clearly labeled as "Thiol Waste."
-
Liquid Waste: Collect all liquid waste containing the thiol compound, including reaction mixtures and solvent rinses, into a dedicated, clearly labeled hazardous waste container. The label must include the chemical name and explicitly state "Contains Thiols" to inform waste management personnel.[14]
-
Bleach Traps: When using vacuum applications like a rotary evaporator, the vacuum exhaust must be passed through a bleach trap to capture and neutralize any volatile thiols before they enter the vacuum pump or the building's exhaust system.[15]
By adhering to these scientifically-grounded protocols, you contribute to a robust safety framework that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
